5-(Trifluoromethyl)cytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 5-(Trifluoromethyl)cytidine, a modified nucleoside with significant potential in therapeutic applications. This document consolidates key data on its physicochemical characteristics, synthesis, and biological activity, offering detailed experimental protocols and visual representations of its mechanism of action.
Physicochemical Properties
This compound is a synthetic pyrimidine (B1678525) nucleoside analogue. The introduction of a trifluoromethyl group at the C5 position of the cytosine base significantly alters its electronic properties and metabolic stability, making it a subject of interest in medicinal chemistry. Its close analogue, 2'-Deoxy-5-(trifluoromethyl)cytidine, is also widely studied, particularly in the context of DNA-related processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its 2'-deoxy analogue.
| Property | This compound | 2'-Deoxy-5-(trifluoromethyl)cytidine | Source |
| Molecular Formula | C₁₀H₁₂F₃N₃O₅ | C₁₀H₁₂F₃N₃O₄ | [1] |
| Molecular Weight | 311.21 g/mol | 295.22 g/mol | [2] |
| Exact Mass | 311.072905 g/mol | 295.07799 g/mol | [1][3] |
| Melting Point | Not available | 121 °C | [2] |
| Solvent | Solubility of Related Cytidine (B196190) Analogues | Source |
| Water (PBS, pH 7.2) | ~10 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |
| DMSO | ~10-20 mg/mL (for Cytidine and 5-Methyl-2'-deoxycytidine) | [4][5] |
| Ethanol | Slightly soluble (for Cytidine) | [4] |
Spectral Data
-
¹⁹F NMR (2'-Deoxy-5-(trifluoromethyl)cytidine): Spectra have been recorded in ACETONE-D6 and DMSO-D6.[3]
-
¹⁹F NMR (this compound): A spectrum has been recorded in DMSO-D6.[6]
Stability
While specific stability studies for this compound are not detailed in the available literature, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) indicate that its degradation is first-order and acid-catalyzed.[7] This suggests that the stability of this compound is likely pH-dependent. For rigorous experimental work, it is recommended to perform stability studies under the specific conditions of use.
Synthesis and Analysis
Synthesis Protocol Outline
A general method for the synthesis of 5-substituted pyrimidine nucleosides involves the trifluoromethylation of a pyrimidine nucleoside precursor. One reported method for the synthesis of 2'-Deoxy-5-(trifluoromethyl)cytidine involves the use of a trifluoromethyl-copper complex.[3] A plausible synthetic route for this compound could be adapted from established protocols for similar modifications.
Conceptual Synthesis Workflow:
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. The following is a general protocol adaptable for this compound, based on methods for similar nucleoside analogues.
Objective: To determine the purity and concentration of a this compound sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for optimal absorbance, typically around 260-280 nm for cytidine analogues.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard to determine its retention time.
-
Inject the sample and identify the peak corresponding to this compound.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
-
Quantify the sample by comparing its peak area to a standard curve generated from serial dilutions of the standard.
-
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of cytidine deaminase, a key enzyme in the pyrimidine salvage pathway.[8] This pathway is crucial for the recycling of pyrimidine bases for the synthesis of nucleotides required for DNA and RNA.
Signaling Pathway: Pyrimidine Salvage Pathway Inhibition
The inhibition of cytidine deaminase by this compound leads to a disruption of the normal pyrimidine nucleotide pool. This imbalance can have significant downstream effects on cellular processes, including DNA replication and repair, and can trigger cellular stress responses.
A deficiency in cytidine deaminase activity, mimicked by the action of this compound, can lead to an excess of dCTP, which slows the replication fork and can compromise the completion of replication and chromosome segregation.[9] Furthermore, cellular pyrimidine imbalance has been shown to trigger mitochondrial DNA-dependent innate immunity.[10]
Experimental Protocol: Cytidine Deaminase Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of this compound on cytidine deaminase activity.
Objective: To determine the IC₅₀ of this compound for cytidine deaminase.
Principle: The assay measures the conversion of cytidine to uridine by cytidine deaminase. The decrease in cytidine or the increase in uridine over time is monitored, often by HPLC or spectrophotometry. The rate of the reaction in the presence of varying concentrations of the inhibitor is compared to the rate in its absence.
Materials:
-
Recombinant human cytidine deaminase
-
Cytidine (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well plate
-
Plate reader or HPLC system
Procedure:
-
Prepare Reagents:
-
Dissolve cytidine in assay buffer to a stock concentration (e.g., 10 mM).
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute cytidine deaminase in assay buffer to the desired working concentration.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the inhibitor dilutions to the wells. Include a control with no inhibitor.
-
Add a fixed volume of the substrate (cytidine) to all wells.
-
Initiate the reaction by adding a fixed volume of the enzyme solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37 °C.
-
At various time points, stop the reaction (e.g., by adding a quenching solution like perchloric acid).
-
Analyze the amount of remaining cytidine or formed uridine using a pre-validated HPLC method. Alternatively, a continuous spectrophotometric assay can be used by monitoring the change in absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram:
Conclusion
This compound is a valuable tool for studying the pyrimidine salvage pathway and holds promise as a therapeutic agent. Its ability to inhibit cytidine deaminase and disrupt nucleotide metabolism provides a clear mechanism of action with significant cellular consequences. This guide provides a foundational understanding of its chemical properties and biological activities, along with practical experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to gather more detailed physicochemical data.
References
- 1. Buy 5-Trifluoromethyl-2'-deoxycytidine | 66384-66-5 [smolecule.com]
- 2. 5-(TRIFLUOROMETHYL)-2'-DEOXYCYTIDINE | 66384-66-5 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5'-Deoxy-5-fluorocytidine | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Trifluoromethyl)uridine | 21618-67-7 | FT78496 [biosynth.com]
- 9. Pyrimidine Pool Disequilibrium Induced by a Cytidine Deaminase Deficiency Inhibits PARP-1 Activity, Leading to the Under Replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular pyrimidine imbalance triggers mitochondrial DNA-dependent innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Trifluoromethyl)cytidine, a key fluorinated nucleoside analogue with significant potential in pharmaceutical research and development. The document details two core synthetic strategies, providing step-by-step experimental protocols, quantitative data, and visual representations of the reaction workflows.
Introduction
This compound is a modified pyrimidine (B1678525) nucleoside that has garnered interest in the fields of medicinal chemistry and drug discovery. The introduction of the trifluoromethyl group at the C5 position of the cytidine (B196190) ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced therapeutic efficacy and novel mechanisms of action. This guide outlines the two principal synthetic routes for obtaining this valuable compound: direct trifluoromethylation of cytidine and a multi-step synthesis commencing from 5-(trifluoromethyl)uracil (B1200052).
Pathway 1: Direct Radical Trifluoromethylation of Cytidine
A direct and efficient method for the synthesis of this compound involves the radical trifluoromethylation of the readily available starting material, cytidine. This approach is advantageous due to its atom economy and reduced number of synthetic steps.
Experimental Workflow: Pathway 1
Caption: Direct C-H trifluoromethylation of cytidine.
Quantitative Data: Pathway 1
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Cytidine | This compound | CF3SO2Na, t-BuOOH, H2O | 72 | [1] |
Experimental Protocol: Direct Trifluoromethylation of Cytidine[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve cytidine (1.0 eq) in water.
-
Addition of Reagents: Add sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 eq). Cool the reaction mixture to 0 °C.
-
Initiation: Add tert-butyl hydroperoxide (t-BuOOH, 70% in H2O, 5.0 eq) dropwise to the cooled mixture.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up and Purification: Upon completion of the reaction, the product, this compound, is isolated and purified by column chromatography.
Pathway 2: Multi-step Synthesis from 5-(Trifluoromethyl)uracil
This pathway involves the initial synthesis of the key intermediate, 5-(trifluoromethyl)uracil, followed by its glycosylation to form 5-(trifluoromethyl)uridine (B57137), and subsequent amination to yield the final product, this compound. This route offers versatility and can be advantageous when scaling up the synthesis.
Experimental Workflow: Pathway 2
Caption: Multi-step synthesis of this compound.
Quantitative Data: Pathway 2
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 2a | 5-Iodouracil | 2,4-Dichloro-5-iodopyrimidine | POCl3, Triethylamine, Toluene | High | [2] |
| 2b | 2,4-Dichloro-5-iodopyrimidine | 2,4-Dichloro-5-trifluoromethylpyrimidine | TMSCF3, KF, CuI, Phen, DMSO | Good | [2] |
| 2c | 2,4-Dichloro-5-trifluoromethylpyrimidine | 5-(Trifluoromethyl)uracil | Acetic acid | High | [2] |
| 2d | 5-(Trifluoromethyl)uracil | 5-(Trifluoromethyl)uridine | Protected ribose, Glycosylation promoter | 75 (for a similar reaction) | [3] |
| 2e | 5-(Trifluoromethyl)uridine | This compound | Aminating agent (e.g., NH3), Activating agent | Variable | General Method[4] |
Experimental Protocols: Pathway 2
Part A: Synthesis of 5-(Trifluoromethyl)uracil
-
Step 2a: Chlorination of 5-Iodouracil [2]
-
In a three-necked flask, combine 5-iodouracil, triethylamine, and toluene.
-
Heat the mixture to 100 °C.
-
Slowly add phosphorus oxychloride (POCl3) dropwise.
-
Maintain the temperature and stir for 1-2 hours after the addition is complete.
-
After the reaction, work-up the mixture to isolate 2,4-dichloro-5-iodopyrimidine.
-
-
Step 2b: Trifluoromethylation of 2,4-Dichloro-5-iodopyrimidine [2]
-
In a three-necked flask under a nitrogen atmosphere, combine 2,4-dichloro-5-iodopyrimidine, trimethyl(trifluoromethyl)silane (TMSCF3), potassium fluoride (B91410) (KF), copper(I) iodide (CuI), 1,10-phenanthroline (B135089) (Phen), and dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to 60 °C and stir for 2 hours.
-
Upon completion, perform a suitable work-up to isolate 2,4-dichloro-5-trifluoromethylpyrimidine.
-
-
Step 2c: Hydrolysis to 5-(Trifluoromethyl)uracil [2]
-
React 2,4-dichloro-5-trifluoromethylpyrimidine with an aqueous solution of acetic acid or formic acid.
-
The hydrolysis reaction yields 5-(trifluoromethyl)uracil, which can be isolated and purified.
-
Part B: Synthesis of this compound
-
Step 2d: Glycosylation of 5-(Trifluoromethyl)uracil [3]
-
Silylate 5-(trifluoromethyl)uracil using a silylating agent like hexamethyldisilazane (B44280) (HMDS) and a catalyst such as trimethylsilyl (B98337) chloride (TMS-Cl) in a suitable solvent (e.g., 1,2-dichloroethane).
-
In a separate flask, prepare the chloro-sugar by reacting a protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) with a chlorinating agent.
-
Couple the silylated 5-(trifluoromethyl)uracil with the chloro-sugar in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) in a dry solvent (e.g., chloroform).
-
After the reaction, deprotect the resulting nucleoside using a base such as sodium methoxide (B1231860) in methanol (B129727) to obtain 5-(trifluoromethyl)uridine.
-
-
Step 2e: Amination of 5-(Trifluoromethyl)uridine (General Procedure)[4]
-
The conversion of a uridine (B1682114) derivative to a cytidine derivative typically involves the activation of the C4 carbonyl group followed by reaction with an amine.
-
Activation: Protect the hydroxyl groups of 5-(trifluoromethyl)uridine (e.g., with acetyl groups). React the protected uridine with a sulfonylating agent (e.g., 2,4,6-triisopropylphenylsulfonyl chloride) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.
-
Amination: Introduce ammonia (B1221849) gas into the reaction mixture.
-
Deprotection: After the amination is complete, remove the protecting groups from the sugar moiety (e.g., by treatment with methanolic ammonia) to yield this compound.
-
Purify the final product using appropriate chromatographic techniques.
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The direct trifluoromethylation of cytidine offers a concise and high-yielding pathway. Alternatively, the multi-step synthesis starting from 5-(trifluoromethyl)uracil provides a versatile approach that is amenable to the synthesis of various analogues. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for structural diversity in the final products. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel fluorinated nucleosides.
References
- 1. Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00161J [pubs.rsc.org]
- 2. Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1012367B - Conversion of uracil derivatives to cytosine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)cytidine (TF-Cyd), a synthetic nucleoside analogue, represents a promising prodrug strategy in cancer chemotherapy. Its mechanism of action is multifaceted, primarily centered on the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This technical guide provides a comprehensive overview of the core mechanism of action of TF-Cyd, including its metabolic activation, molecular targets, and cellular effects. Detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of the relevant biochemical pathways and experimental workflows are presented to facilitate further research and drug development.
Core Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The central mechanism involves a multi-step enzymatic conversion to its active form, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), which is a potent inhibitor of thymidylate synthase.
Metabolic Activation Pathway
The metabolic activation of TF-Cyd proceeds through the following key steps:
-
Deamination: TF-Cyd is first deaminated by cytidine (B196190) deaminase (CDA) to form 5-(trifluoromethyl)-2'-deoxyuridine (TF-dUrd). This step is crucial for converting the cytidine analogue into a uridine (B1682114) analogue.
-
Phosphorylation: TF-dUrd is then phosphorylated by thymidine kinase (TK) to its monophosphate form, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP). Subsequent phosphorylations by other cellular kinases can lead to the di- and triphosphate forms (CF3dUDP and CF3dUTP).
The active metabolite, CF3dUMP, is a structural analogue of the natural substrate of thymidylate synthase, 2'-deoxyuridine (B118206) monophosphate (dUMP).
An In-Depth Technical Guide to 5-(Trifluoromethyl)cytidine and its Deoxy Analog for Researchers and Drug Development Professionals
An authoritative overview of 5-(Trifluoromethyl)cytidine and 5-Trifluoromethyl-2'-deoxycytidine, this guide synthesizes critical data on their chemical properties, structure, and biological activities. It provides a comprehensive resource for researchers in medicinal chemistry, virology, and oncology, detailing experimental protocols and metabolic pathways to facilitate further investigation and drug development efforts.
Introduction
This compound and its 2'-deoxy analog, 5-Trifluoromethyl-2'-deoxycytidine, are synthetic pyrimidine (B1678525) nucleoside analogs that have garnered significant interest in the fields of medicinal chemistry and pharmacology. The introduction of a trifluoromethyl group at the 5-position of the cytidine (B196190) base dramatically alters the molecule's electronic properties and steric profile, leading to unique biological activities. These compounds are primarily investigated for their potential as antimetabolite drugs, with applications in antiviral and anticancer therapies. This technical guide provides a detailed examination of their chemical structures, CAS numbers, and biological functions, supported by experimental data and methodologies.
Chemical Structure and Properties
The fundamental difference between the two molecules lies in the sugar moiety attached to the pyrimidine base. This compound possesses a ribose sugar, whereas 5-Trifluoromethyl-2'-deoxycytidine contains a deoxyribose sugar. This structural distinction influences their metabolic stability, membrane permeability, and ultimately, their biological targets and efficacy.
Table 1: Chemical and Physical Properties
| Property | This compound | 5-Trifluoromethyl-2'-deoxycytidine |
| CAS Number | 76514-02-8 | 66384-66-5[1] |
| Molecular Formula | C₁₀H₁₂F₃N₃O₅ | C₁₀H₁₂F₃N₃O₄ |
| Molecular Weight | 311.21 g/mol | 295.22 g/mol |
| Structure | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidin-2(1H)-one | 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidin-2(1H)-one |
| Synonyms | - | 2'-Deoxy-5-(trifluoromethyl)cytidine, TFMDC |
Synthesis and Characterization
The synthesis of these trifluoromethylated nucleosides is a complex process that requires specialized chemical expertise. While detailed, step-by-step protocols are often proprietary, the general approaches involve the coupling of a protected sugar moiety with a trifluoromethylated pyrimidine base or the direct trifluoromethylation of a cytidine precursor.
General Synthesis Workflow for Trifluoromethylated Nucleosides
Biological Activity and Mechanism of Action
The trifluoromethyl group is a strong electron-withdrawing group, which enhances the acidity of the N3 proton of the pyrimidine ring and alters the molecule's interaction with key enzymes.
Inhibition of Cytidine Deaminase
A primary mechanism of action for 5-Trifluoromethyl-2'-deoxycytidine is the inhibition of cytidine deaminase. This enzyme is crucial for the catabolism of cytidine and its analogs. By inhibiting this enzyme, the trifluoromethylated nucleoside can prolong its own half-life and that of other chemotherapeutic agents that are substrates for cytidine deaminase.
Antimetabolite Activity
As nucleoside analogs, these compounds can be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases. The incorporation of the trifluoromethylated nucleoside can lead to chain termination or disrupt the normal function of the nucleic acid, ultimately leading to cell death. This is a key mechanism for their potential anticancer and antiviral effects.
Metabolic Pathway
The metabolic fate of 5-Trifluoromethyl-2'-deoxycytidine is of critical importance to its therapeutic potential. While the exact pathway for the trifluoromethyl derivative is not fully elucidated in publicly available literature, the metabolism of the closely related 5-fluorodeoxycytidine provides a likely model. It is anticipated that 5-Trifluoromethyl-2'-deoxycytidine is first deaminated by cytidine deaminase to form 5-Trifluoromethyl-2'-deoxyuridine. This intermediate can then be phosphorylated and subsequently inhibit thymidylate synthase, a critical enzyme in DNA synthesis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of these compounds. The following sections outline general methodologies for key assays.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the efficacy of an antiviral compound.
-
Cell Culture: Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).
-
Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Cytidine Deaminase Inhibition Assay (Spectrophotometric)
This assay measures the activity of cytidine deaminase by monitoring the change in absorbance as cytidine is converted to uridine (B1682114).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), purified cytidine deaminase, and the substrate (cytidine).
-
Inhibitor Addition: Add various concentrations of the test inhibitor (this compound or its deoxy analog) to the reaction mixture.
-
Initiate Reaction: Initiate the reaction and monitor the decrease in absorbance at a wavelength where cytidine and uridine have different extinction coefficients (e.g., 282 nm).
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.
Quantitative Data
The following tables summarize available quantitative data for 5-Trifluoromethyl-2'-deoxycytidine. Data for this compound is currently limited in the public domain.
Table 2: In Vitro Activity of 5-Trifluoromethyl-2'-deoxycytidine
| Cell Line | Assay | Endpoint | Value | Reference |
| HEp-2 | Growth Inhibition | % Inhibition | 21% at 1.0 µM, 67% at 10 µM, 91% at 100 µM | [1] |
| HEp-2 | Antiviral (HSV-1) | Activity | No activity at 1.0 or 10 µM | [1] |
| HEp-2 | Antiviral (HSV-2) | Activity | No activity at 1.0 or 10 µM | [1] |
Table 3: Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine (a metabolite)
| pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (h) | Reference |
| 7.0 | 37 | 4.19 x 10⁻⁵ | 45.7 | [1] |
| 7.5 | 37 | 9.30 x 10⁻⁵ | 20.6 | [1] |
| 8.0 | 37 | 1.61 x 10⁻⁴ | 11.9 | [1] |
Conclusion
This compound and its 2'-deoxy analog represent a promising class of nucleoside analogs with potential applications in antiviral and anticancer therapies. Their unique chemical structures, arising from the inclusion of the trifluoromethyl group, confer distinct biological activities, primarily through the inhibition of key metabolic enzymes and disruption of nucleic acid synthesis. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing a framework for future investigation into these intriguing molecules. Further research is warranted to fully elucidate their mechanisms of action, expand the quantitative dataset of their biological activities, and develop detailed, optimized synthesis and experimental protocols.
References
The Double-Edged Sword: Unveiling the Biological Activity of Trifluoromethylated Nucleosides
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into nucleoside scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with potent antiviral and anticancer activities. The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the biological activity of the parent nucleoside, often leading to enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated nucleosides, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their potential as drug candidates.
Introduction: The Power of Trifluoromethylation
The introduction of a trifluoromethyl group can dramatically alter the electronic properties and metabolic stability of a nucleoside analogue.[1][2] This modification can block enzymatic degradation, enhance binding affinity to target enzymes, and provide a valuable probe for studying biological systems.[3] The increased lipophilicity imparted by the CF3 group can also improve cellular uptake and bioavailability.[1] These advantageous properties have led to the development of clinically successful drugs and a plethora of promising candidates in preclinical and clinical development.[4]
Anticancer Activity: Disrupting DNA Synthesis and Beyond
Trifluoromethylated nucleosides have demonstrated significant potential in oncology, primarily through their ability to interfere with DNA synthesis and repair.
Trifluridine (B1683248) (TFT): A Clinically Validated Anticancer Agent
Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is a cornerstone of this class of compounds and a component of the oral anticancer drug LONSURF® (TAS-102), which also contains tipiracil (B1663634) hydrochloride, a thymidine (B127349) phosphorylase inhibitor.[5]
Mechanism of Action: The primary anticancer mechanism of trifluridine involves its incorporation into DNA.[5][6] Following cellular uptake, trifluridine is phosphorylated by thymidine kinase to its monophosphate form (F3TMP).[7] F3TMP can then be further phosphorylated to the triphosphate form (F3TTP), which is subsequently incorporated into the DNA strand in place of thymidine triphosphate (TTP).[5][7] This incorporation leads to DNA dysfunction, including DNA strand breaks, and ultimately triggers cell death.[5][7]
Additionally, F3TMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of thymidine monophosphate (dTMP).[6][7] Inhibition of TS leads to a depletion of the cellular dTMP pool, further disrupting DNA synthesis and repair.
The co-administration of tipiracil with trifluridine is crucial for its oral bioavailability. Tipiracil inhibits thymidine phosphorylase, the enzyme responsible for the rapid degradation of trifluridine in the gut and liver, thereby maintaining effective plasma concentrations of the active drug.[5][8]
Caption: Anticancer mechanism of Trifluridine (TFT) and Tipiracil.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected trifluoromethylated nucleosides against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Trifluridine | Various | Colorectal Cancer | Varies | [6] |
| 3'-(Trifluoromethyl)-2',3'-dideoxyadenosine | HepG2 | Liver Cancer | >100 | [9] |
| 3'-(Trifluoromethyl)-2',3'-dideoxycytidine | CEM | Leukemia | >100 | [9] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Breast Cancer | 2.63 | [10] |
Antiviral Activity: A Broad Spectrum of Inhibition
Trifluoromethylated nucleosides have also demonstrated potent activity against a range of DNA and RNA viruses. Their mechanism of action often involves the inhibition of viral polymerases or incorporation into the viral genome, leading to chain termination or dysfunctional viral progeny.
Trifluridine: An Antiherpetic Agent
Trifluridine was first approved as a topical treatment for herpes simplex virus (HSV) keratitis.[11]
Mechanism of Action: Similar to its anticancer activity, trifluridine's antiviral effect stems from its incorporation into viral DNA.[12] Viral thymidine kinase preferentially phosphorylates trifluridine to its monophosphate form.[13] Subsequent phosphorylation to the triphosphate allows it to be incorporated into the elongating viral DNA chain by viral DNA polymerase.[13] The presence of the trifluoromethyl group on the uracil (B121893) base disrupts the normal base pairing, leading to the production of faulty viral proteins and inhibition of viral replication.[12]
Caption: Antiviral mechanism of Trifluridine (TFT) against HSV.
Other Trifluoromethylated Nucleosides with Antiviral Potential
A variety of other trifluoromethylated nucleosides have been synthesized and evaluated for their antiviral activities.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected trifluoromethylated nucleosides.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Trifluridine | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.1 | [14] |
| 2-Nitrophenylhydrazonopyrazolone derivative 5 | MERS-CoV | - | 4.6 | [7] |
| Nucleoside analog 8 | Dengue virus 2 (DENV-2) | - | 10 | [7] |
| Acyclic Adenine Analog 32 | HIV | PBM, CEM | 31 | [9] |
| Acyclic Adenine Analog 30 | HIV | PBM, CEM | 44 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of trifluoromethylated nucleosides.
Synthesis of Trifluridine
The following is a representative protocol for the synthesis of trifluridine.
Materials:
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2'-deoxyuridine and sodium trifluoromethanesulfinate in purified water in a reaction vessel.[15]
-
Cool the stirred mixture to approximately -3°C under a nitrogen atmosphere.[15]
-
Slowly add tert-butyl hydroperoxide dropwise to the reaction mixture, ensuring the temperature remains below 5°C.[15]
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 2 hours.[15]
-
Cool the reaction to room temperature.[15]
-
Extract the aqueous solution with ethyl acetate multiple times.[15]
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.[15]
-
The crude trifluridine can be further purified by recrystallization from hot water.[5]
Caption: General workflow for the synthesis of Trifluridine.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated nucleoside compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the trifluoromethylated nucleoside in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.[12]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[16]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[11][19]
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Trifluoromethylated nucleoside compound
-
Culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 4% formaldehyde)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.[19]
-
Prepare serial dilutions of the antiviral compound in culture medium.
-
Pre-incubate the virus with the different concentrations of the compound for a set period (e.g., 1 hour).
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).[19]
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound.[19]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[1]
-
Fix the cells with the fixing solution and then stain with the staining solution to visualize the plaques.[19]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[19]
Caption: Workflow for the in vitro plaque reduction assay.
Conclusion and Future Directions
Trifluoromethylated nucleosides represent a highly valuable class of therapeutic agents with proven clinical success in both oncology and virology. The introduction of the trifluoromethyl group confers unique properties that enhance their biological activity and pharmacokinetic profiles. The mechanisms of action, primarily involving the disruption of nucleic acid synthesis, are well-characterized for established compounds like trifluridine.
Future research in this area will likely focus on the design and synthesis of novel trifluoromethylated nucleosides with improved selectivity, reduced toxicity, and activity against drug-resistant pathogens and cancers. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds. Furthermore, the exploration of novel delivery systems and combination therapies will be crucial to maximize the therapeutic potential of this important class of molecules. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of trifluoromethylated nucleosides as potent therapeutic agents.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]
- 7. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-(Trifluoromethyl)cytidine: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)cytidine is a synthetic pyrimidine (B1678525) nucleoside analogue that has garnered significant interest in medicinal chemistry due to its potential as an antiviral and anticancer agent. The strategic incorporation of a trifluoromethyl group at the 5-position of the cytidine (B196190) scaffold profoundly influences its biological properties, including metabolic stability and target interaction. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, a compilation of its quantitative biological activity, and an exploration of its mechanism of action and associated signaling pathways.
Discovery and History
The exploration of fluorinated nucleoside analogues as therapeutic agents began in the mid-20th century, driven by the understanding that the introduction of fluorine atoms could dramatically alter the biological properties of molecules. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and modulate cellular uptake.
While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in a singular source, its development can be situated within the broader context of research into trifluoromethylated pyrimidine nucleosides. A notable early publication in this area is the 1966 paper describing the chemical synthesis of 2'-Deoxy-5-(trifluoromethyl)uridine[1]. This work laid the foundation for the synthesis of other nucleosides with the trifluoromethyl group at the 5-position of the pyrimidine ring. The development of this compound and its derivatives likely emerged from the systematic investigation of structure-activity relationships within this class of compounds, aiming to improve efficacy and selectivity against viral and cancerous targets.
Synthesis of this compound
The synthesis of this compound and its deoxyribose analogue, 5-(Trifluoromethyl)-2'-deoxycytidine, can be achieved through several synthetic routes. A common strategy involves the glycosylation of a protected trifluoromethylated cytosine base with a suitable protected ribose or deoxyribose derivative.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2'-deoxycytidine
This protocol is a generalized representation based on established methods for nucleoside synthesis.
Step 1: Protection of 5-(Trifluoromethyl)cytosine
-
Suspend 5-(Trifluoromethyl)cytosine in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).
-
Reflux the mixture under an inert atmosphere (e.g., argon) until the starting material is fully silylated, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the silylated 5-(Trifluoromethyl)cytosine.
Step 2: Glycosylation
-
Dissolve the protected sugar, for example, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in an anhydrous solvent like dichloromethane.
-
Add the silylated 5-(Trifluoromethyl)cytosine to the solution.
-
Introduce a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Deprotection
-
Dissolve the protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, 5-(Trifluoromethyl)-2'-deoxycytidine, by recrystallization or column chromatography.
The molecular formula for 5-(Trifluoromethyl)-2'-deoxycytidine is C10H12F3N3O4, with a molecular weight of 295.22 g/mol [2][3].
Biological Activity and Quantitative Data
This compound and its derivatives have demonstrated significant potential as both antiviral and anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles[4].
Anticancer Activity
The primary proposed mechanism for the anticancer activity of this compound is as an antimetabolite[4]. It mimics natural cytidine but, due to the bulky trifluoromethyl group, can disrupt DNA synthesis in rapidly dividing cancer cells[4].
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a related derivative) | Melanoma (C32) | IC50 | 24.4 µM | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a related derivative) | Melanoma (A375) | IC50 | 25.4 µM | [6] |
| 5-Trifluoromethylpyrimidine derivative 9u | Lung Cancer (A549) | IC50 | 0.35 µM | [7] |
| 5-Trifluoromethylpyrimidine derivative 9u | Breast Cancer (MCF-7) | IC50 | 3.24 µM | [7] |
| 5-Trifluoromethylpyrimidine derivative 9u | Prostate Cancer (PC-3) | IC50 | 5.12 µM | [7] |
Antiviral Activity
The antiviral activity of this compound is believed to stem from its ability to be incorporated into viral RNA and DNA, leading to chain termination or increased mutation rates. Its triphosphate form can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRP)[8].
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| 5-Nitrocytidine (a related 5-substituted cytidine analogue) | Poliovirus RNA-dependent RNA polymerase | Kd | 1.1 ± 0.1 µM | [8] |
Mechanism of Action and Signaling Pathways
The biological effects of this compound are exerted after its conversion to the corresponding monophosphate, diphosphate, and triphosphate forms within the cell.
Cellular Uptake and Metabolism
This compound is expected to enter cells via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form. This metabolic activation is a critical step for its therapeutic action.
Figure 1: Metabolic activation pathway of this compound.
Inhibition of Nucleic Acid Synthesis
The triphosphate metabolite of this compound can be recognized by cellular and viral polymerases as a substrate for incorporation into growing DNA and RNA chains. The presence of the bulky and electron-withdrawing trifluoromethyl group can lead to:
-
Chain Termination: The altered sugar pucker or steric hindrance caused by the trifluoromethyl group may prevent the addition of the next nucleotide, thus halting nucleic acid elongation.
-
Inhibition of Polymerases: The triphosphate form can act as a competitive inhibitor of DNA and RNA polymerases, competing with the natural substrate, cytidine triphosphate (CTP).
-
Disruption of RNA function: Incorporation into RNA may interfere with RNA processing, stability, and its role in protein synthesis[9].
Figure 2: Mechanism of inhibition of nucleic acid synthesis.
Modulation of Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the mechanisms of other nucleoside analogues, it is plausible that its cytotoxic and antiviral effects trigger cellular stress responses and apoptosis pathways. For instance, the inhibition of DNA replication and the accumulation of damaged DNA can activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.
Future Directions
This compound remains a promising scaffold for the development of novel therapeutics. Future research should focus on:
-
Elucidating the precise historical development: A definitive account of its first synthesis and initial biological evaluation would be valuable for the scientific community.
-
Expanding the quantitative biological data: Systematic screening against a wider range of cancer cell lines and viruses is needed to fully characterize its therapeutic potential.
-
Detailed mechanistic studies: Further investigation into the specific cellular and viral polymerases it inhibits and the downstream signaling pathways it modulates will be crucial for rational drug design.
-
Prodrug strategies: The development of prodrugs of this compound could enhance its oral bioavailability and targeted delivery to tumor tissues or virus-infected cells.
By continuing to explore the unique properties conferred by the trifluoromethyl group, researchers can further optimize this class of nucleoside analogues to create more effective and selective treatments for cancer and viral infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(TRIFLUOROMETHYL)-2'-DEOXYCYTIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 5-(Trifluoromethyl)cytidine: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Cellular Metabolic Fate of 5-(Trifluoromethyl)cytidine
This technical guide provides a comprehensive overview of the anticipated metabolic fate of this compound (TFMC) within a cellular environment. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge from analogous fluorinated pyrimidine (B1678525) nucleosides to project the uptake, activation, and catabolism of TFMC. This guide also presents detailed experimental protocols and data presentation frameworks to facilitate further investigation into this compound.
Introduction
This compound is a synthetic nucleoside analog with potential applications in antiviral and anticancer therapies. The introduction of the trifluoromethyl group at the 5th position of the pyrimidine ring is a key structural modification intended to enhance its metabolic stability and therapeutic efficacy. Understanding the metabolic pathway of TFMC is crucial for predicting its mechanism of action, potential toxicities, and for the rational design of therapeutic strategies. This guide outlines the probable metabolic journey of TFMC, drawing parallels from well-studied analogs such as 5-fluorocytidine (B16351) and 5-(Trifluoromethyl)-2'-deoxycytidine.
Proposed Metabolic Pathway of this compound
The metabolic fate of TFMC is hypothesized to follow a pathway common to many cytidine (B196190) analogs, involving cellular uptake, enzymatic activation through phosphorylation, potential incorporation into nucleic acids, and catabolic degradation.
Cellular Uptake
It is anticipated that TFMC enters the cell via nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). The efficiency of this uptake will be a critical determinant of the intracellular concentration of TFMC and its subsequent metabolites.
Anabolic Activation: Phosphorylation
Once inside the cell, TFMC is expected to be sequentially phosphorylated to its monophosphate (TFMC-MP), diphosphate (B83284) (TFMC-DP), and triphosphate (TFMC-TP) forms. This activation cascade is catalyzed by a series of cellular kinases.
-
Monophosphorylation: Uridine-cytidine kinase 2 (UCK2) is the likely enzyme responsible for the initial and rate-limiting phosphorylation of TFMC to TFMC-MP.[1][2] UCK2 is often overexpressed in tumor cells, which could provide a basis for selective activation of TFMC in cancer tissues.[1]
-
Diphosphorylation: UMP-CMP kinase (CMPK) will likely catalyze the conversion of TFMC-MP to TFMC-DP.
-
Triphosphorylation: Nucleoside diphosphate kinases (NDPKs) are expected to complete the activation by converting TFMC-DP to the active triphosphate form, TFMC-TP.
Incorporation into Nucleic Acids
The resulting TFMC-TP may act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. This incorporation could disrupt RNA function and processing, contributing to the cytotoxic effects of the compound. Studies on similar analogs suggest that such incorporation is a key mechanism of action.[3][4]
Catabolism: Deamination
A competing metabolic pathway for TFMC is deamination by cytidine deaminase (CDA). This enzyme would convert TFMC to 5-(Trifluoromethyl)uridine (TFMU), which may have its own distinct metabolic fate and biological activity. The relative rates of phosphorylation by UCK2 and deamination by CDA will significantly influence the overall metabolic profile and efficacy of TFMC.
Quantitative Data Summary
While specific quantitative data for TFMC is not yet available, the following tables provide a framework for the types of data that are crucial for a comprehensive understanding of its metabolic fate. The values for related compounds are included for context where available.
Table 1: Anticipated Enzyme Kinetics for TFMC Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (relative to Cytidine) | Reference Compound | Reference Km (µM) |
| Uridine-Cytidine Kinase 2 (UCK2) | TFMC | Data not available | Data not available | Cytidine | 15-30 |
| Cytidine Deaminase (CDA) | TFMC | Data not available | Data not available | Cytidine | 100-200 |
Table 2: Expected Intracellular Concentrations of TFMC and its Metabolites
| Metabolite | Expected Concentration Range (µM) | Cell Line/Condition |
| TFMC | Data not available | Data not available |
| TFMC-MP | Data not available | Data not available |
| TFMC-DP | Data not available | Data not available |
| TFMC-TP | Data not available | Data not available |
Table 3: Potential Incorporation of TFMC into Cellular RNA
| Cell Line | Treatment Concentration (µM) | % Incorporation of TFMC into RNA |
| Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to elucidate the metabolic fate of TFMC.
Cellular Uptake Assay
This protocol describes a method to determine the kinetics of TFMC uptake into cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Radiolabeled ([³H] or [¹⁴C]) TFMC or a fluorescently tagged version
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Ice-cold stop buffer (e.g., phosphate-buffered saline)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions.
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed transport buffer.
-
Add the transport buffer containing the desired concentration of labeled TFMC to each well to initiate the uptake.
-
Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop buffer.
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial (for radiolabeled TFMC) or a microplate (for fluorescent TFMC).
-
Quantify the amount of intracellular TFMC using a scintillation counter or a fluorescence plate reader.
-
Determine the protein concentration of each lysate to normalize the uptake data.
-
Plot the normalized uptake (e.g., pmol/mg protein) against time to determine the initial rate of uptake.
Uridine-Cytidine Kinase (UCK2) Activity Assay
This assay measures the ability of UCK2 to phosphorylate TFMC.
Materials:
-
Recombinant human UCK2 enzyme
-
TFMC
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a range of TFMC concentrations, and a fixed concentration of ATP.
-
Initiate the reaction by adding recombinant UCK2.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of Intracellular TFMC Metabolites by LC-MS/MS
This protocol outlines the extraction and analysis of TFMC and its phosphorylated metabolites from cell culture.
References
An In-depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility and stability data for 5-(Trifluoromethyl)cytidine are limited. This guide synthesizes available information for structurally related compounds to provide insights into its expected properties and outlines established methodologies for its characterization.
Executive Summary
This compound is a modified nucleoside of interest in pharmaceutical research. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the anticipated physicochemical properties of this compound, drawing parallels from closely related analogs. It details generalized yet robust experimental protocols for determining its solubility and stability profiles and presents a logical framework for its anticipated degradation pathway.
Physicochemical Properties
2.1 Solubility Profile
No specific quantitative solubility data for this compound has been identified in peer-reviewed literature or publicly accessible databases. However, based on the properties of cytidine (B196190) and the influence of the trifluoromethyl group, a qualitative assessment can be made.
-
Aqueous Solubility: Cytidine is water-soluble. The presence of the highly electronegative trifluoromethyl group is expected to decrease aqueous solubility due to its hydrophobic nature.
-
Organic Solvents: It is anticipated that this compound will exhibit solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Lower than Cytidine | The hydrophobic trifluoromethyl group reduces polarity. |
| PBS (pH 7.4) | Lower than Cytidine | Similar to water, with potential minor salt effects. |
| DMSO | Soluble | A common solvent for nucleoside analogs. |
| DMF | Soluble | A common solvent for polar organic compounds. |
| Ethanol | Sparingly Soluble | Lower polarity compared to water. |
2.2 Stability Profile
The stability of this compound is expected to be influenced by pH and temperature. The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the pyrimidine (B1678525) ring likely influences the stability of the glycosidic bond and the susceptibility of the molecule to hydrolysis.
A study on the closely related compound, 5-trifluoromethyl-2'-deoxyuridine , reveals that it undergoes base-catalyzed hydrolysis. This process is pH-dependent and follows first-order kinetics. The primary degradation product is 5-Carboxy-2'-deoxyuridine.[1][2] Given the structural similarity, a comparable degradation pathway is plausible for this compound.
Table 2: Hydrolysis Data for the Analog 5-Trifluoromethyl-2'-deoxyuridine at 37°C[1][2]
| pH | Rate Constant (s⁻¹) | Half-life (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
This data suggests that the stability of compounds with a 5-trifluoromethyl pyrimidine ring decreases as the pH becomes more alkaline.
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of this compound.
3.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
3.1.1 Materials
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Analytical balance
3.1.2 Procedure
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
3.2 Protocol for Stability-Indicating HPLC Method
This protocol outlines the development and validation of an HPLC method to quantify the degradation of this compound under various stress conditions.
3.2.1 Materials
-
This compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffers of various pH values
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
Temperature-controlled chambers and photostability chamber
3.2.2 Method Development
-
Column and Mobile Phase Selection: Start with a standard C18 column. Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol in water or buffer) to achieve good separation between the parent compound and potential degradation products.
-
Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detection of this compound and its degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of the compound in a basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and the solid compound to UV and visible light in a photostability chamber.
-
-
Method Optimization: Analyze the stressed samples. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all degradation peaks from the parent peak.
3.2.3 Method Validation (as per ICH guidelines)
-
Specificity: Ensure the method can distinguish the analyte from degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
4.1 Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
4.2 Experimental Workflow for Stability-Indicating HPLC Method
Caption: Workflow for Stability-Indicating HPLC Method Development.
4.3 Proposed Degradation Pathway
Caption: Proposed Hydrolytic Degradation Pathway.
Conclusion
While direct experimental data on the solubility and stability of this compound is sparse, a reasoned analysis based on its chemical structure and data from analogous compounds provides a valuable starting point for researchers. The trifluoromethyl group is expected to decrease aqueous solubility and influence its stability, particularly in alkaline conditions. The provided experimental protocols offer a robust framework for the systematic characterization of this compound, which is essential for its progression in the drug development pipeline.
References
Potential Research Applications of 5-(Trifluoromethyl)cytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)cytidine is a synthetic nucleoside analog with significant potential in medicinal chemistry, particularly in the development of novel anticancer and antiviral therapeutics. The incorporation of a trifluoromethyl group at the 5-position of the cytidine (B196190) ring profoundly influences its metabolic stability and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's research applications, mechanism of action, and metabolic profile. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. Chemical modification of the nucleobase or the sugar moiety can lead to compounds with enhanced therapeutic indices. The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and cellular uptake of parent molecules.[1][2] In the context of cytidine analogs, the 5-position of the pyrimidine (B1678525) ring is a common site for modification. This compound emerges as a promising candidate for therapeutic development due to the unique properties conferred by the CF₃ group.
Core Research Applications
The primary research applications of this compound and its derivatives lie in two main therapeutic areas: oncology and virology.
Anticancer Activity
The anticancer potential of this compound is primarily linked to its role as a prodrug that can be converted into therapeutically active metabolites. A key strategy involves exploiting the elevated levels of cytidine deaminase (CDA) often found in tumor cells.
Mechanism of Action:
This compound, particularly its deoxyribose form (5-Trifluoromethyl-2'-deoxycytidine), is envisioned to act as a prodrug of 5-Trifluoromethyl-2'-deoxyuridine (TFdU), a potent inhibitor of thymidylate synthase. This conversion is catalyzed by cytidine deaminase. The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), can prevent systemic deamination, thereby increasing the bioavailability of the parent compound and allowing for selective conversion to the active form at the tumor site where CDA levels are high.[3][4]
Quantitative Data: Anticancer Activity of 5-Fluoro-2'-deoxycytidine (FCdR)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | 0.025 - 0.05 | [5] |
| HEPG2 | Liver Cancer | ~0.5 | [5] |
| U2OS | Osteosarcoma | >1 | [5] |
| KYSE150 | Esophageal Squamous Carcinoma | ~0.2 | [5] |
Antiviral Activity
The trifluoromethyl group can enhance the antiviral properties of nucleoside analogs. While specific data for this compound is limited, research on other 5-substituted cytidine analogs demonstrates their potential as inhibitors of viral replication. For instance, 5-nitrocytidine, a related compound, exhibits potent antiviral activity against poliovirus (PV) and coxsackievirus B3 (CVB3) by inhibiting the viral RNA-dependent RNA polymerase (RdRP) after intracellular phosphorylation.[3][4] It is plausible that this compound could act through a similar mechanism.
Quantitative Data: Antiviral Activity of a Related Compound (5-Nitrocytidine Triphosphate)
| Target | Virus | Kd (µM) | Citation |
| RNA-dependent RNA polymerase (RdRP) | Poliovirus (PV) | 1.1 ± 0.1 | [4] |
Metabolism and Pharmacokinetics
The trifluoromethyl group is known to block metabolic pathways, particularly oxidative metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[5][6]
The metabolism of 5-substituted deoxycytidine analogs like 5-Fluoro-2'-deoxycytidine (FCdR) is heavily influenced by cytidine deaminase (CDA). Co-administration with the CDA inhibitor tetrahydrouridine (THU) significantly increases the plasma concentration and bioavailability of FCdR.[7][8]
Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FCdR) with Tetrahydrouridine (THU) in Cynomolgus Monkeys
| Parameter | Value | Citation |
| Half-life (t½) of FCdR (IV) | 22 - 56 min | [8] |
| Clearance of FCdR (IV) | ~15 mL/min/kg | [8] |
| Oral Bioavailability of FCdR with THU | 9 - 25% | [8] |
| Oral Bioavailability of THU | < 5% | [8] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of related fluorinated nucleosides. A plausible synthetic route would involve the glycosylation of a silylated 5-(trifluoromethyl)cytosine with a protected ribose or deoxyribose derivative, followed by deprotection.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing the cytotoxicity of nucleoside analogs.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cytidine Deaminase (CDA) Activity Assay
This protocol provides a general method for determining CDA activity, which is crucial for understanding the metabolism of this compound.[3][4]
-
Sample Preparation: Prepare cell or tissue lysates in CDA assay buffer.
-
Reaction Setup: In a 96-well plate, add the sample lysate, CDA substrate (cytidine or a suitable analog), and CDA assay buffer. Include a no-substrate control for each sample.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: The conversion of cytidine to uridine (B1682114) can be measured using various methods, including HPLC or a coupled enzymatic assay that detects the ammonia (B1221849) released during the reaction.
-
Data Analysis: Quantify the amount of product formed or substrate consumed and express the CDA activity relative to the total protein concentration of the lysate.
Conclusion and Future Directions
This compound holds considerable promise as a scaffold for the development of new anticancer and antiviral drugs. Its enhanced metabolic stability and potential for tumor-specific activation make it an attractive candidate for further investigation. Future research should focus on:
-
Developing and optimizing a scalable synthesis protocol for this compound and its derivatives.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound against a broad range of cancer cell lines and viruses.
-
Elucidating the detailed mechanism of action, including its effects on cellular signaling pathways and viral enzymes.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to evaluate its therapeutic potential in preclinical models.
This technical guide provides a foundational resource for researchers to build upon, with the aim of translating the potential of this compound into clinically effective therapies.
References
- 1. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to 5-(Trifluoromethyl)cytidine as a Novel Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Trifluoromethyl)cytidine (TF-Cyd) is a synthetic fluorinated pyrimidine (B1678525) nucleoside analog with significant potential as an antitumor agent. Structurally similar to the natural nucleoside cytidine (B196190), TF-Cyd is designed to act as an antimetabolite. Upon intracellular activation, it potently disrupts the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The trifluoromethyl group at the 5-position of the pyrimidine ring is critical to its mechanism of action, primarily the irreversible inhibition of thymidylate synthase (TS), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive technical overview of TF-Cyd, detailing its mechanism of action, effects on cellular signaling pathways, preclinical data of related compounds, and detailed experimental protocols for its evaluation.
Mechanism of Action
As a prodrug, this compound requires intracellular metabolic activation to exert its cytotoxic effects. Its mechanism is conceptually similar to that of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
-
Cellular Uptake and Activation: TF-Cyd enters the cell via nucleoside transporters. Inside the cell, it is converted to its corresponding deoxyribonucleoside, 5-(trifluoromethyl)-2'-deoxycytidine, which is then phosphorylated by deoxycytidine kinase. Subsequent enzymatic conversions, including deamination by cytidine deaminase, lead to the formation of the key active metabolite, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP).[1][2]
-
Inhibition of Thymidylate Synthase (TS): The primary molecular target of TF-Cyd's active metabolite, CF3dUMP, is thymidylate synthase (TS).[3] TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][5] CF3dUMP acts as a potent mechanism-based inhibitor of TS. The catalytic nucleophile of TS attacks the C6 position of the pyrimidine ring of CF3dUMP, which activates the trifluoromethyl group and leads to the formation of a stable covalent complex with the enzyme, effectively inactivating it.[3]
-
Induction of "Thymineless Death": The irreversible inhibition of TS leads to a severe depletion of the intracellular dTMP pool. This lack of thymidine (B127349) for DNA replication induces "thymineless death," a state of significant cellular stress characterized by DNA fragmentation, cell cycle arrest, and ultimately, apoptosis.[4]
-
Incorporation into Nucleic Acids: While TS inhibition is the primary mechanism, it is also plausible that phosphorylated metabolites of TF-Cyd, such as its triphosphate form, could be incorporated into both DNA and RNA. This incorporation can disrupt nucleic acid structure and function, contributing to the overall cytotoxicity, similar to the mechanisms observed for 5-FU.[6]
Cellular Signaling Pathways
The cytotoxic effects initiated by TF-Cyd trigger a cascade of cellular signaling events, primarily revolving around the DNA damage response (DDR). The disruption of the nucleotide pool and subsequent stalling of DNA replication forks are interpreted by the cell as significant DNA damage.
-
Activation of DDR Kinases: Replication stress activates master kinases of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a multitude of downstream targets to orchestrate the cellular response.
-
Cell Cycle Arrest: A key downstream effector is the p53 tumor suppressor protein. Activated p53 can induce the expression of cell cycle inhibitors like p21, leading to arrest at the G1/S or G2/M checkpoints. This provides the cell an opportunity to repair the damage, though the sustained damage from TF-Cyd often makes this futile.
-
Induction of Apoptosis: If the cellular damage is too severe to be repaired, p53 and other pro-apoptotic proteins (e.g., PUMA, Noxa) are activated, initiating the intrinsic apoptotic pathway. This culminates in the activation of caspases, the executioners of apoptosis, leading to programmed cell death.
Quantitative Preclinical Data
While specific preclinical data for this compound is limited in publicly available literature, data from structurally similar trifluoromethylated pyrimidine and nucleoside analogs demonstrate the potent antitumor activity of this chemical class.
Table 1: In Vitro Cytotoxicity of Related Trifluoromethylated Compounds
| Compound Name | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | MTT | 24.4 | [9] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | MTT | 25.4 | [9] |
| 2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidine | HBV-producing cell line (2.2.15) | Antiviral Assay | 5 (EC50) | [10] |
| 2',3'-dideoxy-3'-C-CF3-adenosine | HBV-producing cell line (2.2.15) | Antiviral Assay | 10 (EC50) |[10] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.
Key Experimental Protocols
Evaluating the antitumor efficacy of a compound like TF-Cyd involves a tiered approach, from initial in vitro screening to in vivo validation.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony after treatment, providing a measure of long-term cytotoxicity.[8][11][12][13]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension.
-
Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of TF-Cyd for a specified duration (e.g., 24-72 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks until visible colonies (defined as ≥50 cells) form in the control wells.
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution like 6.0% glutaraldehyde. Stain with 0.5% crystal violet.[13]
-
Counting and Analysis: Count the number of colonies in each well. Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Western Blot for DNA Damage Markers
This protocol is used to detect and quantify proteins involved in the DNA damage response, such as phosphorylated H2A.X (γH2A.X).[14][15][16][17]
-
Sample Preparation: Treat cells with TF-Cyd for the desired time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2A.X) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[7][18][19][20]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with TF-Cyd for the desired time (e.g., 24, 48 hours). Include vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy and systemic toxicity of TF-Cyd in a living organism.[21][22][23][24]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, TF-Cyd low dose, TF-Cyd high dose, positive control).
-
Drug Administration: Administer TF-Cyd via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups. Evaluate toxicity based on body weight changes and clinical observations.
Potential Mechanisms of Resistance
As with other antimetabolites, cancer cells can develop resistance to TF-Cyd. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
-
Altered Drug Metabolism: Decreased activity of activating enzymes like deoxycytidine kinase or increased activity of catabolizing enzymes can reduce the intracellular concentration of the active metabolite, CF3dUMP.[2]
-
Target Enzyme Overexpression: Increased expression of thymidylate synthase (TS) can overwhelm the inhibitory capacity of the drug, requiring higher concentrations to achieve a therapeutic effect.[25]
-
Upregulation of Salvage Pathways: Cells may increase their reliance on pyrimidine salvage pathways to bypass the de novo synthesis block.
-
Defects in Apoptotic Pathways: Mutations in key signaling proteins like p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2) can render cells resistant to apoptosis induction.
Pharmacokinetic Considerations
The clinical utility of TF-Cyd will depend on its pharmacokinetic (PK) profile. Studies on the related analog 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) highlight key parameters to evaluate.[26][27] A major challenge for cytidine analogs is rapid degradation by cytidine deaminase (CD) in the liver and gut, leading to poor oral bioavailability.[26] Co-administration with a CD inhibitor, such as tetrahydrouridine (B1681287) (THU), has been shown to significantly improve the oral bioavailability of FdCyd.[26][27]
Table 2: Example Pharmacokinetic Parameters for 5-Fluoro-2'-deoxycytidine (FdCyd) in Cynomolgus Monkeys
| Parameter | IV Administration | PO Administration (with THU) | Reference |
|---|---|---|---|
| Half-life (t½) | 22 - 56 minutes | 24 - 162 minutes | [26][27] |
| Clearance | ~15 mL/min/kg | Not Applicable | [27] |
| Oral Bioavailability | Not Applicable | 9 - 25% |[26][27] |
Conclusion and Future Directions
This compound represents a promising candidate for cancer chemotherapy, leveraging a well-established mechanism of action—thymidylate synthase inhibition—with the potential for improved efficacy due to the trifluoromethyl moiety. Its development will require a thorough preclinical evaluation focusing on its spectrum of activity against various cancer types, its pharmacokinetic profile, and its in vivo efficacy and safety. Future research should focus on optimizing its delivery, potentially through co-administration with cytidine deaminase inhibitors, and exploring its synergistic potential in combination with other anticancer agents, such as those targeting DNA repair pathways or other arms of cellular metabolism.
References
- 1. Metabolism of 5-fluorocytosine to 5-fluorouracil in human colorectal tumor cells transduced with the cytosine deaminase gene: significant antitumor effects when only a small percentage of tumor cells express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of cytidine deaminase on antitumor activity of 2'-deoxycytidine analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase and thymidine phosphorylase gene expression as predictive parameters for the efficacy of 5-fluorouraci-based adjuvant chemotherapy for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and studies of 3'-C-trifluoromethyl nucleoside analogues bearing adenine or cytosine as the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow Cytometry Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. Evaluation of in vivo antitumor activity of cleistanthin B in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental studies on potentiation of the antitumor activity of 5-fluorouracil with 3'-azido-3'-deoxythymidine for the gastric cancer cell line MKN28 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Cytidine Deaminase in the Metabolic Activation of 5-(Trifluoromethyl)cytidine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine (TFdC) is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as a therapeutic agent. As a prodrug, TFdC requires intracellular metabolic activation to exert its cytotoxic effects. Central to this activation cascade is the enzyme cytidine (B196190) deaminase (CDA), which catalyzes the initial and rate-limiting step in the conversion of TFdC to its pharmacologically active metabolites. This technical guide provides a comprehensive overview of the role of CDA in the metabolism of TFdC, detailing the metabolic pathway, summarizing key quantitative data, providing experimental methodologies, and illustrating the underlying mechanisms of action.
Metabolic Activation of this compound
The primary pathway for the bioactivation of this compound commences with its deamination by cytidine deaminase. This enzymatic conversion results in the formation of 5-(Trifluoromethyl)uridine (TFdU). Subsequently, TFdU is phosphorylated by cellular kinases to its monophosphate (TFdUMP), diphosphate (B83284) (TFdUDP), and ultimately its active triphosphate form (TFdUTP). It is these phosphorylated metabolites that are responsible for the compound's therapeutic effects.
Metabolic activation of this compound (TFdC).
Quantitative Data on Cytidine Deaminase Activity
While specific kinetic parameters for the interaction of human cytidine deaminase with this compound are not extensively documented in publicly available literature, data from analogous fluorinated pyrimidine (B1678525) nucleosides provide valuable insights into the enzymatic conversion. The following table summarizes kinetic data for the deamination of various cytidine analogs by CDA. This information is critical for understanding the efficiency of the initial activation step of prodrugs in this class.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| Cytidine | Human (recombinant) | 17.6 | Not Reported | Not Reported | [1] |
| 5-Fluoro-2'-deoxycytidine (B1672315) | Not Specified | Not Reported | Not Reported | Not Reported | [2][3] |
| Gemcitabine | Not Specified | Not Reported | Not Reported | Not Reported | [4] |
Note: The absence of specific kinetic data for TFdC highlights a key area for future research. The data for related compounds suggest that CDA can process fluorinated analogs, though the efficiency may vary.
Downstream Mechanism of Action: Inhibition of Thymidylate Synthase
The primary mechanism of cytotoxicity for trifluoromethyl-containing nucleosides is the potent inhibition of thymidylate synthase (TS) by the monophosphate metabolite. 5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), derived from TFdC, acts as a mechanism-based inhibitor of TS.[5][6][7] This inhibition disrupts the de novo synthesis of thymidylate, leading to a depletion of thymidine (B127349) triphosphate (dTTP) pools. The scarcity of dTTP impairs DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[8][9]
Inhibition of Thymidylate Synthase by TFdUMP.
Experimental Protocols
Cytidine Deaminase Activity Assay
This protocol outlines a general method for determining CDA activity, which can be adapted for studying the metabolism of TFdC.
1. Reagents and Buffers:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5
-
Substrate Stock Solution: 10 mM Cytidine (or TFdC) in deionized water
-
Enzyme Source: Purified recombinant human CDA or cell/tissue lysate
-
Stopping Reagent: 1 N Hydrochloric Acid
-
Internal Standard (for HPLC): 5-Fluorouridine (not metabolized by CDA)
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding 265 µL of Assay Buffer.
-
Add 25 µL of the enzyme source (e.g., human plasma or cell lysate).
-
Initiate the reaction by adding the substrate to a final concentration of 4.1 mM and the internal standard to a final concentration of 0.381 mM.[10]
-
Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure linear product formation (e.g., 4 hours).[10]
-
Terminate the reaction by adding 50 µL of 1 N Hydrochloric Acid.[10]
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the uridine (B1682114) product (e.g., TFdU) using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the product by comparing its peak area to a standard curve. Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein.
Workflow for a Cytidine Deaminase Activity Assay.
Conclusion
Cytidine deaminase is an indispensable enzyme in the metabolic activation of this compound. Its catalytic activity initiates a cascade of phosphorylation events that ultimately lead to the formation of metabolites capable of potently inhibiting thymidylate synthase, a critical enzyme for DNA synthesis and repair. Understanding the kinetics and cellular context of CDA-mediated metabolism is paramount for the rational design and clinical application of TFdC and other cytidine-based nucleoside analogs. Further research to elucidate the specific kinetic parameters of human CDA with TFdC will be invaluable for optimizing the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of thymidylate synthase in chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
5-(Trifluoromethyl)cytidine: A Technical Guide for RNA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic placement of chemically modified nucleotides into RNA serves as a powerful tool for elucidating its structure, function, and intricate cellular interactions. Among these modifications, fluorinated nucleosides have emerged as particularly valuable probes, primarily due to the unique properties of the fluorine atom. The trifluoromethyl group (CF3), with its distinct electronic properties and the presence of three fluorine atoms, offers a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)cytidine (CF3C) as a probe for RNA studies, covering its synthesis, incorporation into RNA, and applications in structural biology and cellular analysis. While direct studies on this compound are emerging, much of our understanding is built upon the well-established use of the closely related 5-fluorocytidine (B16351) (5FC) and other trifluoromethylated nucleosides.
Core Properties of this compound
The introduction of a trifluoromethyl group at the C5 position of cytidine (B196190) imparts several key properties that make it a valuable tool for RNA research:
-
¹⁹F NMR Probe: The three magnetically equivalent fluorine atoms of the CF3 group generate a single, strong resonance in ¹⁹F NMR spectra. This signal is highly sensitive to the local chemical environment, making it an exquisite probe for conformational changes, ligand binding, and RNA-protein interactions.[1][2] The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR of large biomolecules.[3]
-
Minimal Steric Perturbation (inferred): While larger than a single fluorine atom, the trifluoromethyl group is still relatively small and is generally expected to cause minimal perturbation to the overall RNA structure when incorporated. This is a critical feature for a probe, as it should report on the native state of the RNA molecule.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can influence the properties of the pyrimidine (B1678525) ring, potentially affecting base pairing and stacking interactions. Understanding these effects is crucial for interpreting experimental data.
Synthesis and Incorporation into RNA
The site-specific incorporation of CF3C into RNA oligonucleotides is primarily achieved through solid-phase synthesis using a corresponding phosphoramidite (B1245037) building block.
Synthesis of this compound Phosphoramidite
While a specific, detailed protocol for the synthesis of this compound phosphoramidite is not widely published, a generalizable synthetic route can be inferred from the established synthesis of 5-fluorocytidine phosphoramidites.[4][5] The process typically involves several key steps:
-
Protection of Functional Groups: The exocyclic amine of the cytidine base and the hydroxyl groups of the ribose sugar must be protected to prevent side reactions during phosphoramidite synthesis and oligonucleotide assembly.
-
Trifluoromethylation: The C5 position of the pyrimidine ring is trifluoromethylated. This is the most challenging step and may involve specialized reagents.
-
Introduction of the Phosphoramidite Moiety: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent to introduce the reactive phosphoramidite group.
-
Purification: The final phosphoramidite product is purified using column chromatography.
Experimental Protocol: General Scheme for Phosphoramidite Synthesis
This is a generalized protocol based on the synthesis of related modified nucleosides.[4][6][7] Optimization is required for this compound.
-
N⁴-Acetylation of this compound: React this compound with acetic anhydride (B1165640) in pyridine (B92270) to protect the exocyclic amine.
-
5'-O-DMT Protection: React the N⁴-acetylated nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) and silver nitrate (B79036) in a suitable solvent like THF/pyridine.
-
Phosphitylation: React the fully protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite.
-
Purification: Purify the product by silica (B1680970) gel chromatography.
Solid-Phase RNA Synthesis
Once the this compound phosphoramidite is obtained, it can be incorporated into RNA oligonucleotides using a standard automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[][9]
Experimental Protocol: Automated Solid-Phase RNA Synthesis
-
Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) and place it on a designated port of the synthesizer.
-
Sequence Programming: Program the desired RNA sequence, indicating the position for CF3C incorporation.
-
Synthesis: Initiate the synthesis program. The instrument will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine). Note: The stability of the 5-trifluoromethyl group under deprotection conditions should be carefully evaluated, as related modifications like 5-trifluoromethyluridine have shown instability.[10]
-
Purification: Purify the full-length RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Data Presentation: Physicochemical Properties
Quantitative data on the effects of this compound on RNA properties are limited. However, data from the closely related 5-fluorocytidine and other modified nucleosides can provide valuable insights.
| Modification | Effect on Duplex Tₘ (per modification) | Rationale | Reference |
| 5-Fluorouridine (B13573) (in RNA) | Stabilizing (ΔΔG°₃₇ = 0.8 kcal/mol) | Favorable stacking interactions | [11] |
| 5-Fluorodeoxyuridine (in DNA) | Destabilizing (ΔΔG°₃₇ = 0.3 kcal/mol) | Less favorable stacking interactions | [11] |
| Unlocked Nucleic Acid (UNA) (in RNA) | Highly Destabilizing (ΔG°₃₇ increase of 4.0-6.6 kcal/mol) | Increased conformational flexibility | [12] |
| 2-Thiouridine / Pseudouridine (internal) | Stabilizing | Enhanced base stacking | [13] |
Note: The effect of this compound on RNA duplex stability is expected to be different from 5-fluorouridine due to the different electronic and steric properties of the CF₃ group. Experimental determination of the Tₘ of a CF₃C-containing RNA duplex is necessary for accurate characterization.
Applications in RNA Studies
¹⁹F NMR Spectroscopy
¹⁹F NMR is the primary application for incorporating CF3C into RNA. The CF3 group provides a sensitive handle to probe the local environment within the RNA molecule.
Experimental Protocol: 1D ¹⁹F NMR of CF3C-labeled RNA
-
Sample Preparation: Dissolve the purified CF3C-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O.
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer equipped with a fluorine probe. The reference compound is typically external CCl₃F (0 ppm).[5]
-
Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum with proton decoupling. Typical parameters include a spectral width of ~50 ppm centered around the expected resonance, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[2][5]
-
Data Analysis: Process the spectrum to identify the chemical shift of the CF3C resonance. Changes in the chemical shift upon addition of ligands, proteins, or changes in temperature or pH provide information about structural and dynamic changes in the vicinity of the probe.[14]
Diagram: Experimental Workflow for ¹⁹F NMR Studies
Caption: Workflow for studying RNA interactions using ¹⁹F NMR of CF3C-labeled RNA.
X-ray Crystallography
Incorporating heavy atoms is a common strategy for phasing in X-ray crystallography of RNA. While not a canonical heavy atom, the trifluoromethyl group can potentially aid in structure determination due to the anomalous scattering of fluorine atoms. However, no crystal structures of RNA containing this compound have been deposited in the Protein Data Bank to date. The general workflow for RNA crystallography would be applicable.[15][16][17]
Diagram: General Workflow for RNA X-ray Crystallography
Caption: Standard pipeline for determining the 3D structure of an RNA molecule via X-ray crystallography.
Cellular Studies
The use of CF3C in cellular studies is still an emerging area. Potential applications include:
-
Metabolic Labeling: Introducing CF3C into cells to be incorporated into newly synthesized RNA. The efficiency of this process would depend on the substrate specificity of the cellular salvage pathways. Studies with fluorescent cytidine analogs have shown that overexpression of uridine-cytidine kinase 2 (UCK2) can enhance the incorporation of modified cytidines.[18][19][20][21][22]
-
In-Cell NMR: With sufficient incorporation levels, it may be possible to perform in-cell ¹⁹F NMR to study RNA structure and interactions in a cellular environment.
-
Probing RNA-Protein Interactions: CF3C-labeled RNA can be introduced into cells or cell lysates to study interactions with specific RNA-binding proteins. Changes in the ¹⁹F NMR signal upon protein binding can provide insights into the binding interface and conformational changes.[23]
Diagram: Logic for Cellular Studies of CF3C-labeled RNA
Caption: Methodologies for the investigation of RNA in a cellular context using CF3C.
Conclusion and Future Perspectives
This compound holds significant promise as a powerful probe for RNA structural and functional studies. Its key advantage lies in the utility of the trifluoromethyl group as a sensitive ¹⁹F NMR reporter. While the field currently relies heavily on knowledge extrapolated from 5-fluorocytidine, further research is needed to fully characterize the properties of CF3C and develop robust protocols for its use. Future work should focus on:
-
Establishing a reliable and high-yield synthesis of this compound phosphoramidite.
-
Quantifying the thermodynamic effects of CF3C incorporation on RNA duplex and hairpin stability.
-
Characterizing the ¹⁹F NMR chemical shifts of CF3C in various RNA structural contexts.
-
Exploring its potential in X-ray crystallography and as a probe for in-cell studies.
As these areas are further developed, this compound is poised to become an invaluable tool in the repertoire of researchers studying the intricate world of RNA.
References
- 1. biophysics.org [biophysics.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doudnalab.org [doudnalab.org]
- 17. mdpi.com [mdpi.com]
- 18. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Live-Cell RNA Imaging with Metabolically Incorporated Fluorescent Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Incorporation of 5-(Trifluoromethyl)cytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic incorporation of 5-(Trifluoromethyl)cytidine (CF₃C) into RNA. The introduction of the trifluoromethyl group, a bioisostere of the methyl group, at the 5-position of cytidine (B196190) offers a unique tool for researchers in drug development and molecular biology. This modification can enhance the stability of RNA molecules and serve as a sensitive probe for structural and functional studies. This document details the necessary components, experimental procedures, and analytical methods for the successful synthesis and characterization of CF₃C-modified RNA.
Overview and Core Principles
The enzymatic incorporation of modified nucleotides is a powerful technique for producing RNA molecules with tailored properties. The process typically utilizes a bacteriophage RNA polymerase, such as T7, SP6, or T3, which exhibits a degree of promiscuity, allowing for the incorporation of non-natural nucleotide triphosphates (NTPs). The trifluoromethyl group at the 5-position of cytidine is generally well-tolerated by T7 RNA polymerase, making it a suitable candidate for enzymatic incorporation.
The overall workflow for generating and analyzing CF₃C-modified RNA involves several key stages:
-
Synthesis of this compound-5'-triphosphate (CF₃CTP): The modified nucleotide must first be synthesized and triphosphorylated.
-
In Vitro Transcription: The CF₃CTP is used as a substrate, along with the other three canonical NTPs, in an in vitro transcription reaction catalyzed by an RNA polymerase.
-
Purification of Modified RNA: The resulting CF₃C-containing RNA is purified from the reaction mixture to remove unincorporated nucleotides, enzymes, and the DNA template.
-
Analysis and Characterization: The purified RNA is analyzed to confirm the incorporation of the modification and to study its effects on RNA structure and function.
Synthesis of this compound-5'-triphosphate (CF₃CTP)
The synthesis of CF₃CTP is a critical prerequisite for its enzymatic incorporation. While a detailed synthetic organic chemistry protocol is beyond the scope of this guide, the general strategy involves two key steps: the trifluoromethylation of a cytidine precursor followed by phosphorylation to the triphosphate.
A common route starts from a halogenated precursor, such as 5-iodocytidine, which can be subjected to a copper-mediated trifluoromethylation reaction. Subsequent phosphorylation at the 5'-hydroxyl group, often performed enzymatically or through chemical methods like the Ludwig-Eckstein procedure, yields the desired this compound-5'-triphosphate.
Experimental Protocols
In Vitro Transcription with T7 RNA Polymerase
This protocol is adapted from standard T7 RNA polymerase transcription protocols and optimized for the incorporation of modified nucleotides.[1][2][3]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease Inhibitor
-
ATP, GTP, UTP solution (100 mM each)
-
CTP solution (100 mM)
-
This compound-5'-triphosphate (CF₃CTP) solution (100 mM)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP, UTP mix (100 mM) | 0.8 µL | 4 mM each |
| CTP (100 mM) | 0.4 µL | 2 mM |
| CF₃CTP (100 mM) | 0.4 µL | 2 mM |
| Linearized DNA template (1 µg/µL) | 1 µL | 50 ng/µL |
| Ribonuclease Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
Purification of CF₃C-Modified RNA
The purification method will depend on the length of the RNA transcript and the desired purity.[4][5][6]
-
For short transcripts (< 100 nt): Denaturing polyacrylamide gel electrophoresis (PAGE) is recommended for high-resolution separation. The RNA band can be visualized by UV shadowing, excised, and eluted.
-
For longer transcripts (> 100 nt) and higher yields: High-performance liquid chromatography (HPLC) is a suitable method. Anion-exchange or reverse-phase columns can be used.
-
General cleanup: For removal of unincorporated NTPs and enzymes, spin column chromatography or ethanol (B145695) precipitation can be employed.
Ethanol Precipitation Protocol:
-
Add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to the transcription reaction.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Analysis and Characterization of Modified RNA
Quantification of Incorporation
The efficiency of CF₃CTP incorporation can be assessed using liquid chromatography-mass spectrometry (LC-MS).[7][8][9]
Protocol Outline:
-
Digest the purified CF₃C-RNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Separate the resulting nucleosides using reverse-phase HPLC.
-
Detect and quantify the canonical and modified nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
The ratio of the peak area of this compound to the sum of the peak areas of cytidine and this compound provides the incorporation efficiency.
| Parameter | Description |
| Digestion Enzymes | Nuclease P1, Bacterial Alkaline Phosphatase |
| LC Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile) |
| MS Ionization | Electrospray Ionization (ESI), positive ion mode |
| MS Detection | Multiple Reaction Monitoring (MRM) of parent -> fragment ion transitions for C and CF₃C |
Structural Analysis by NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for probing the structure and dynamics of fluorinated biomolecules. The trifluoromethyl group provides a sensitive and unique NMR handle.[10][11]
Sample Preparation:
-
Purified CF₃C-RNA should be dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O or 100% D₂O.
-
The sample should be annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
NMR Acquisition:
-
¹⁹F NMR spectra are acquired on a high-field NMR spectrometer equipped with a fluorine probe.
-
The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the trifluoromethyl group, providing information on base pairing and tertiary structure.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 3. apexbt.com [apexbt.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. RNA Purification [promega.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 10. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 5-(Trifluoromethyl)cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine is a synthetic nucleoside analog characterized by the substitution of a hydrogen atom at the 5-position of the cytidine (B196190) ring with a trifluoromethyl group (-CF3). This modification significantly alters the molecule's electronic properties and steric profile, leading to unique biological activities. The strong electronegativity of the trifluoromethyl group can influence the pKa of the nucleobase and affect hydrogen bonding patterns, which are critical for its interaction with biological macromolecules. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its spectroscopic properties, a plausible synthesis route, and its potential mechanism of action as an antiviral agent.
Chemical Structure
The fundamental structure of this compound consists of a pyrimidine (B1678525) base (cytosine substituted with a trifluoromethyl group at the C5 position) linked to a ribose sugar moiety via a β-N1-glycosidic bond.
Caption: Chemical structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of nucleosides in solution.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H-6 | ~8.0 | s | - | Downfield shift due to the electron-withdrawing CF₃ group. |
| H-1' | ~5.9 | d | ~4-5 | Anomeric proton. |
| H-2' | ~4.3 | t | ~5 | |
| H-3' | ~4.1 | t | ~5 | |
| H-4' | ~4.0 | m | - | |
| H-5'a, H-5'b | ~3.8, ~3.7 | m | - | |
| 5'-OH | Variable | t | ~5 | Dependent on solvent and concentration. |
| 2'-OH | Variable | d | ~6 | Dependent on solvent and concentration. |
| 3'-OH | Variable | d | ~4 | Dependent on solvent and concentration. |
| NH₂ | Variable | br s | - | Dependent on solvent and concentration. |
Note: Predicted values are based on data for cytidine and 5-substituted cytidine analogs. Actual values may vary depending on the solvent and experimental conditions.[1][2][3][4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~156 | |
| C-4 | ~166 | |
| C-5 | ~110 (q, J(C,F) ≈ 35 Hz) | Upfield shift compared to C-5 in cytidine due to the CF₃ group, with characteristic quartet splitting. |
| C-6 | ~145 | |
| CF₃ | ~124 (q, J(C,F) ≈ 270 Hz) | Characteristic quartet splitting with a large one-bond C-F coupling constant. |
| C-1' | ~90 | |
| C-2' | ~74 | |
| C-3' | ~70 | |
| C-4' | ~85 | |
| C-5' | ~61 |
Note: Predicted values are based on data for cytidine and other trifluoromethylated aromatic compounds.[6][7][8][9][10]
Table 3: Experimental ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| -CF₃ | Not specified | DMSO-D6 | SpectraBase |
Note: While the presence of a ¹⁹F NMR spectrum is confirmed, the specific chemical shift value is not provided in the publicly accessible data.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Fragmentation Pathway |
| [M+H]⁺ | 312.07 | Molecular ion |
| [M-Ribose+H]⁺ | 180.03 | Loss of the ribose sugar moiety |
| [M-CF₃]⁺ | 243.08 | Loss of the trifluoromethyl group |
Note: The fragmentation pattern of pyrimidine nucleosides typically involves the cleavage of the glycosidic bond.[13][14][15][16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H and O-H stretching | NH₂ and OH groups |
| 3100-3000 | C-H stretching | Aromatic and aliphatic C-H |
| 1700-1600 | C=O and C=N stretching | Carbonyl and imine groups in the pyrimidine ring |
| 1300-1100 | C-F stretching | Trifluoromethyl group |
| 1100-1000 | C-O stretching | Ribose C-O bonds |
Note: Predicted values are based on characteristic absorption frequencies for cytidine and trifluoromethylated compounds.[12][18][19][20][21]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the glycosylation of a protected 5-(trifluoromethyl)cytosine base with a protected ribose derivative, followed by deprotection.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology (Representative):
-
Protection of 5-(Trifluoromethyl)cytosine: The amino group of 5-(trifluoromethyl)cytosine is protected, for example, by acylation (e.g., with acetic anhydride).
-
Preparation of Protected Ribose: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a commonly used protected ribose donor.
-
Glycosylation: The protected 5-(trifluoromethyl)cytosine is silylated (e.g., with HMDS and TMSCl) and then reacted with the protected ribose donor in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Deprotection: The protecting groups are removed. Benzoyl groups are typically removed by treatment with methanolic ammonia, and the acyl group on the cytosine base is removed under basic conditions.
-
Purification: The final product is purified by column chromatography (e.g., silica (B1680970) gel) to yield pure this compound.
-
Characterization: The structure of the synthesized compound is confirmed by NMR, mass spectrometry, and FTIR.
X-ray Crystallography
As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, crystallographic data is available for the related compound, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine (CCDC 698584).[22] The general protocol for obtaining a crystal structure of a nucleoside analog is as follows:
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol (B129727), water, or mixtures thereof). Vapor diffusion (hanging or sitting drop) is also a common technique.[23][24][25][26][27]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).[28][29][30]
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern.[31]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[32][33][34][35][36]
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FTIR spectrum is recorded.
-
Data Analysis: The absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Biological Activity and Mechanism of Action
Fluorinated nucleoside analogs are known for their potential as antiviral and anticancer agents. The trifluoromethyl group at the 5-position of cytidine is expected to confer significant biological activity.
Proposed Antiviral Mechanism of Action
The primary proposed antiviral mechanism of action for this compound involves its intracellular conversion to the active triphosphate form, which can then interfere with viral replication.
Caption: Proposed antiviral mechanism of action for this compound.
The proposed mechanism involves the following key steps:
-
Intracellular Phosphorylation: this compound is transported into the host cell and is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form (5-TF-CTP).
-
Inhibition of Viral Polymerase: 5-TF-CTP can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP) or reverse transcriptase (RT), competing with the natural cytidine triphosphate (CTP) for binding to the enzyme's active site.[37][38]
-
Incorporation into Viral Genome: Alternatively, 5-TF-CTP can be incorporated into the growing viral RNA or DNA chain by the viral polymerase.[37]
-
Chain Termination or Mutagenesis: The presence of the bulky and electronegative trifluoromethyl group at the 5-position can lead to either:
-
Chain termination: The modified nucleotide may prevent further elongation of the nucleic acid chain.[39]
-
Mutagenesis: The altered base pairing properties of 5-(trifluoromethyl)cytosine may lead to an increased rate of mutations during subsequent rounds of viral replication, ultimately leading to "error catastrophe."[40]
-
The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group may contribute to improved therapeutic profiles compared to non-fluorinated analogs.[41]
Conclusion
This compound is a synthetically accessible nucleoside analog with significant potential for biological activity, particularly as an antiviral agent. Its structural features, dominated by the electron-withdrawing trifluoromethyl group, are expected to result in distinct spectroscopic signatures and to drive its mechanism of action. While a complete experimental structural and biological profile is yet to be fully elucidated in the public domain, this technical guide provides a comprehensive overview based on available data and established knowledge of related compounds. Further research, including the determination of its crystal structure and detailed enzymatic and cellular assays, will be crucial for fully understanding its therapeutic potential and for the rational design of next-generation nucleoside-based drugs.
References
- 1. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Cytosine [webbook.nist.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. article.sapub.org [article.sapub.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. F.t.-i.r. and laser-Raman spectra of cytosine and cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mybiosource.com [mybiosource.com]
- 26. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. doudnalab.org [doudnalab.org]
- 28. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. google.com [google.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 32. shimadzu.com [shimadzu.com]
- 33. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 34. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 35. azom.com [azom.com]
- 36. m.youtube.com [m.youtube.com]
- 37. Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Buy 5-Trifluoromethyl-2'-deoxycytidine | 66384-66-5 [smolecule.com]
5-(Trifluoromethyl)cytidine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine and its deoxyribonucleoside counterpart, 5-trifluoromethyl-2'-deoxycytidine, are fluorinated pyrimidine (B1678525) nucleoside analogs that have garnered significant interest in the field of medicinal chemistry, primarily for their potential as anticancer agents. The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring profoundly influences the molecule's chemical and biological properties, leading to distinct mechanisms of action compared to other fluorinated pyrimidines like 5-fluorouracil. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activity, mechanism of action, and relevant experimental protocols.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C10H12F3N3O5 | N/A |
| Molecular Weight | 311.21 g/mol | N/A |
| CAS Number | 76514-02-8 | N/A |
Synthesis
Proposed Synthetic Pathway for 5-(Trifluoromethyl)-2'-deoxycytidine
Caption: Proposed synthetic route for 5-(Trifluoromethyl)-2'-deoxycytidine.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound and its deoxy analog lies in their anticancer properties. A key aspect of its mechanism of action is its interaction with cytidine (B196190) deaminase (CDA), an enzyme that is often overexpressed in tumor cells.
Inhibition of Cytidine Deaminase and Prodrug Activation
5-Trifluoromethyl-2'-deoxycytidine acts as a substrate for cytidine deaminase, which converts it to 5-trifluoromethyl-2'-deoxyuridine (trifluridine). This conversion is a critical activation step. To enhance the systemic exposure and tumor-specific activation of the drug, it is often co-administered with a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU).[1] This strategy prevents premature deamination in systemic circulation, allowing for higher concentrations of the prodrug to reach the tumor site where it can be activated by the high levels of CDA.[1]
Inhibition of Thymidylate Synthase and DNA Incorporation
Following its conversion to trifluridine (B1683248), the molecule undergoes phosphorylation to form 5-trifluoromethyl-2'-deoxyuridine monophosphate (F3dTMP). F3dTMP is a potent inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines.[1] Inhibition of thymidylate synthase leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. Furthermore, the triphosphate form of trifluridine can be incorporated into DNA, leading to DNA damage and apoptosis.[2]
Signaling Pathway
Caption: Metabolic activation and mechanism of action of 5-(Trifluoromethyl)-2'-deoxycytidine.
Quantitative Data
Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (in combination with THU) in Humans
| Dose of FdCyd (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 5 | 19 - 96 | N/A |
| 80 | 1600 - 1728 | N/A |
Data from a study where FdCyd was co-administered with 350 mg/m² THU.[3]
In Vitro Anticancer Activity of 5-Fluoro-2'-deoxycytidine
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
| HCT-116 (Colon Cancer) | 1.72 ± 0.23 | 1.63 ± 0.21 |
Data from a study on the effects of FdCyd on the HCT-116 cell line.[4]
Experimental Protocols
General Protocol for Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4][5]
General Protocol for Cytidine Deaminase Inhibition Assay
This is a generalized protocol to assess the inhibitory potential of this compound on cytidine deaminase activity.
Materials:
-
Recombinant human cytidine deaminase (CDA)
-
Cytidine or a suitable substrate for CDA
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance changes over time
Procedure:
-
Prepare a stock solution of cytidine (substrate) and this compound (inhibitor) in the assay buffer.
-
In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of cytidine, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a fixed amount of cytidine deaminase to each well.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 282 nm for the conversion of cytidine to uridine) over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value of this compound for cytidine deaminase.[6]
Workflow for Quantitative Analysis by LC-MS/MS
Caption: General workflow for the quantification of this compound and its metabolites in biological matrices.[3][6]
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with a distinct mechanism of action that can be exploited for targeted cancer therapy. Their efficacy is enhanced through co-administration with cytidine deaminase inhibitors, highlighting the importance of understanding the metabolic pathways involved in their activation. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of this important class of molecules. Further research is warranted to fully elucidate the therapeutic potential and optimize the clinical application of this compound.
References
- 1. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. New insights into the pyrimidine salvage pathway of Saccharomyces cerevisiae: requirement of six genes for cytidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)cytidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
5-(Trifluoromethyl)cytidine is a synthetic pyrimidine (B1678525) nucleoside analog of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group at the C5 position of the cytidine (B196190) ring can profoundly alter the molecule's physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the nucleoside to target enzymes. These characteristics make this compound and its derivatives promising candidates for the development of novel antiviral and anticancer agents.
The primary mechanism of action for many nucleoside analogs involves their intracellular conversion to the corresponding 5'-triphosphate. This active form can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination, or it can inhibit key enzymes involved in nucleotide biosynthesis. The protocol detailed below describes a direct, metal-free radical trifluoromethylation of cytidine, providing a reliable and efficient route to this valuable research compound.[1][2]
Experimental Protocol: Radical Trifluoromethylation of Cytidine
This protocol outlines the synthesis of this compound from cytidine via a radical trifluoromethylation reaction.[1]
Materials:
-
Cytidine
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in H2O
-
Water (H2O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve Cytidine (1.0 g, 4.11 mmol) in 12 mL of water.
-
To the solution, add sodium trifluoromethanesulfinate (1.86 g, 12.33 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 10 minutes.
-
Slowly add tert-butyl hydroperoxide (2.82 mL, 20.55 mmol, 70% in H2O) dropwise to the cooled and stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction mixture at room temperature for 4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Equivalents |
| Starting Material: Cytidine | 1.0 g | 4.11 | 1.0 |
| Reagent: CF3SO2Na | 1.86 g | 12.33 | 3.0 |
| Reagent: t-BuOOH (70% aq.) | 2.82 mL | 20.55 | 5.0 |
| Solvent: Water | 12 mL | - | - |
| Reaction Temperature | 0 °C to Room Temperature | - | - |
| Reaction Time | 4 hours | - | - |
Visualizations
Metabolic Activation Pathway
The following diagram illustrates the potential intracellular metabolic pathway of this compound to its active triphosphate form, a common mechanism for nucleoside analog drugs.
Caption: Potential metabolic activation of this compound.
Experimental Workflow
This diagram outlines the key steps in the synthesis of this compound.
Caption: Workflow for this compound synthesis.
Logical Relationship: Key Reaction Parameters
This diagram illustrates the relationship between key reaction parameters and the successful synthesis of the target compound.
References
Application Notes and Protocols for Incorporating 5-(Trifluoromethyl)cytidine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure, function, and dynamics. 5-(Trifluoromethyl)cytidine (TFMC) is a modified pyrimidine (B1678525) nucleoside that, due to the strong electronegativity of the trifluoromethyl group, has the potential to serve as a unique probe for studying RNA-protein interactions, RNA structure, and as a potential therapeutic agent. The trifluoromethyl group can be used as an NMR probe for structural studies and may influence the biological properties of the RNA molecule.
These application notes provide a comprehensive overview of the proposed methodologies for incorporating this compound into RNA, based on established protocols for similar 5-substituted cytidine (B196190) analogs. The information is intended to guide researchers in designing and executing experiments for RNA labeling and modification with TFMC.
Potential Applications of TFMC-Modified RNA
The incorporation of this compound into RNA opens up a range of potential applications in research and drug development:
-
Structural Biology: The 19F nucleus of the trifluoromethyl group provides a sensitive and specific NMR probe for studying RNA conformation and dynamics without the background noise of 1H NMR.[1][2]
-
RNA-Protein Interaction Studies: TFMC-labeled RNA can be used to identify and characterize RNA-binding proteins. The trifluoromethyl group can act as a photo-crosslinking agent or a specific tag for pull-down assays.
-
Therapeutic RNA Development: Modification of therapeutic RNAs (e.g., mRNA, siRNA) with TFMC may enhance their stability, and cellular uptake, and modulate their immunogenicity.
-
RNA Labeling and Tracking: The unique properties of the trifluoromethyl group can be exploited for the detection and tracking of RNA within cells.
Experimental Strategies for Incorporating TFMC into RNA
Two primary strategies can be employed to incorporate this compound into RNA molecules: In Vitro Transcription and Metabolic Labeling . The choice of method depends on the specific research question and the desired outcome.
In Vitro Transcription with this compound Triphosphate (TFMCTP)
This method allows for the synthesis of RNA molecules of defined length and sequence with site-specific or global incorporation of TFMCTP. This approach is ideal for producing large quantities of modified RNA for structural and biochemical studies.
Caption: Workflow for in vitro transcription of TFMC-labeled RNA.
This protocol is adapted from standard in vitro transcription protocols and will require optimization for TFMCTP incorporation.
Materials:
-
Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter
-
T7, SP6, or T3 RNA Polymerase
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP, GTP, UTP solutions
-
100 mM this compound Triphosphate (TFMCTP) solution
-
RNase Inhibitor
-
DNase I, RNase-free
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in the order listed.
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP, GTP, UTP: 2 µL of each
-
100 mM CTP and/or TFMCTP: A total of 2 µL (The ratio of CTP to TFMCTP will determine the incorporation rate. Start with a 1:1 ratio and optimize as needed).
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA using a column-based RNA cleanup kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis. The incorporation of TFMCTP can be verified by mass spectrometry.
Metabolic Labeling of Cellular RNA with this compound
Metabolic labeling involves introducing this compound into the cellular environment, where it is taken up by cells, converted into its triphosphate form by cellular kinases, and subsequently incorporated into newly transcribed RNA by RNA polymerases.[3][4] This method is suitable for studying RNA synthesis, turnover, and localization in living cells.
Caption: Workflow for metabolic labeling of cellular RNA with TFMC.
This protocol is a general guideline and should be optimized for the specific cell type and experimental goals.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Unlabeled cytidine stock solution
-
RNA isolation kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Pulse Labeling:
-
Prepare the labeling medium by adding this compound to the fresh cell culture medium to the desired final concentration (e.g., 10-200 µM, to be optimized).
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate the cells for a specific period (the "pulse," e.g., 1-24 hours) to allow for the incorporation of the analog into newly synthesized RNA.
-
-
Pulse-Chase (Optional, for RNA stability studies):
-
After the pulse, remove the labeling medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh medium containing a high concentration of unlabeled cytidine (the "chase," e.g., 10-20 mM).
-
Incubate for various time points (e.g., 0, 1, 2, 6, 12, 24 hours).
-
-
Cell Harvest and RNA Isolation:
-
At each time point, harvest the cells.
-
Isolate total RNA using a standard RNA extraction protocol or a commercial kit.
-
-
Downstream Analysis:
-
The incorporation of TFMC can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[5]
-
Labeled RNA can be enriched using specific antibodies (if available) or by chemical methods for subsequent analysis by RT-qPCR or RNA sequencing.
-
Quantitative Data Summary
| Parameter | 5-Fluorouracil/5-Fluorocytidine (B16351) | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) | Expected Effect of this compound | References |
| Incorporation Efficiency | Low for 5-fluorocytidine due to deamination.[6] | Efficiently incorporated. | Readily incorporated. | Potentially moderate to high, but may be influenced by cellular kinases and polymerases. | [3][4][6] |
| Effect on RNA Stability | Can alter RNA processing and stability. | Generally considered minimally perturbing for short labeling times.[3] | Can be used to measure RNA stability via pulse-chase experiments.[7] | The bulky and electronegative CF3 group may impact RNA secondary structure and stability. | [3][7] |
| Toxicity | Can be cytotoxic. | Generally low toxicity at working concentrations.[4] | Minimally toxic.[4] | Cytotoxicity needs to be empirically determined for each cell line. | [4] |
Conclusion
The incorporation of this compound into RNA holds significant promise for advancing our understanding of RNA biology and for the development of novel RNA-based therapeutics. While direct experimental data for TFMC is limited, the protocols and principles established for other 5-substituted cytidine analogs provide a solid foundation for researchers to begin exploring the potential of this unique modification. The detailed protocols and workflows provided in these application notes serve as a starting point for the successful incorporation and analysis of TFMC-labeled RNA. Optimization of the described methods will be crucial for achieving desired experimental outcomes.
References
- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific incorporation of 5-fluorocytidine into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Labeling with 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling and detection of newly synthesized DNA are fundamental to a wide range of biomedical research, from cell proliferation studies to the development of therapeutic agents. While methods utilizing nucleoside analogs such as BrdU and EdU are well-established, the unique properties of fluorinated nucleosides offer novel avenues for detection and analysis. 5-(Trifluoromethyl)cytidine, a fluorinated analog of cytidine (B196190), presents an intriguing candidate for DNA labeling. The trifluoromethyl group possesses a strong and specific signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a unique, non-radioactive, and background-free method for detection.
These application notes provide a comprehensive overview of the theoretical basis and practical protocols for using this compound for DNA labeling in both cellular and in vitro contexts. The methodologies described herein are based on the established principles of enzymatic incorporation of modified nucleosides and provide a framework for researchers to explore the potential of this novel labeling strategy.
Principle of the Method
The core principle of this DNA labeling method lies in the enzymatic incorporation of the deoxynucleoside triphosphate form of this compound, namely 5-trifluoromethyl-2'-deoxycytidine (B1211268) 5'-triphosphate (TFC-dCTP), into newly synthesized DNA strands by DNA polymerases. Once incorporated, the trifluoromethyl group acts as a stable, detectable tag.
In cellular applications, 5-trifluoromethyl-2'-deoxycytidine is introduced to cultured cells. It is then taken up by the cells and intracellularly phosphorylated to its active triphosphate form, TFC-dCTP. During the S-phase of the cell cycle, DNA polymerases utilize TFC-dCTP as a substrate, incorporating it into the replicating DNA.
For in vitro applications, TFC-dCTP is directly supplied in enzymatic reactions such as the Polymerase Chain Reaction (PCR), allowing for the generation of DNA fragments that are densely labeled with the trifluoromethyl moiety.
The primary proposed method for detecting the incorporated this compound is through ¹⁹F NMR spectroscopy, which provides a highly specific signal for the trifluoromethyl group. A potential alternative, though not yet established, would be the development of a specific antibody for immunodetection.
Data Presentation
While direct quantitative data for the incorporation of this compound is not yet widely available, data from structurally similar fluorinated and modified cytidine analogs can provide an estimation of the potential enzymatic kinetics. The following table summarizes the Michaelis constant (Km) values for the incorporation of various modified cytidine triphosphates by mammalian DNA polymerases.
| Modified Nucleoside Triphosphate | DNA Polymerase | Apparent Km (µM) | Reference Compound | Apparent Km (µM) |
| 5-Fluoro-2'-deoxycytidine 5'-triphosphate | DNA Polymerase α | 7.7 | dCTP | Not Reported |
| 5-Fluoro-2'-deoxycytidine 5'-triphosphate | DNA Polymerase β | 8.8 | dCTP | Not Reported |
| 5-Aza-2'-deoxycytidine-5'-triphosphate | DNA Polymerase α | 3.0[1] | dCTP | 2.0[1] |
This table provides an indication of the substrate efficiency of similar modified nucleosides for DNA polymerases. Researchers should perform their own kinetic analysis for 5-trifluoromethyl-2'-deoxycytidine 5'-triphosphate.
Experimental Protocols
Protocol 1: Cellular DNA Labeling with 5-Trifluoromethyl-2'-deoxycytidine
This protocol describes the labeling of DNA in proliferating cells in culture.
Materials:
-
5-Trifluoromethyl-2'-deoxycytidine (TFC-dC)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde in PBS)
-
Cell culture plates or flasks
-
Sterile pipettes and consumables
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or on coverslips and allow them to adhere and resume proliferation overnight.
-
Preparation of Labeling Medium: Prepare a working solution of TFC-dC in the cell culture medium. A starting concentration range of 10-100 µM is recommended for optimization.
-
Labeling: Remove the existing medium from the cells and replace it with the TFC-dC-containing labeling medium.
-
Incubation: Incubate the cells for a period that allows for sufficient incorporation of the label. This will depend on the cell cycle length of the cell line used. A typical incubation time is 1-24 hours.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated TFC-dC.
-
Fixation: Fix the cells using a suitable fixative. For example, incubate with 70% ethanol at -20°C for at least 1 hour or with 4% paraformaldehyde at room temperature for 15 minutes.
-
Storage: Fixed cells can be stored at 4°C for further analysis.
Protocol 2: In Vitro DNA Labeling by PCR
This protocol describes the generation of a TFC-labeled DNA probe using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10x PCR buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
5-Trifluoromethyl-2'-deoxycytidine 5'-triphosphate (TFC-dCTP)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
DNA purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 50 µL reaction is as follows:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
TFC-dCTP (10 mM): 1 µL (adjust ratio with dCTP for desired labeling density)
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
Thermostable DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Amplification: Perform PCR using a standard thermocycling program. An example program is:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of product
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purification: Purify the PCR product using a standard DNA purification kit to remove unincorporated nucleotides, primers, and the enzyme.
-
Quantification and Analysis: Quantify the concentration of the labeled DNA probe using a spectrophotometer. The incorporation of TFC can be verified by ¹⁹F NMR spectroscopy.
Protocol 3: Detection of TFC-labeled DNA by ¹⁹F NMR Spectroscopy
This protocol provides a general guideline for the detection of TFC-labeled DNA. Specific parameters will need to be optimized for the available NMR instrument.
Materials:
-
TFC-labeled DNA sample (from cellular or in vitro labeling)
-
NMR buffer (e.g., PBS in D₂O)
-
Internal standard for ¹⁹F NMR (e.g., trifluoroacetic acid)
-
NMR tubes
Procedure:
-
Sample Preparation: Resuspend the purified TFC-labeled DNA in the NMR buffer. The required concentration will depend on the sensitivity of the NMR spectrometer.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra. The trifluoromethyl group will produce a sharp singlet in the ¹⁹F spectrum.
-
Data Analysis: Integrate the signal from the trifluoromethyl group and compare it to the internal standard to quantify the amount of incorporated label.
Visualizations
Metabolic Pathway of 5-Trifluoromethyl-2'-deoxycytidine
Caption: Intracellular activation of 5-Trifluoromethyl-2'-deoxycytidine for DNA incorporation.
Experimental Workflow for Cellular DNA Labeling
Caption: Workflow for labeling proliferating cells with 5-Trifluoromethyl-2'-deoxycytidine.
Experimental Workflow for In Vitro DNA Labeling via PCR
Caption: Workflow for producing TFC-labeled DNA probes using PCR.
Future Perspectives
The use of this compound for DNA labeling is a novel approach with the potential for unique applications, particularly in studies where ¹⁹F NMR is a suitable detection method. Future research could focus on:
-
Development of a specific antibody: An antibody that specifically recognizes this compound in DNA would enable more conventional detection methods such as immunofluorescence, flow cytometry, and western blotting.
-
Optimization of incorporation efficiency: Screening different DNA polymerases could identify enzymes that incorporate TFC-dCTP with higher efficiency and fidelity.
-
Multiplexing with other labels: Combining TFC labeling with other fluorescent or isotopic labels could allow for multi-parametric analysis of cellular processes.
These application notes provide a foundational guide for researchers interested in exploring the use of this compound as a novel tool for DNA labeling. While further characterization is needed, the unique properties of the trifluoromethyl group hold promise for advancing our ability to study DNA synthesis and dynamics.
References
Application Notes and Protocols for 5-(Trifluoromethyl)cytidine in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine is a synthetic nucleoside analog belonging to the family of fluorinated pyrimidines. The incorporation of a trifluoromethyl group at the 5-position of the cytidine (B196190) ring is a key structural modification intended to enhance its therapeutic properties. Fluorinated nucleosides are a significant class of compounds in cancer chemotherapy, often acting as antimetabolites that interfere with nucleic acid synthesis and function, ultimately leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.
These application notes provide an overview of the presumed mechanism of action of this compound based on related compounds, along with detailed protocols for its evaluation in cell proliferation assays.
Mechanism of Action
While direct studies on this compound are limited, the mechanism of action can be inferred from closely related fluorinated nucleoside analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) and 5-fluorouracil (B62378) (5-FU). The trifluoromethyl group is known to be a metabolically stable and highly lipophilic substituent that can significantly influence the biological activity of the parent molecule.
The proposed mechanisms of action for this compound include:
-
Inhibition of DNA Methylation: Similar to FCdR, this compound may act as a DNA methyltransferase (DNMT) inhibitor.[1][2] Following cellular uptake and phosphorylation, its triphosphate form could be incorporated into DNA, covalently trapping DNMTs and leading to global DNA hypomethylation. This can reactivate tumor suppressor genes, inducing cell cycle arrest and apoptosis.
-
Induction of DNA Damage Response: The incorporation of this analog into the DNA strand can be recognized as damage by the cell's DNA repair machinery.[1][2] This can trigger the DNA damage response pathway, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair or, if the damage is too extensive, to initiate apoptosis.[1]
-
Inhibition of DNA Synthesis: The triphosphate derivative of this compound can act as a competitive inhibitor of DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination, thereby halting DNA replication.[3][4]
The signaling pathway likely involves the activation of ATM and ATR kinases in response to DNA damage, which in turn phosphorylate downstream targets like p53 and CHK1/CHK2, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related compound, 5-fluoro-2'-deoxycytidine (FCdR), in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HCT116 | Colon Cancer | 0.025 - 0.05 | 72 | MTT |
| HEPG2 | Hepatocellular Carcinoma | > 1.0 | 72 | MTT |
| U2OS | Osteosarcoma | > 1.0 | 72 | MTT |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~0.5 | 72 | MTT |
| HCT116 | Colon Cancer | 1.63 ± 0.21 | 48 | MTT |
Data for FCdR, a closely related analog.[1][5]
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol outlines a method to assess the effect of this compound on cancer cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value. Include a vehicle control.
-
Incubate for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
-
Data Interpretation:
-
Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
-
Troubleshooting
-
Low signal in MTT assay: Ensure that the cells are healthy and metabolically active. Optimize cell seeding density and incubation times.
-
High background in MTT assay: Use phenol (B47542) red-free medium during the MTT incubation step. Ensure complete removal of the medium before adding the solubilization solution.
-
Poor resolution in cell cycle analysis: Ensure proper cell fixation and avoid cell clumps. Optimize the concentration of PI and RNase A.
Conclusion
This compound is a promising candidate for anticancer drug development. The provided protocols for cell proliferation and cell cycle analysis will enable researchers to effectively evaluate its cytotoxic and cytostatic effects. Based on the activity of related fluorinated nucleosides, it is anticipated that this compound will induce cell cycle arrest and inhibit cell proliferation in various cancer cell lines. Further investigation into its precise molecular targets and mechanisms of action is warranted.
References
- 1. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Experimental Guide for the Application of 5-(Trifluoromethyl)cytidine
Disclaimer: 5-(Trifluoromethyl)cytidine is a known chemical entity, however, there is a notable lack of published biological data and experimental protocols specifically for this compound. The following application notes and protocols have been developed by drawing parallels with and adapting methodologies from research on closely related and well-characterized fluorinated nucleoside analogs such as 5-Fluorouracil, 5-Fluorocytidine, and 5-(Trifluoromethyl)-2'-deoxycytidine. The provided experimental parameters and expected outcomes are hypothetical and should be optimized for specific experimental conditions.
Application Notes
This compound is a fluorinated pyrimidine (B1678525) nucleoside analog. The trifluoromethyl group at the 5-position of the cytosine base is a key modification that can significantly alter the molecule's biological properties.[1] This substitution can enhance metabolic stability and alter the electronic properties of the nucleobase, potentially leading to a range of biological activities.[1]
Potential Applications:
-
Anticancer Therapy: As a pyrimidine analog, this compound has the potential to be developed as an anticancer agent. Its mechanism would likely involve cellular uptake and subsequent phosphorylation to its active triphosphate form. This active metabolite could then be incorporated into RNA, leading to the inhibition of RNA synthesis and processing, ultimately inducing apoptosis in cancer cells.[2] It may also be converted to its corresponding uridine (B1682114) analog, which could inhibit thymidylate synthase, an enzyme critical for DNA synthesis.
-
Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. This compound could be investigated as a potential inhibitor of viral RNA-dependent RNA polymerases, which are essential for the replication of many RNA viruses.
-
Molecular Biology Tool: Modified nucleosides are valuable tools for studying nucleic acid structure and function. This compound could be used to probe RNA-protein interactions or to modulate RNA stability.
Mechanism of Action (Hypothesized):
The proposed mechanism of action for this compound involves a multi-step intracellular activation process. Following transport into the cell, it is expected to be sequentially phosphorylated by cellular kinases to its 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate form (TFCTP). TFCTP can then act as a substrate for RNA polymerases and be incorporated into newly synthesized RNA chains. The presence of the trifluoromethyl group on the cytosine base can disrupt RNA secondary structure, interfere with RNA processing (e.g., splicing and maturation), and inhibit protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound based on typical values observed for related fluorinated pyrimidine analogs. This data is for illustrative purposes and should be experimentally determined.
| Parameter | Cell Line | Value | Assay |
| IC50 (72h) | HCT-116 (Colon) | 1.5 µM | MTT Assay |
| IC50 (72h) | A549 (Lung) | 3.2 µM | CellTiter-Glo® |
| IC50 (72h) | MCF-7 (Breast) | 5.8 µM | Resazurin Assay |
| Apoptosis Induction | HCT-116 | 45% at 2x IC50 (48h) | Annexin V/PI Staining |
| RNA Incorporation | HCT-116 | 1 TFC per 5000 C | LC-MS/MS |
| In Vivo Efficacy | HCT-116 Xenograft | 60% Tumor Growth Inhibition | Caliper Measurement |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of RNA Incorporation by LC-MS/MS
This protocol is to quantify the incorporation of this compound into cellular RNA.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound at a concentration equivalent to the IC50 for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer.
-
Digest 1-5 µg of total RNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Develop a method for the detection and quantification of this compound and the canonical ribonucleosides (A, C, G, U).
-
Calculate the incorporation level as the ratio of this compound to total cytidine.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at 1x and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Visualizations
Caption: Hypothetical metabolic activation of this compound.
Caption: General workflow for preclinical evaluation of a novel anticancer agent.
Caption: A potential signaling cascade leading to apoptosis.
References
Application Notes & Protocols: Click Chemistry with C5-Modified Cytidine Analogs for RNA Labeling and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Click chemistry has emerged as a powerful tool for the specific and efficient modification of biomolecules. In the context of nucleic acids, the introduction of cytidine (B196190) analogs bearing bioorthogonal functional groups—namely azides or alkynes—enables a wide range of applications, from imaging newly synthesized RNA to identifying RNA-protein interactions. This document focuses on the use of cytidine analogs modified at the C5 position, a site that allows for the attachment of chemical handles without significantly disrupting oligonucleotide structure or function.
While the trifluoromethyl (CF3) group itself is not a click chemistry handle, it is a valuable reporter group, particularly for ¹⁹F NMR studies, due to its high sensitivity and distinct chemical shift. The protocols outlined here describe the use of a C5-alkynyl cytidine analog as a versatile platform. A trifluoromethyl-containing molecule can then be "clicked" onto this handle, or the CF3 group could be part of the nucleoside analog itself for multimodal analysis. The two primary click chemistry reactions discussed are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application Notes
Metabolic Labeling and Imaging of Nascent RNA
5-Ethynylcytidine (EC) or other C5-alkynyl cytidine analogs can be supplied to living cells, where they are metabolized and incorporated into newly transcribed RNA.[1] This process embeds a bioorthogonal alkyne handle into the RNA backbone. Following incorporation, the alkyne-modified RNA can be tagged with an azide-bearing probe (e.g., a fluorescent dye, biotin) via click chemistry. The copper-free SPAAC reaction is particularly well-suited for this application as it avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging.[2][] This strategy allows for the visualization of RNA synthesis, localization, and turnover in real-time.[4][5]
Post-Synthetic Modification of Oligonucleotides
For in vitro applications, cytidine analogs with alkyne handles can be incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry.[6] These alkyne-modified oligos can then be conjugated to a variety of azide-containing molecules, including fluorophores for FRET studies, affinity tags like biotin (B1667282) for purification, or therapeutic payloads. The CuAAC reaction is highly efficient for these in vitro conjugations, providing high yields of the desired product.[7][8]
Target Identification and Drug Development
The triazole linkage formed during a click reaction is highly stable under physiological conditions.[9] This stability makes click chemistry an excellent method for creating robust bioconjugates for drug development. For instance, an antisense oligonucleotide containing a C5-alkynyl cytidine can be clicked to a targeting ligand or a drug molecule. Furthermore, metabolic labeling with modified cytidine analogs can be used to isolate and identify RNA-binding proteins or to study the effects of drugs on RNA metabolism.
Comparative Data
The choice between CuAAC and SPAAC depends largely on the experimental context, particularly the presence of living cells.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Principle | Cycloaddition of a terminal alkyne and an azide, catalyzed by Cu(I).[][11] | Cycloaddition of a strained cyclooctyne (B158145) and an azide, driven by ring strain release.[] |
| Biocompatibility | Limited in vivo use due to the cytotoxicity of the copper catalyst.[6] | Highly biocompatible; ideal for live-cell and in vivo applications as it is copper-free.[2] |
| Reaction Kinetics | Very fast (minutes to a few hours). Rate is accelerated by stabilizing ligands (e.g., TBTA, THPTA).[13][14] | Kinetics are generally slower than CuAAC but have been significantly improved with optimized cyclooctynes (e.g., DBCO, DIBO).[15][16] |
| Reagents | Terminal Alkyne, Azide, Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate), Ligand. | Strained Cyclooctyne (e.g., DBCO), Azide. |
| Primary Application | In vitro conjugation, bioconjugation of purified molecules, materials science.[7] | Live-cell imaging, in vivo labeling, surface functionalization.[] |
Experimental Workflows and Diagrams
Caption: Workflow for metabolic labeling and imaging of RNA.
Caption: Schematic of the CuAAC reaction.
Caption: Schematic of the SPAAC (copper-free) reaction.
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes the conjugation of an azide-containing fluorescent dye to an oligonucleotide synthesized with a C5-ethynylcytidine analog.
Materials:
-
Alkyne-modified oligonucleotide (100 µM in nuclease-free water)
-
Azide-fluorophore (e.g., Azide-TAMRA, 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
Sodium Ascorbate (B8700270), 100 mM in water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water[14]
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
40 µL Nuclease-free water
-
10 µL Alkyne-modified oligonucleotide (100 µM stock, final concentration 10 µM)
-
5 µL Azide-fluorophore (10 mM stock, final concentration 0.5 mM, 50 eq.)
-
-
Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it sit for 1-2 minutes. The final ligand-to-copper ratio will be 5:1.[13]
-
Add Catalyst: Add the 7.5 µL of the CuSO₄/THPTA premix to the main reaction tube. The final concentrations will be 0.5 mM CuSO₄ and 2.5 mM THPTA.
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The final volume is 100 µL, and the final ascorbate concentration is 25 mM.
-
Incubation: Mix gently by vortexing briefly. Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Purification: The labeled oligonucleotide can be purified from excess reagents using ethanol (B145695) precipitation or a suitable size-exclusion chromatography column.
| Reagent | Stock Concentration | Volume Added (µL) | Final Concentration |
| Alkyne-Oligo | 100 µM | 10 | 10 µM |
| Azide-Fluorophore | 10 mM | 5 | 500 µM |
| CuSO₄ | 20 mM | 2.5 | 0.5 mM |
| THPTA Ligand | 50 mM | 5.0 | 2.5 mM |
| Sodium Ascorbate | 100 mM | 25 | 25 mM |
| Nuclease-free H₂O | - | 52.5 | - |
| Total Volume | - | 100 | - |
Protocol 2: SPAAC Labeling of Nascent RNA in Live Cells
This protocol provides a general method for labeling newly synthesized RNA in cultured mammalian cells using a C5-alkynyl cytidine analog and a DBCO-functionalized fluorophore.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
C5-Ethynylcytidine (EC), 100 mM stock in DMSO
-
Cell culture medium
-
DBCO-Fluorophore (e.g., DBCO-488), 1 mM stock in DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst 33342 stain for nuclei (optional)
Procedure:
-
Metabolic Labeling:
-
To the cell culture medium, add the C5-Ethynylcytidine stock solution to a final concentration of 100-500 µM.
-
Incubate the cells for 2-24 hours under normal culture conditions (37°C, 5% CO₂). The incubation time depends on the desired labeling window for RNA synthesis.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes to allow entry of the probe into the nucleus. Wash three times with PBS.
-
-
Click Reaction (SPAAC):
-
Prepare the labeling solution by diluting the DBCO-Fluorophore stock to a final concentration of 10-50 µM in PBS.
-
Add the labeling solution to the fixed cells.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
(Optional) Counterstain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.
-
Wash twice with PBS.
-
Add fresh PBS or imaging buffer to the dish and visualize the cells using a fluorescence microscope with appropriate filter sets.
-
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. dovepress.com [dovepress.com]
- 11. Click Chemistry [organic-chemistry.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Cytidine Analogs in Live-Cell Imaging
Important Note: As of December 2025, a comprehensive search of scientific literature and databases did not yield any specific applications or protocols for the use of 5-(Trifluoromethyl)cytidine (TFM-C) in live-cell imaging. The information presented below is therefore based on a well-characterized and published fluorescent cytidine (B196190) analog, tricyclic cytidine (tC) , which is utilized for live-cell RNA imaging. This information is intended to serve as a detailed example and a methodological guide for researchers interested in the live-cell imaging of RNA dynamics using fluorescent nucleoside analogs.
Application Notes: Tricyclic Cytidine (tC) for Live-Cell RNA Imaging
Tricyclic cytidine (tC) is a fluorescent analog of cytidine that can be metabolically incorporated into nascent RNA transcripts in living cells.[1][2][3] This allows for the direct visualization of RNA synthesis, trafficking, and degradation without the need for fixation, permeabilization, or bioorthogonal click chemistry reactions, which can introduce artifacts.[1][3] The method is particularly powerful for studying the dynamics of bulk RNA in response to cellular stress or other stimuli at the single-cell level.[1][2][3]
Successful metabolic labeling of RNA with tC in mammalian cells typically requires the overexpression of uridine-cytidine kinase 2 (UCK2).[1][2][3] UCK2 phosphorylates tC, converting it into its triphosphate form, which can then be utilized by cellular RNA polymerases for transcription. The resulting tC-labeled RNA can be visualized using standard confocal fluorescence microscopy.
Key Applications:
-
Monitoring of global RNA synthesis and turnover.
-
Visualization of RNA localization and trafficking in real-time.
-
Studying the cellular response to stimuli, such as oxidative stress, by observing changes in RNA metabolism.[1][2]
-
Identification and characterization of RNA-containing granules and bodies.[1][2]
Advantages:
-
Direct Imaging: No need for secondary labeling steps.
-
Live-Cell Compatibility: Enables the study of dynamic RNA processes.[1][3]
-
Simplified Workflow: Operationally simpler than methods requiring bioorthogonal chemistry.[1][3]
-
High Signal-to-Noise: Provides clear visualization of labeled RNA against a low background.
Limitations:
-
Requires genetic manipulation (overexpression of UCK2) for efficient labeling in many cell types.
-
The fluorescent properties of tC may be sensitive to the local microenvironment.
-
Potential for phototoxicity with prolonged imaging sessions.
Quantitative Data
The following table summarizes key quantitative parameters related to the use of fluorescent nucleoside analogs for live-cell imaging, based on published data for compounds with similar applications.
| Parameter | Value | Cell Type | Notes |
| tC Concentration for Labeling | 100-200 µM | HeLa, U2OS | Optimal concentration may vary by cell line. |
| UCK2 Overexpression Requirement | Essential | Mammalian Cells | Required for efficient phosphorylation and incorporation of tC.[1][2][3][4] |
| Incubation Time for Labeling | 2-24 hours | HeLa, U2OS | Dependent on the desired labeling density and experimental goals. |
| Excitation Wavelength (max) | ~405-488 nm | In vitro | Specific microscopy settings should be optimized. |
| Emission Wavelength (max) | ~500-550 nm | In vitro | Dependent on the specific imaging setup. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with tC in Mammalian Cells
This protocol describes the steps for labeling newly synthesized RNA in cultured mammalian cells using tC.
Materials:
-
Mammalian cells (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding UCK2 (e.g., pCMV-UCK2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tricyclic cytidine (tC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of transfection.
-
UCK2 Overexpression:
-
Transfect the cells with the UCK2-expressing plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for UCK2 expression.
-
-
tC Labeling:
-
Prepare fresh cell culture medium containing the desired final concentration of tC (e.g., 100 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the tC-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 4-16 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Preparation for Imaging:
-
Remove the tC-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the dish.
-
-
Live-Cell Imaging:
-
Image the cells on a confocal microscope equipped with a live-cell incubation chamber.
-
Use appropriate laser lines and emission filters for tC (e.g., 488 nm excitation and 500-550 nm emission).
-
Acquire images using settings that minimize phototoxicity (e.g., low laser power, minimal exposure time).
-
Protocol 2: Pulse-Chase Experiment to Monitor RNA Turnover
This protocol allows for the study of RNA degradation dynamics.
Procedure:
-
Pulse Labeling:
-
Perform steps 1-3 from Protocol 1 to label the cells with tC for a defined "pulse" period (e.g., 4 hours).
-
-
Chase:
-
Remove the tC-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled cytidine and uridine (B1682114) (e.g., 5 mM each) to act as a "chase."
-
-
Time-Lapse Imaging:
-
Immediately begin imaging the cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).
-
Quantify the fluorescence intensity in regions of interest (e.g., nucleus, cytoplasm) over time to determine the rate of RNA turnover.
-
Visualizations
Caption: A flowchart of the experimental workflow for metabolic labeling and imaging of RNA in live cells using tricyclic cytidine (tC).
Caption: The metabolic pathway for the activation and incorporation of tricyclic cytidine (tC) into cellular RNA.
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System | MDPI [mdpi.com]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 5-(Trifluoromethyl)cytidine Labeling in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine (TFC) is a synthetic nucleoside analog of cytidine (B196190). Its trifluoromethyl group at the 5-position of the pyrimidine (B1678525) ring makes it a valuable tool for various biological studies. When introduced to mammalian cells, TFC can be metabolically incorporated into newly synthesized RNA. This allows for the specific labeling and subsequent tracking, isolation, and analysis of nascent RNA. The optimization of TFC labeling is crucial for achieving robust and reproducible results while minimizing cellular toxicity. These application notes provide a comprehensive guide to the principles and protocols for efficient TFC labeling in mammalian cells.
Principle of this compound Labeling
The metabolic labeling of RNA with TFC relies on the cellular pyrimidine salvage pathway. Exogenously supplied TFC is transported into the cell and sequentially phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (TFC-TP). TFC-TP can then be utilized by RNA polymerases as a substrate in place of the natural cytidine triphosphate (CTP), leading to its incorporation into newly transcribed RNA molecules. The trifluoromethyl group serves as a bioorthogonal handle, enabling the detection and enrichment of TFC-labeled RNA. A critical consideration in TFC labeling is the potential for its deamination by cytidine deaminase (CDA) to 5-(Trifluoromethyl)uridine, which would result in the labeling of RNA with a different analog. Therefore, optimization strategies often involve the co-administration of a CDA inhibitor.
Data Presentation
Table 1: Recommended Starting Concentrations for TFC Labeling
| Cell Line | TFC Concentration (µM) | Incubation Time (hours) | Notes |
| HeLa | 10 - 100 | 2 - 24 | Empirical optimization is recommended. |
| A549 | 10 - 100 | 2 - 24 | Monitor for cytotoxicity at higher concentrations and longer incubation times. |
| HEK293T | 10 - 100 | 2 - 24 | Cell line-specific toxicity should be determined. |
| User-defined | 1 - 200 | 1 - 48 | A titration experiment is essential to determine the optimal concentration and duration. |
Table 2: Cytotoxicity of Related Fluorinated Pyrimidine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | MCF-7 | ~5 | [1] |
| 5-Fluorouracil (5-FU) | A549 | ~15 | [1] |
| 5-Fluorocytosine (B48100) | Melanoma cells (CDA+) | 572 µg/mL (~4428 µM) | [2] |
| 5-Fluorocytosine | Melanoma cells (CDA-) | 3870 µg/mL (~29975 µM) | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal TFC Concentration and Incubation Time
This protocol describes a method to determine the optimal, non-toxic concentration and incubation duration for TFC labeling in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (TFC) stock solution (e.g., 10 mM in DMSO)
-
Cytidine Deaminase Inhibitor (e.g., Tetrahydrouridine (THU), 10 mM in water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
TFC and THU Treatment:
-
Prepare a serial dilution of TFC in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM.
-
For each TFC concentration, prepare a parallel set of wells that also includes a CDA inhibitor (e.g., 10 µM THU).
-
Include control wells with medium only, medium with DMSO (vehicle control), and medium with the CDA inhibitor only.
-
Remove the old medium from the cells and add the prepared media containing the different concentrations of TFC with and without the CDA inhibitor.
-
-
Incubation: Incubate the plate for a range of time points (e.g., 2, 6, 12, 24, and 48 hours) at 37°C, 5% CO2.
-
Cell Viability Assessment: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Plot cell viability against TFC concentration for each incubation time, with and without the CDA inhibitor.
-
Determine the highest TFC concentration and longest incubation time that result in minimal cytotoxicity (e.g., >90% cell viability). This will be your optimal labeling condition.
-
Protocol 2: Labeling of Nascent RNA with TFC in Mammalian Cells
This protocol provides a general procedure for labeling newly synthesized RNA in mammalian cells with TFC for subsequent analysis.
Materials:
-
Mammalian cell line of interest cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)
-
Complete cell culture medium
-
This compound (TFC) stock solution (10 mM in DMSO)
-
Cytidine Deaminase Inhibitor (e.g., Tetrahydrouridine (THU), 10 mM in water)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare fresh complete culture medium containing the pre-determined optimal concentration of TFC and the CDA inhibitor (e.g., 50 µM TFC and 10 µM THU).
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the pre-determined optimal duration at 37°C, 5% CO2.
-
Cell Harvest and RNA Extraction:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel and proceed with total RNA extraction using a standard commercially available kit according to the manufacturer's protocol.
-
-
Downstream Applications: The TFC-labeled RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound (TFC) in mammalian cells.
Caption: Experimental workflow for optimizing and performing TFC labeling of nascent RNA.
Caption: Logical relationship for optimizing TFC labeling conditions.
References
Application Notes and Protocols for the Detection of 5-(Trifluoromethyl)cytidine in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)cytidine (5-CF3-C) is a synthetic analog of cytidine, where the hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by a trifluoromethyl group. This modification can significantly alter the properties of nucleic acids, influencing their structure, stability, and interaction with enzymes. The trifluoromethyl group is a strong electron-withdrawing group, which can impact base pairing and stacking interactions. As a result, this compound and related compounds are of interest in drug development, particularly in antiviral and anticancer therapies. Accurate and sensitive detection and quantification of 5-CF3-C in DNA and RNA are crucial for understanding its mechanism of action, metabolism, and potential as a therapeutic agent or a biological probe.
Detection Methods
Several analytical techniques can be employed for the detection and quantification of this compound in nucleic acid samples. The choice of method depends on the required sensitivity, specificity, and the nature of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of modified nucleosides.[1][2][3] It involves the enzymatic digestion of nucleic acids into individual nucleosides, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).[1][2] This method allows for the accurate quantification of 5-CF3-C even at low concentrations.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC-UV is a more accessible method for the quantification of nucleosides.[4] While generally less sensitive than LC-MS/MS, it can be suitable for applications where the concentration of the modified nucleoside is relatively high.[4]
-
¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR spectroscopy. This technique is particularly useful for studying the conformational changes in nucleic acids upon incorporation of 5-CF3-C.[5][6]
Quantitative Data
The following table summarizes hypothetical quantitative data for the detection of this compound using LC-MS/MS. This data is provided as an example and would need to be determined experimentally. For comparison, data for a related compound, 5-trifluoromethyluracil (FTY), is included from a published study.[7]
| Analyte | Method | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| This compound | LC-MS/MS | Plasma | To be determined | To be determined | |
| 5-Trifluoromethyluracil (FTY) | LC-MS/MS | Human Plasma | 5.00 | 1250 | [7] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Experimental Protocols
Protocol 1: Quantification of this compound in DNA by LC-MS/MS
This protocol describes the steps for the enzymatic hydrolysis of DNA and subsequent analysis of the resulting nucleosides by LC-MS/MS.
1. Materials and Reagents
-
DNA sample containing this compound
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-5-(Trifluoromethyl)cytidine)
2. DNA Hydrolysis
-
To 10 µg of DNA, add 10 µL of 10 mM ammonium acetate buffer (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 10 µL of 50 mM ammonium bicarbonate buffer (pH 8.0) and 1 µL of alkaline phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The exact masses would need to be determined, but would be based on the fragmentation of the protonated molecule [M+H]⁺. A likely fragmentation would be the loss of the ribose sugar.
-
Internal Standard: A corresponding shift in mass for the precursor and product ions.
-
-
4. Quantification
-
A calibration curve is generated by analyzing known concentrations of the this compound standard.
-
The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for 5-(Trifluoromethyl)cytidine (CF3-C) Incorporation in Cellular Proliferation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(Trifluoromethyl)cytidine (CF3-C) is a synthetic nucleoside analog that can be incorporated into newly synthesized DNA and RNA. This incorporation provides a powerful tool for labeling and identifying proliferating cells. This application note provides a detailed protocol for the detection of CF3-C incorporation using flow cytometry. This method offers a sensitive and quantitative approach to measure cell proliferation and can be multiplexed with other markers for in-depth cell cycle analysis and characterization of cellular responses to therapeutic agents. The protocol is based on the principles of similar nucleoside analog detection assays, such as those for BrdU, and may require optimization for specific cell types and experimental conditions.
Experimental Principles
The assay is based on the administration of CF3-C to cells in culture. The analog is incorporated into the DNA of cells undergoing S-phase of the cell cycle. Following incorporation, the cells are fixed and permeabilized to allow for the entry of a specific antibody that detects the incorporated CF3-C. A secondary antibody conjugated to a fluorophore is then used for detection by flow cytometry. The fluorescence intensity of the cells is directly proportional to the amount of CF3-C incorporated, providing a quantitative measure of DNA synthesis and, consequently, cell proliferation.
Key Experimental Protocols
1. Cell Culture and Labeling with CF3-C:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
CF3-C Labeling: Add CF3-C to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell cycle length and the desired labeling intensity.
2. Cell Harvest and Fixation:
-
Harvest cells using standard methods (e.g., trypsinization for adherent cells).
-
Wash the cells once with 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X PBS.
-
Add 5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells.
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
3. Permeabilization and DNA Denaturation:
-
Pellet the fixed cells by centrifugation and wash once with 1X PBS.
-
Resuspend the cell pellet in 1 mL of 2N HCl containing 0.5% Triton X-100.
-
Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 1 mL of 0.1 M sodium borate (B1201080) (pH 8.5).
-
Wash the cells twice with 1X PBS containing 0.5% BSA.
4. Antibody Staining:
-
Resuspend the cell pellet in 100 µL of a solution containing an anti-CF3-C antibody (or an antibody that recognizes trifluoromethyl-modified nucleosides) diluted in 1X PBS with 0.5% BSA.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with 1X PBS containing 0.5% BSA.
-
Resuspend the cell pellet in 100 µL of a solution containing a fluorophore-conjugated secondary antibody diluted in 1X PBS with 0.5% BSA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X PBS containing 0.5% BSA.
5. DNA Staining and Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of a solution containing a DNA staining dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells on a flow cytometer. CF3-C incorporation is detected in the appropriate fluorescence channel for the secondary antibody, and DNA content is measured in the channel for the DNA dye.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| CF3-C Concentration | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| CF3-C Incubation Time | 30 min - 24 hours | Shorter times are suitable for pulse-labeling; longer times for cumulative labeling. |
| Fixation (70% Ethanol) | ≥ 30 minutes | Can be stored at -20°C for extended periods. |
| DNA Denaturation (2N HCl) | 30 minutes | Critical step for antibody access to incorporated CF3-C. |
| Primary Antibody Incubation | 1 hour | At room temperature. |
| Secondary Antibody Incubation | 30 minutes | At room temperature, protected from light. |
| DNA Stain Incubation | 30 minutes | At room temperature, protected from light. |
Visualizations
Application Notes and Protocols: Utilizing 5-(Trifluoromethyl)cytidine in Combination with Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of therapeutic agents is a cornerstone of modern pharmacology, particularly in the fields of oncology and virology. The use of nucleoside analogs, which mimic endogenous nucleosides to interfere with DNA and RNA synthesis, has been a successful therapeutic strategy for decades. 5-(Trifluoromethyl)cytidine (CF3-C) is a fluorinated pyrimidine (B1678525) analog with potential applications in these areas. The rationale for combining CF3-C with other nucleoside analogs stems from the potential for synergistic or additive effects, the ability to overcome drug resistance, and the possibility of reducing individual drug dosages to minimize toxicity.
A well-documented example of a trifluoromethylated nucleoside analog in a successful combination therapy is Trifluridine (B1683248) (FTD), which is structurally similar to CF3-C. Trifluridine is often combined with tipiracil (B1663634) hydrochloride, a thymidine (B127349) phosphorylase inhibitor. Tipiracil prevents the rapid degradation of Trifluridine, thereby increasing its bioavailability and antitumor activity.[1][2][3][4][5] This principle of enhancing the efficacy of a primary therapeutic agent by co-administering a compound that modulates its metabolism or mechanism of action is a key strategy in designing combination therapies.
These application notes provide a framework for evaluating the potential of this compound in combination with other nucleoside analogs, leveraging insights from established combination therapies involving similar compounds. Detailed protocols for in vitro synergy assessment and in vivo efficacy studies are provided to guide researchers in this promising area of drug development.
Data Presentation: Efficacy of Trifluridine Combination Therapies
The following table summarizes preclinical data from studies on Trifluridine in combination with other anti-cancer agents, demonstrating the potential for enhanced efficacy. This data serves as a model for the types of quantitative outcomes that can be expected when evaluating combinations involving this compound.
| Combination | Cancer Model | Metric | Monotherapy Result | Combination Result | Reference |
| Trifluridine/tipiracil (FTD/TPI) + anti-PD-1 mAb | Murine colorectal cancer (CMT-93 cells) | Tumor Growth Inhibition (TGI) | FTD/TPI: 52.7%anti-PD-1 mAb: 86.7% | 98.4% (synergistic) | [3][4] |
| Trifluridine (FTD) + Cryptotanshinone (B1669641) (CTS) | Human gastric cancer (HGC-27 xenograft) | Tumor Volume | TAS-102 (FTD/TPI) alone showed tumor growth inhibition | TAS-102 + CTS showed significantly more potent tumor growth inhibition | [2] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for CF3-C Combination Therapy
This diagram illustrates the potential mechanism by which combining this compound (CF3-C) with a metabolic inhibitor (like tetrahydrouridine (B1681287) or tipiracil) or another nucleoside analog can lead to enhanced therapeutic effects. The inhibitor prevents the degradation of CF3-C, increasing its intracellular concentration and subsequent incorporation into DNA, leading to cytotoxicity in cancer cells.
References
- 1. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluridine/tipiracil for the treatment of metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Trifluoromethyl)cytidine in RNA Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Note: Probing RNA Dynamics with 5-(Trifluoromethyl)cytidine
Introduction
Understanding the life cycle of RNA molecules—their synthesis, processing, and degradation—is fundamental to deciphering gene regulation in health and disease. Pulse-chase analysis is a powerful technique used to measure the stability and turnover rates of RNA.[1] This method involves "pulsing" cells with a labeled precursor that is incorporated into newly synthesized molecules, followed by a "chase" with an unlabeled precursor to track the fate of the labeled cohort over time.[2][3]
This compound (CF3C) is a modified nucleoside analog that holds promise as a non-radioactive probe for RNA pulse-chase experiments. The trifluoromethyl (CF3) group offers a unique bioorthogonal handle for detection.[4] The key advantage of using CF3C lies in the ability to leverage Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy for the direct detection and quantification of labeled RNA.[5][6] Given that fluorine is virtually absent in biological systems, 19F NMR provides a background-free signal, enabling highly sensitive and specific analysis of RNA dynamics.[7][8]
Principle of Action
The proposed mechanism for using CF3C in pulse-chase experiments relies on the cell's natural pyrimidine (B1678525) salvage pathway. It is hypothesized that exogenous CF3C is transported into the cell and subsequently phosphorylated by cellular kinases, such as uridine-cytidine kinase, to form this compound triphosphate (CF3CTP). This modified nucleotide can then be utilized by RNA polymerases as a substrate for the synthesis of new RNA transcripts during the "pulse" phase. By tracking the decay of the 19F NMR signal from the incorporated CF3C over the "chase" period, researchers can determine the half-lives of specific RNA populations.
Advantages of this compound Labeling:
-
Non-Radioactive: Eliminates the need for hazardous radioactive materials and associated disposal costs.
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in excellent NMR sensitivity.[9][10]
-
Background-Free Detection: The absence of endogenous fluorine in most biological molecules ensures that the 19F NMR signal is highly specific to the labeled RNA.[7]
-
Quantitative Analysis: The intensity of the 19F NMR signal is directly proportional to the amount of labeled RNA, allowing for precise quantification of RNA turnover.
-
Structural Insights: 19F NMR is sensitive to the local chemical environment, offering potential for probing structural changes in RNA during its life cycle.[5][8]
Applications in Research and Drug Development
-
Measuring Global RNA Decay Rates: Determine the overall stability of the transcriptome under various cellular conditions.
-
Validating Drug Efficacy: Assess how therapeutic compounds affect the stability of specific target mRNAs or non-coding RNAs.
-
Understanding Disease Mechanisms: Investigate alterations in RNA turnover associated with diseases like cancer, where metabolic pathways are often rewired.[11]
-
Probing RNA-Protein Interactions: The 19F label can serve as a spectroscopic probe to monitor interactions between RNA and binding proteins that may influence RNA stability.[12]
Visualizations
Caption: Presumed metabolic pathway of this compound.
Caption: Experimental workflow for a pulse-chase experiment.
Caption: Logical relationship for RNA half-life calculation.
Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on standard molecular biology techniques. As the metabolic incorporation of this compound for pulse-chase analysis is an emerging application, optimization of concentrations, incubation times, and cell types will be required.
Protocol 1: Pulse-Chase Metabolic Labeling of RNA with this compound
This protocol outlines the procedure for labeling newly synthesized RNA in cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (CF3C) stock solution (e.g., 100 mM in DMSO)
-
Unlabeled cytidine stock solution (e.g., 100 mM in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell harvesting equipment (e.g., cell scrapers, trypsin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%). Ensure enough plates are prepared for all time points in the chase.
-
Pulse: a. Aspirate the existing medium from the cells. b. Add pre-warmed complete medium containing the desired final concentration of CF3C. A starting concentration range of 100 µM to 500 µM is recommended for initial optimization. c. Incubate the cells for the "pulse" period. A typical pulse duration is 1-4 hours, depending on the turnover rate of the RNA of interest.
-
Chase: a. To begin the chase, aspirate the CF3C-containing medium. b. Wash the cells twice with 5-10 mL of pre-warmed sterile PBS to remove any residual labeled nucleoside. c. Add pre-warmed complete medium containing a high concentration of unlabeled cytidine (e.g., 5-10 mM). This excess of unlabeled cytidine will dilute the intracellular pool of CF3CTP and minimize further incorporation of the label.
-
Time Points: a. Harvest the first plate immediately after the wash step. This represents the zero-minute (t=0) chase time point. b. Incubate the remaining plates and harvest them at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). The choice of time points should be tailored to the expected half-life of the RNA under investigation.
-
Cell Harvesting: a. For each time point, aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells directly on the plate for RNA isolation or harvest them using a cell scraper or trypsinization, followed by pelleting via centrifugation. c. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until RNA isolation.
Protocol 2: Total RNA Isolation
This protocol describes the extraction of total RNA from the harvested cells. Standard commercial kits or manual methods can be used.
Materials:
-
Cell pellets from Protocol 1
-
RNA lysis buffer (e.g., TRIzol reagent or buffer from a commercial kit)
-
Chloroform (if using TRIzol)
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
RNA purification columns (if using a kit)
Procedure (Example using TRIzol):
-
Homogenization: Add 1 mL of TRIzol reagent to the frozen cell pellet. Pipette up and down repeatedly to lyse the cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Analysis of CF3C-labeled RNA by 19F NMR Spectroscopy
This protocol provides a general guideline for the analysis of labeled RNA. Specific parameters will depend on the available NMR instrument.
Materials:
-
Purified total RNA samples from each time point
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, in 90% H2O/10% D2O, pH 6.5)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare the RNA samples for NMR analysis by dissolving a consistent amount of total RNA (e.g., 20-50 µg) from each time point in the NMR buffer.
-
NMR Data Acquisition: a. Transfer the sample to an NMR tube. b. Acquire 1D 19F NMR spectra. Typical parameters might include a spectral width covering the expected chemical shift of the CF3 group, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]
-
Data Processing: a. Process the spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation and baseline correction. b. Integrate the area of the 19F signal corresponding to the incorporated CF3C. This integral is proportional to the amount of labeled RNA remaining at that time point.
-
Half-Life Calculation: a. Normalize the integral of each time point (It) to the integral at t=0 (I0). b. Plot the natural logarithm of the normalized signal (ln[It/I0]) against the chase time. c. Perform a linear regression on the data points. The slope of this line is equal to the negative of the RNA degradation rate constant (-k). d. Calculate the RNA half-life (t1/2) using the formula: t1/2 = ln(2) / k .
Data Presentation
Table 1: Recommended Starting Concentrations for CF3C Pulse Labeling
| Cell Type | Suggested CF3C Concentration (µM) | Notes |
| Rapidly Dividing (e.g., HEK293) | 100 - 250 | Lower concentrations may be sufficient due to high metabolic activity. |
| Slower Growing (e.g., Primary Cells) | 200 - 500 | Higher concentrations may be needed to achieve detectable labeling. |
| Drug-Resistant Lines | 250 - 750 | May require higher concentrations due to altered transporter activity. |
| General | Perform a dose-response curve to assess toxicity and labeling efficiency. |
Table 2: Hypothetical 19F NMR Signal Decay Data
| Chase Time (hours) | 19F NMR Signal Integral (Arbitrary Units) | Normalized Signal (It/I0) | ln(It/I0) |
| 0 | 100.0 | 1.00 | 0.00 |
| 1 | 86.1 | 0.86 | -0.15 |
| 2 | 74.1 | 0.74 | -0.30 |
| 4 | 54.9 | 0.55 | -0.60 |
| 8 | 30.1 | 0.30 | -1.20 |
| 12 | 16.5 | 0.17 | -1.77 |
Table 3: Calculation of RNA Half-life from Hypothetical Data
| Parameter | Value | Description |
| Slope of ln(It/I0) vs. Time | -0.148 | Determined from linear regression of the data in Table 2. |
| Degradation Constant (k) | 0.148 hr⁻¹ | The negative of the slope. |
| Calculated Half-Life (t1/2) | 4.68 hours | Calculated as ln(2) / k. Represents the time for 50% of the labeled RNA to degrade. |
References
- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. [sonar.rero.ch]
- 2. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Advances in RNA Labeling with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of cytidine 5′‐triphosphate synthetase 1 in metabolic rewiring during epithelial‐to‐mesenchymal transition in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 5-(Trifluoromethyl)cytidine (TFdC)
Welcome to the technical support center for 5-(Trifluoromethyl)cytidine (TFdC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of TFdC in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFdC) and what is its primary mechanism of action?
A1: this compound (TFdC) is a synthetic nucleoside analog of cytidine (B196190). For it to exert its biological effects, it must first be transported into the cell and then phosphorylated by cellular kinases to its active triphosphate form, TFdC-TP. TFdC-TP can then be incorporated into newly synthesized DNA and RNA, leading to the disruption of nucleic acid synthesis and function, which can induce cytotoxicity in rapidly dividing cells.
Q2: I am observing lower than expected incorporation of TFdC into my cells. What are the potential reasons?
A2: Low incorporation of TFdC can be attributed to several factors:
-
Inefficient Cellular Uptake: The expression and efficiency of nucleoside transporters responsible for TFdC uptake can vary between cell lines.
-
Insufficient Phosphorylation: Low activity of the necessary cellular kinases (e.g., uridine-cytidine kinase or deoxycytidine kinase) will result in inadequate conversion of TFdC to its active triphosphate form.
-
Deamination: Cellular enzymes, specifically cytidine deaminase (CDA), can convert TFdC to 5-(Trifluoromethyl)uridine, preventing its incorporation as a cytidine analog.
-
Competition with Endogenous Nucleosides: High intracellular pools of natural cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) can outcompete TFdC-TP for incorporation into nucleic acids.[1]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities and metabolic activities related to nucleoside analogs.
Q3: Can TFdC be incorporated into both DNA and RNA?
A3: Yes, as a cytidine analog, TFdC has the potential to be converted to both the ribonucleoside triphosphate (for RNA incorporation) and the deoxyribonucleoside triphosphate (for DNA incorporation). The extent of incorporation into each nucleic acid type will depend on the specific cellular enzymes and the cell cycle status.
Q4: What are the expected cytotoxic effects of TFdC?
A4: The cytotoxic effects of TFdC are expected to be most pronounced in rapidly proliferating cells due to its mechanism of action involving the disruption of DNA and RNA synthesis. The IC50 value, which is the concentration of a drug that inhibits a biological process by 50%, can vary significantly between cell lines. For instance, the related compound 5-fluorocyclocytidine has an IC50 of 0.054 µg/mL in L-5178Y cells.[2] For other cytidine analogs like 5-azacytidine (B1684299), the IC50 in oral squamous carcinoma cells was found to be 0.8 µM.[3]
Troubleshooting Guides
Issue 1: Low or No Detectable Incorporation of TFdC
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Nucleoside Transporter Activity | - Characterize the expression of key nucleoside transporters (e.g., hENT1, hENT2) in your cell line. - If transporter expression is low, consider using a cell line known to have higher expression. |
| Inefficient Phosphorylation | - Measure the activity of uridine-cytidine kinase and/or deoxycytidine kinase in your cell line. - If kinase activity is low, you may need to use higher concentrations of TFdC or longer incubation times. |
| Deamination of TFdC | - Co-treat cells with a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to prevent the conversion of TFdC to its uridine (B1682114) analog.[4] |
| High Endogenous CTP/dCTP Pools | - Attempt to synchronize cells in S-phase, when nucleotide demand is high, which may enhance the relative incorporation of TFdC. |
| Incorrect Dosage or Incubation Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental goals. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Cytotoxicity of TFdC using an MTT Assay
This protocol is for assessing the effect of TFdC on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (TFdC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TFdC in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of TFdC. Include a vehicle control (medium with the same concentration of solvent used to dissolve TFdC, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[3]
Protocol 2: Quantification of TFdC Incorporation into DNA by LC-MS/MS
This protocol provides a method for the sensitive and accurate quantification of TFdC in genomic DNA.
Materials:
-
TFdC-treated cells
-
Genomic DNA extraction kit
-
DNase I
-
Alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
TFdC standard for calibration curve
Procedure:
-
Harvest cells after treatment with TFdC and extract genomic DNA using a commercial kit.
-
Digest 1-5 µg of genomic DNA to single nucleosides using DNase I and alkaline phosphatase.
-
Prepare a standard curve using a known concentration of the TFdC nucleoside.
-
Analyze the digested DNA samples and the standards by LC-MS/MS. The nucleosides are separated by reverse-phase liquid chromatography and detected by mass spectrometry in positive electrospray ionization mode.[5]
-
Quantify the amount of TFdC in the genomic DNA by comparing the peak area to the standard curve. The results can be expressed as the number of TFdC molecules per million nucleosides.
Data Presentation
Table 1: Example IC50 Values for Cytidine Analogs in Various Cell Lines
| Compound | Cell Line | IC50 | Citation |
| 5-Fluorocyclocytidine | L-5178Y | 0.054 µg/mL | [2] |
| 5-Azacytidine | Oral Squamous Carcinoma Cells | 0.8 µM | [3] |
| 5-Azacytidine | Myeloma (XG-7) | 2.6 µM (48h) | [6] |
| 5-Fluoro-2'-deoxycytidine | HCT-116 | 1.63 µM (48h) | [7] |
Note: This table provides reference data for related compounds to aid in experimental design for TFdC.
Visualizations
Caption: Metabolic activation pathway of this compound (TFdC).
Caption: Troubleshooting workflow for low TFdC incorporation.
References
- 1. Resistance to 5-fluorouracil associated with increased cytidine triphosphate levels in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of 5-fluorocyclocytidine on cultured L-5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Specific incorporation of 5-fluorocytidine into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 6. Preliminary study on 5-azacytidine anti-myeloma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Technical Support Center: 5-(Trifluoromethyl)cytidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 5-(Trifluoromethyl)cytidine in cell culture experiments. As specific data for this compound is limited, much of the guidance is based on the well-documented activities of structurally related nucleoside analogs, such as 5-Fluorodeoxycytidine and Trifluridine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem / Question | Possible Causes | Suggested Solutions |
| 1. High variability in cytotoxicity results between replicate wells. | - Uneven cell seeding: Inconsistent number of cells per well. - Edge effects: Evaporation in the outer wells of the plate. - Compound precipitation: The compound may not be fully soluble at the tested concentrations in your culture medium. - Pipetting errors: Inaccurate dispensing of cells or compound. | - Ensure a homogenous single-cell suspension before seeding. - Fill the outer wells of the plate with sterile PBS or medium without cells to minimize evaporation from experimental wells. - Visually inspect the compound stock solution and working solutions for any precipitate. If observed, try gentle warming or sonication. Consider performing a solubility test. - Use calibrated pipettes and proper pipetting techniques. |
| 2. No significant cytotoxicity observed even at high concentrations. | - Cell line resistance: The cell line may have intrinsic resistance mechanisms (e.g., poor uptake, rapid efflux, or metabolic inactivation of the compound). - Incorrect assay choice: The chosen viability assay may not be sensitive enough or may measure a parameter unaffected by the compound's mechanism. - Short exposure time: The compound may require a longer incubation period to exert its cytotoxic effects. - Compound degradation: The compound may be unstable in the culture medium over the experiment's duration. | - Test the compound on a different, sensitive cell line known to be susceptible to nucleoside analogs. - Use an orthogonal assay. For example, if a metabolic assay (like MTT) shows no effect, try a direct cytotoxicity assay that measures membrane integrity (like an LDH assay). - Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time. - Replenish the medium with a fresh compound at regular intervals for long-term experiments. |
| 3. IC50 value is significantly different from expected values for similar compounds. | - Different experimental conditions: IC50 values are highly dependent on the cell line, cell seeding density, exposure time, and the specific assay used.[1][2] - Serum concentration: Proteins in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. - Cell passage number: High-passage number cells can have altered phenotypes and drug sensitivities. | - Standardize your protocol and compare your results only to data generated under identical conditions.[2] - Maintain a consistent serum percentage across all experiments. If you suspect interference, consider reducing the serum concentration if the cells can tolerate it. - Use cells with a low and consistent passage number for all experiments. |
| 4. Inconsistent results in apoptosis assays (e.g., Annexin V/PI). | - Sub-optimal compound concentration: The concentration used may be too low to induce apoptosis or too high, causing rapid necrosis. - Incorrect timing: Apoptosis is a dynamic process. The time point chosen for analysis may be too early (before onset) or too late (secondary necrosis). - Cell handling: Overly harsh trypsinization or centrifugation can damage cell membranes, leading to false positives for Propidium Iodide (PI). | - Perform a dose-response experiment and select concentrations around the IC50 value for apoptosis assays.[3] - Conduct a time-course experiment to identify the peak apoptotic window. - Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible and centrifuge at low speeds. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
Based on related compounds, this compound is likely a pro-drug that requires intracellular activation via phosphorylation to its triphosphate form.[4][5] Its cytotoxicity may stem from two primary mechanisms:
-
Inhibition of Thymidylate Synthase: Following conversion to its deoxyuridylate analog, it could inhibit thymidylate synthase, a critical enzyme for DNA synthesis. This is a known mechanism for 5-Fluorodeoxycytidine.[6][7]
-
DNA Incorporation: The triphosphate form may be incorporated into newly synthesized DNA during replication.[8] The presence of the bulky trifluoromethyl group could disrupt DNA structure and arrest DNA replication, leading to DNA damage and cell death.[8]
Q2: How does the trifluoromethyl group affect the compound's activity?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can enhance the metabolic stability and binding affinity of a compound to its target enzymes.[9] This modification can lead to increased potency compared to non-fluorinated analogs.[10]
Q3: Which cell viability assay should I choose?
The choice of assay depends on your experimental goals.[11]
-
Metabolic Assays (e.g., MTT, MTS, WST-8): These are colorimetric assays that measure the metabolic activity of viable cells.[12] They are high-throughput and cost-effective for initial screening and determining IC50 values.[12]
-
ATP-Based Assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[13]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the release of intracellular components or the uptake of dyes by non-viable cells, providing a direct measure of cytotoxicity.[11]
-
DNA Synthesis Assays (e.g., EdU or BrdU incorporation): These assays directly measure cell proliferation by detecting the incorporation of nucleoside analogs into newly synthesized DNA.[11]
Q4: How do I determine the IC50 value?
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces a biological response (like cell viability) by 50%.[2] To determine it, you should:
-
Perform a dose-response experiment with a series of compound concentrations (typically a log-fold dilution series).
-
Measure cell viability after a fixed incubation period (e.g., 48 or 72 hours).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[2][9]
Q5: What kind of cell death is expected: apoptosis or necrosis?
Many nucleoside analogs, including those with trifluoromethyl groups, are known to induce apoptosis (programmed cell death).[3][14] However, at very high concentrations, they may cause necrosis. It is recommended to perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to distinguish between apoptotic, necrotic, and viable cells.[15][16]
Quantitative Data Summary
| Compound | Cell Line | Incubation Time | IC50 (µM) | Assay Used |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 24 hours | 1.72 ± 0.23 | MTT |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 48 hours | 1.63 ± 0.21 | MTT |
| Data extracted from a study on the HCT-116 colon cancer cell line.[17] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[12][18]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][16]
Materials:
-
Cells treated with this compound
-
6-well plates
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like trypsin or a cell scraper. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Putative metabolic activation and toxicity pathway for this compound.
Experimental Workflow
Caption: A standard experimental workflow for evaluating compound cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpectedly low cytotoxicity.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. taglus.com [taglus.com]
Technical Support Center: Optimizing 5-(Trifluoromethyl)cytidine Concentration for Labeling
Welcome to the Technical Support Center for optimizing the use of 5-(Trifluoromethyl)cytidine in labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
This compound is a synthetic analog of the natural nucleoside cytidine (B196190). In metabolic labeling, it is introduced to living cells and is incorporated into newly synthesized RNA molecules. The trifluoromethyl group acts as a unique tag that can be detected using specialized techniques, allowing for the specific analysis of RNA synthesis and turnover.
Q2: What is the likely metabolic pathway for this compound inside the cell?
Based on the metabolism of similar fluoropyrimidines like 5-fluorouracil, it is anticipated that this compound is processed through the pyrimidine (B1678525) salvage pathway. This involves phosphorylation by kinases, such as uridine-cytidine kinase 2 (UCK2), to form the corresponding nucleotide triphosphate. This triphosphate derivative can then be utilized by RNA polymerases for incorporation into nascent RNA chains.
Q3: What are the potential side effects of using this compound in cell culture?
Like many nucleoside analogs, this compound may exhibit cytotoxicity at higher concentrations or with prolonged exposure. This toxicity can arise from interference with normal RNA processing and function, or potential inhibition of enzymes involved in nucleotide metabolism.[1] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental condition. Studies with similar compounds, such as 5-trifluoromethyl-2'-deoxyuridine, have shown that irreversible toxicity can be linked to its incorporation into nucleic acids.[2]
Q4: What are the primary methods for detecting incorporated this compound?
The unique trifluoromethyl group allows for specific detection methods that do not rely on antibodies or biotin-streptavidin systems. The two primary methods are:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique directly detects the fluorine atoms in the trifluoromethyl group, providing a clear and specific signal.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry can identify and quantify the presence of this compound-containing fragments in isolated RNA.
Experimental Protocols and Data Presentation
Determining Optimal Concentration of this compound
Objective: To determine the highest concentration of this compound that can be used for effective RNA labeling without inducing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Reagents for a cytotoxicity assay (e.g., MTT, LDH, or fluorescent dead-cell stain)[5]
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations. Based on data from analogous fluorinated pyrimidines, a starting range of 0.1 µM to 100 µM is recommended.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for labeling experiments will be the highest concentration that results in minimal cell death (e.g., >90% viability).
| Parameter | Recommended Starting Range | Notes |
| Concentration Range | 0.1 µM - 100 µM | Highly cell-type dependent. A dose-response curve is essential. |
| Incubation Time | 4 - 48 hours | Dependent on the specific research question and cell cycle length. |
| Vehicle | DMSO | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Protocol for Metabolic Labeling of RNA
Objective: To label newly synthesized RNA with this compound for subsequent detection.
Materials:
-
Cells cultured to desired confluency
-
Pre-warmed complete culture medium
-
Optimal, non-toxic concentration of this compound (determined from the cytotoxicity assay)
-
PBS (phosphate-buffered saline)
-
RNA extraction kit
Protocol:
-
Prepare Labeling Medium: Prepare the culture medium containing the optimal concentration of this compound.
-
Labeling: Remove the existing medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (pulse). This can range from a few hours to a full cell cycle, depending on the experimental goals.
-
Wash: After the incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
RNA Isolation: Proceed immediately with total RNA extraction using a standard protocol.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death | Concentration of this compound is too high. | Perform a dose-response cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line. Shorten the incubation time. |
| Low Labeling Efficiency | Concentration of this compound is too low. | Gradually increase the concentration, while monitoring for cytotoxicity. Increase the incubation time. |
| Poor cellular uptake. | Ensure cells are healthy and actively dividing. Some cell types may have lower expression of the necessary nucleoside transporters. | |
| Inefficient phosphorylation. | The activity of uridine-cytidine kinases can vary between cell types. Overexpression of UCK2 has been shown to enhance the incorporation of some cytidine analogs.[7] | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage number, seeding density, and media composition. |
| Degradation of this compound. | Prepare fresh stock solutions and store them properly. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Postulated metabolic pathway of this compound.
Caption: General experimental workflow for RNA labeling.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Trifluoromethyl)cytidine
Welcome to the technical support center for 5-(Trifluoromethyl)cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a synthetic analog of the nucleoside cytidine (B196190), characterized by a trifluoromethyl (-CF3) group at the 5th position of the pyrimidine (B1678525) ring. While the trifluoromethyl group itself is generally chemically robust and can enhance metabolic stability by blocking certain enzymatic reactions, the molecule as a whole is susceptible to degradation.[1] The primary concerns are its stability in aqueous solutions (particularly sensitivity to pH) and its potential for rapid enzymatic degradation in cell culture environments.[2][3]
Q2: How stable is this compound in aqueous solutions?
A2: Direct stability data for this compound is not extensively published. However, data from the closely related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), shows that its degradation is acid-catalyzed.[2][4][5] For FdCyd, degradation is minimal at a pH above 5.[2] Therefore, it is recommended to prepare fresh solutions of this compound in buffers with a neutral or slightly acidic pH (e.g., pH 5.0 - 7.4). Avoid strongly acidic or basic conditions, and protect solutions from high temperatures, as steam sterilization has been shown to cause extensive breakdown of similar compounds.[2][6]
Q3: Is this compound stable when added to cell culture media?
A3: In cell-free media, the stability of this compound is primarily governed by the pH and temperature of the medium. However, in the presence of cells or cell lysates, enzymatic degradation becomes a significant factor.[7] Many cell types express the enzyme cytidine deaminase, which can rapidly metabolize cytidine analogs, converting them into their corresponding uridine (B1682114) forms.[3][8] This enzymatic action can lead to a rapid depletion of the parent compound, potentially affecting experimental outcomes.
Q4: What are the likely degradation pathways for this compound?
A4: Two primary degradation pathways are probable:
-
Chemical Hydrolysis : This pathway is more likely under acidic conditions and may involve the cleavage of the N-glycosidic bond that links the pyrimidine base to the ribose sugar, a known degradation mechanism for similar nucleoside analogs.[2]
-
Enzymatic Deamination : In biological media, the most common route of metabolism for cytidine analogs is deamination, catalyzed by the enzyme cytidine deaminase.[3] This reaction converts the cytidine derivative to a 5-(Trifluoromethyl)uridine analog, which will have different biological activity.[7][9]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To ensure the stability and integrity of the compound:
-
Proper Storage : Store stock solutions, preferably in DMSO, at -80°C for long-term stability. For short-term storage, use a neutral aqueous buffer and keep it at 4°C.
-
Fresh Preparation : Always prepare working dilutions fresh from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Control for Enzymatic Degradation : If you are working with cells known to have high cytidine deaminase activity, consider co-administering a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to prevent metabolic conversion of the compound.[3][9]
-
Optimize Conditions : Maintain a physiological pH in your experimental medium and avoid exposure to high temperatures or direct light.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading in the aqueous medium due to suboptimal pH or temperature.
-
Solution: Ensure your culture medium is buffered to a physiological pH (7.2-7.4). Prepare your working solutions immediately before adding them to the cells. Run a time-course experiment to determine if the compound's effect diminishes over longer incubation periods.
-
-
Possible Cause 2: Enzymatic Degradation. The cells are metabolizing the compound via cytidine deaminase.
-
Solution: To test this, perform a parallel experiment where you co-administer this compound with a known cytidine deaminase inhibitor like tetrahydrouridine (THU).[3] If the biological activity is restored or enhanced, enzymatic degradation is the likely cause.
-
-
Possible Cause 3: Poor Solubility. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially leading to precipitation in aqueous media.[10]
-
Solution: Visually inspect the medium for any precipitate after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and non-toxic to your cells. Gentle vortexing after dilution can help.
-
Quantitative Stability Data
While specific kinetic data for this compound is scarce, the following table shows the degradation rate constants for the related compound 5-fluoro-2'-deoxycytidine (FdCyd) at 37°C in aqueous solutions of varying pH. This illustrates the significant impact of pH on stability, with much faster degradation occurring in acidic conditions.
Table 1: pH-Dependent Degradation of 5-fluoro-2'-deoxycytidine (FdCyd) at 37°C
| pH | Observed Degradation Rate Constant (k_obs) (h⁻¹) |
|---|---|
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
(Data adapted from a study on 5-fluoro-2'-deoxycytidine[2])
Experimental Protocols
Protocol: Assessment of Chemical Stability by HPLC
This protocol provides a framework for determining the chemical stability of this compound in various media.
-
Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
-
Materials:
-
This compound powder
-
HPLC system with UV detector
-
A suitable HPLC column (e.g., ZIC®-HILIC or C18)[2]
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4)
-
Constant temperature incubator (e.g., 37°C)
-
-
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO. Prepare working solutions by diluting the stock into each of the different pH buffers to a final concentration of ~100 µM.
-
Incubation: Place the vials containing the buffered solutions into an incubator set to the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze each aliquot by HPLC. Use a validated method that provides good separation between the parent compound and any potential degradants. The peak area of the parent compound should be recorded.
-
Data Analysis: For each pH condition, plot the natural logarithm of the peak area of this compound against time. The degradation rate constant (k) can be determined from the slope of the resulting line, assuming first-order kinetics.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic channeling of 5-fluoro-2'-deoxycytidine utilizing inhibitors of its deamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-(Trifluoromethyl)cytidine (TFMC)
Welcome to the technical support center for 5-(Trifluoromethyl)cytidine (TFMC). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TFMC while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TFMC)?
A1: this compound (TFMC), also known as 5-Trifluoromethyl-2'-deoxycytidine, is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its primary mechanism involves the following steps:
-
Conversion to Trifluridine (B1683248) (FTD): TFMC is converted to its active form, 5-trifluoromethyl-2'-deoxyuridine (trifluridine or FTD), by the enzyme cytidine (B196190) deaminase. This conversion can occur systemically or, more favorably, at the tumor site, as some tumors exhibit elevated levels of cytidine deaminase.[1]
-
Inhibition of Thymidylate Synthase: Once converted to FTD, it is phosphorylated to FTD-monophosphate. This metabolite inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.
-
DNA Incorporation: FTD can also be further phosphorylated to FTD-triphosphate and incorporated into DNA. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell death.[2]
Q2: What are the major off-target effects associated with TFMC administration?
A2: The off-target effects of TFMC are primarily linked to the systemic exposure to its active metabolite, trifluridine, and its subsequent catabolism. The most commonly reported toxicities include:
-
Myelosuppression: This is the most significant dose-limiting toxicity, manifesting as neutropenia (low absolute neutrophil count), anemia, and thrombocytopenia.[3][4]
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, and decreased appetite are frequently observed side effects.[3][4]
-
Fatigue: A general feeling of tiredness and lack of energy is a common adverse event.[4]
Q3: How can the off-target effects of TFMC be minimized?
A3: Several strategies have been developed to mitigate the off-target toxicities of TFMC and its active form, trifluridine:
-
Coadministration with Tetrahydrouridine (B1681287) (H4Urd): Tetrahydrouridine is an inhibitor of cytidine deaminase.[5][6] By co-administering H4Urd with TFMC, the systemic conversion of TFMC to FTD is reduced. This strategy aims to leverage the high levels of cytidine deaminase in some tumors for localized activation of the prodrug, thereby reducing systemic toxicity.[1][7]
-
Combination with Tipiracil (B1663634): In the clinically approved formulation TAS-102 (Lonsurf®), trifluridine is combined with tipiracil. Tipiracil inhibits thymidine phosphorylase, the enzyme responsible for the degradation of trifluridine. This inhibition increases the bioavailability of trifluridine, allowing for lower doses to be administered and potentially reducing off-target effects.[3][4]
-
Dose and Schedule Modification: Adjusting the dosing schedule, such as implementing a biweekly regimen, has been shown to reduce the rates of myelosuppression while maintaining efficacy.[8] Dose reductions are also a standard approach to managing severe toxicities.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive Myelosuppression (e.g., severe neutropenia) in preclinical models. | High systemic conversion of TFMC to trifluridine. High sensitivity of hematopoietic progenitor cells. Inappropriate dosing regimen. | - Co-administer with a cytidine deaminase inhibitor like tetrahydrouridine to limit systemic activation.[1][7] - If using trifluridine, co-administer with a thymidine phosphorylase inhibitor like tipiracil to enhance bioavailability and potentially lower the required dose.[4] - Implement a modified dosing schedule (e.g., biweekly) to allow for bone marrow recovery.[8] - Perform dose-escalation studies to determine the maximum tolerated dose (MTD). |
| Inconsistent anti-tumor efficacy. | Poor conversion of TFMC to trifluridine at the tumor site. Rapid degradation of trifluridine. Tumor resistance mechanisms. | - Assess the expression level of cytidine deaminase in the tumor model. Models with low expression may not be suitable for TFMC monotherapy.[1] - Co-administer with tipiracil to prevent trifluridine degradation.[3][4] - Evaluate the expression of thymidylate synthase and other enzymes involved in nucleotide metabolism in the tumor cells. |
| Severe gastrointestinal toxicity (e.g., weight loss, diarrhea). | Systemic toxicity from trifluridine. Direct irritation of the GI tract. | - Reduce the dose of TFMC/trifluridine.[4] - Provide supportive care, such as anti-diarrheal agents and hydration. - Consider a modified dosing schedule to reduce the intensity of treatment cycles.[8] |
| Lack of therapeutic window (toxicity observed at sub-therapeutic doses). | High systemic catabolism and activation, with low tumor-specific conversion. | - Employ a combination strategy with a cytidine deaminase inhibitor (for TFMC) or a thymidine phosphorylase inhibitor (for trifluridine) to enhance tumor-selective drug delivery and reduce systemic exposure.[1][4] |
Data Summary
Table 1: Dose Modifications for Trifluridine/Tipiracil in Clinical Settings
| Toxicity Grade & Type | Action | Next Cycle Dose Modification |
| Grade 4 Neutropenia (ANC <500/mm³) | Hold treatment until ANC ≥1500/mm³ | If delay is >1 week, reduce dose by 5 mg/m²/dose |
| Febrile Neutropenia | Hold treatment until resolution | Reduce dose by 5 mg/m²/dose |
| Grade ≥3 Non-hematologic Adverse Events | Hold treatment until resolution to Grade 0 or 1 | Reduce dose by 5 mg/m²/dose |
| Data adapted from clinical management guidelines for trifluridine/tipiracil.[4] A maximum of 3 dose reductions are permitted. |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression in a Murine Model
-
Animal Model: Utilize a relevant tumor-bearing mouse model (e.g., C57BL × DBA/2 F1 mice with implanted Lewis lung carcinoma).[1]
-
Treatment Groups:
-
Vehicle control
-
TFMC alone
-
TFMC + Tetrahydrouridine
-
Positive control (e.g., trifluridine/tipiracil)
-
-
Dosing and Administration: Administer compounds as per the experimental design (e.g., daily for 7 days).[1]
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points post-treatment (e.g., day 8, 15, and 22).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine absolute neutrophil count (ANC), red blood cell count, hemoglobin, and platelet count.
-
Data Analysis: Compare the hematological parameters between the treatment groups and the vehicle control. Plot the nadir and recovery of blood cell counts over time.
Protocol 2: In Vitro Cytotoxicity Assay to Determine IC50
-
Cell Lines: Select a panel of cancer cell lines with varying expression levels of cytidine deaminase and thymidylate synthase.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of TFMC, trifluridine, and combinations with inhibitors (tetrahydrouridine or tipiracil).
-
Treatment: Treat cells with the prepared drug solutions for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound and combination.
Visualizations
Caption: Metabolic pathway of TFMC and points of therapeutic intervention.
Caption: Troubleshooting workflow for managing in vivo toxicity of TFMC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biweekly dosing of trifluridine-tipiracil reduces rates of myelosuppression while maintaining efficacy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
improving 5-(Trifluoromethyl)cytidine solubility for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 5-(Trifluoromethyl)cytidine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for preparing a stock solution of this compound?
Based on data for the related compound Trifluridine (B1683248), Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4][5] For aqueous-based assays, further dilution of the DMSO stock into the aqueous buffer or cell culture medium is necessary. Direct dissolution in aqueous buffers may be challenging and could result in lower stock concentrations.
Q3: How should I store solutions of this compound?
For optimal stability, stock solutions of the related compound Trifluridine prepared in DMSO or distilled water can be stored at -20°C for up to one month.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, the solid compound should be stored at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | Low solubility of the compound in that specific solvent. | 1. Try a different solvent. DMSO is generally a good starting point for nucleoside analogs. 2. Gently warm the solution (e.g., to 37°C). 3. Use sonication to aid dissolution. 4. Increase the volume of the solvent to lower the concentration. |
| Precipitate forms after adding the stock solution to an aqueous buffer or cell culture medium. | The compound is precipitating out of the aqueous solution due to lower solubility compared to the organic stock solvent. | 1. Decrease the final concentration of the compound in the aqueous medium. 2. Ensure the stock solution is added slowly while vortexing the aqueous medium to facilitate mixing. 3. Consider using a surfactant like Tween-80 or a co-solvent like PEG300 in your final solution preparation, if compatible with your experimental system.[5] |
| Inconsistent experimental results. | Degradation of the compound in solution. | 1. Prepare fresh stock solutions regularly. 2. Store stock solutions properly at -20°C or -80°C in aliquots. 3. Avoid repeated freeze-thaw cycles.[6] 4. Check for any color change in the solution, which may indicate degradation.[7] |
Quantitative Data
The following table summarizes the solubility of the related compound Trifluridine (5-Trifluoromethyl-2'-deoxyuridine), which can be used as a reference.
| Solvent | Solubility | Reference |
| DMSO | ≥ 60 mg/mL | [3] |
| Water | 20 mg/mL | [3] |
| Ethanol | 59 mg/mL | [4][5] |
| Methanol | Freely soluble | [2] |
| Acetone | Freely soluble | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~295.22 g/mol for the deoxy form)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.95 mg.
-
Add Solvent: Add the calculated amount of DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution thoroughly for several minutes until the compound is completely dissolved.
-
Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication (Optional): Alternatively, place the tube in a sonicator bath for a few minutes to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Overcoming 5-(Trifluoromethyl)cytidine-Induced Cell Cycle Arrest
Disclaimer: 5-(Trifluoromethyl)cytidine is a novel compound with limited publicly available data on its specific biological effects. The following guidance is based on the established mechanisms of action of structurally related fluorinated pyrimidine (B1678525) nucleoside analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) and Trifluridine (B1683248). Researchers should experimentally validate these troubleshooting and reversal strategies for their specific cell lines and experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with this compound-induced cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound and why does it cause cell cycle arrest?
A1: Based on its structural similarity to other fluorinated pyrimidine nucleoside analogs, this compound is likely a pro-drug that, once inside the cell, is phosphorylated to its active triphosphate form. This active form can then be incorporated into DNA during replication. The presence of the trifluoromethyl group can disrupt DNA structure and synthesis, leading to DNA damage. This damage activates the DNA Damage Response (DDR) pathway, which in turn triggers cell cycle checkpoints to halt cell division and allow for DNA repair. This typically results in cell cycle arrest, most commonly in the G2/M phase.[1][2][3]
Q2: At which phase of the cell cycle should I expect to see arrest after treatment with this compound?
A2: Treatment with nucleoside analogs that cause DNA damage often leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is a protective mechanism to prevent cells with damaged DNA from entering mitosis. However, the specific phase of arrest can be cell-type dependent and may also involve S-phase arrest. It is recommended to perform a cell cycle analysis using flow cytometry to determine the specific effect in your experimental system.
Q3: My cells are arrested, but I need them to progress through the cell cycle for my experiment. How can I overcome the this compound-induced arrest?
A3: Overcoming drug-induced cell cycle arrest often involves targeting the key regulators of the cell cycle checkpoints. The G2/M checkpoint is primarily controlled by the ATM/ATR and Chk1/Chk2 signaling pathways.[4][5] The use of small molecule inhibitors targeting these kinases, particularly Chk1 and Wee1, has been shown to abrogate G2/M arrest induced by DNA damaging agents. It is crucial to carefully titrate the concentration of these inhibitors to avoid off-target effects and cytotoxicity.
Q4: What are the key signaling pathways I should investigate when studying this compound-induced cell cycle arrest?
A4: The primary signaling pathway to investigate is the DNA Damage Response (DDR) pathway. Key proteins to examine include the phosphorylated (activated) forms of ATM, ATR, Chk1, and Chk2, as well as the downstream effectors like Cdc25C and the cyclin-dependent kinase Cdk1 (also known as Cdc2). The p53 pathway is also often activated in response to DNA damage and can contribute to cell cycle arrest.[1][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Cell Cycle Arrest Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces cell cycle arrest in your specific cell line without causing excessive immediate cytotoxicity. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the time point at which maximum cell cycle arrest occurs. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the drug. Consider using a different cell line or investigating potential resistance mechanisms. |
| Improper Cell Handling | Ensure consistent cell seeding densities and that cells are in the exponential growth phase at the time of treatment. |
Issue 2: High Levels of Cell Death Instead of Arrest
| Possible Cause | Troubleshooting Steps |
| Drug Concentration is Too High | Lower the concentration of this compound. The goal is to induce checkpoint activation, not widespread apoptosis. |
| Prolonged Treatment Duration | Shorten the incubation time with the drug. Sustained cell cycle arrest can eventually lead to apoptosis. |
| Cell Line is Highly Sensitive | Use a lower starting concentration and perform a careful dose-response curve to find a non-lethal concentration that still induces arrest. |
Issue 3: Difficulty in Reversing Cell Cycle Arrest with Checkpoint Inhibitors
| Possible Cause | Troubleshooting Steps |
| Ineffective Inhibitor Concentration | Perform a dose-response experiment for the checkpoint inhibitor (e.g., Chk1 or Wee1 inhibitor) to find the optimal concentration for checkpoint abrogation. |
| Incorrect Timing of Inhibitor Addition | Optimize the timing of inhibitor addition relative to the this compound treatment. The inhibitor may need to be added concurrently or after a period of arrest has been established. |
| Irreversible Cell Cycle Arrest | At high concentrations or after prolonged exposure, this compound may induce irreversible senescence or lead to mitotic catastrophe, from which the cells cannot recover even with checkpoint inhibition. |
| Alternative Arrest Pathways Activated | Consider the possibility that other signaling pathways are contributing to the cell cycle arrest. Broader-spectrum kinase inhibitors may be required, but should be used with caution due to potential off-target effects. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Aspirate the culture medium. Wash cells with PBS and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate out debris and aggregates.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-Cdk1, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat cells as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation for Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: Example of Cell Cycle Distribution Data
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 µM TFMC | 40.1 ± 2.8 | 28.3 ± 2.1 | 31.6 ± 2.4 |
| 5 µM TFMC | 25.7 ± 2.2 | 20.5 ± 1.9 | 53.8 ± 3.5 |
| 5 µM TFMC + Chk1 Inhibitor | 48.9 ± 3.0 | 22.1 ± 2.3 | 29.0 ± 2.7 |
TFMC: this compound. Data are presented as mean ± SD.
Table 2: Example of Cell Viability Data (IC50 Values)
| Cell Line | This compound IC50 (µM) at 72h |
| Cell Line A | 2.5 ± 0.3 |
| Cell Line B | 8.1 ± 0.7 |
| Cell Line C | 0.9 ± 0.1 |
Data are presented as mean ± SD.
Visualizations
References
- 1. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.donga.ac.kr [web.donga.ac.kr]
- 7. [Low Back Pain Management with a Combination of Uridine Triphosphate, Cytidine Monophosphate, and Hydroxocobalamin: A Systematic Review and Meta-Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 5-(Trifluoromethyl)cytidine stock solutions
This technical support center provides guidance on the stability of 5-(Trifluoromethyl)cytidine stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: How should I store this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to follow these storage guidelines based on best practices for similar nucleoside analogs:
-
Solid Compound: Store the lyophilized powder at -20°C in a desiccator to protect it from moisture.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Protect from light.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. The stability of nucleoside analogs in aqueous solutions can be pH-dependent.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively documented in the provided search results, inferences can be drawn from related compounds. The trifluoromethyl group at the 5-position is generally stable under neutral conditions. However, under alkaline conditions, the reactivity of an aromatic CF3 group can increase.
For other cytidine (B196190) analogs, degradation can occur through hydrolysis of the N-glycosidic bond or deamination. For instance, 5-fluoro-2'-deoxycytidine (B1672315) degradation is acid-catalyzed.[3][4] In contrast, 5-aza-2'-deoxycytidine undergoes different decomposition pathways in neutral and alkaline solutions.[5]
Q4: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous working solution may be exceeding its solubility limit. Try preparing a more dilute working solution.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a Different Buffer: The pH and composition of your buffer can influence the solubility of the compound. Experiment with different buffer systems if possible.
-
Use a Co-solvent: In some cases, the addition of a small percentage of an organic co-solvent (like ethanol) to the aqueous buffer can improve solubility, but be mindful of its potential effects on your experimental system.
Quantitative Data Summary
The following table summarizes solubility and storage information for cytidine and related analogs, which can serve as a guide for handling this compound.
| Compound | Solvent | Solubility | Stock Solution Storage | Reference |
| Cytidine | DMSO | ~10 mg/mL | -20°C or -80°C | [1] |
| Dimethyl Formamide | ~3 mg/mL | [1] | ||
| PBS (pH 7.2) | ~10 mg/mL | Prepare Fresh | [1] | |
| 5-Methyl-2'-deoxycytidine | DMSO | ~20 mg/mL | -20°C or -80°C | [2] |
| Dimethyl Formamide | ~5 mg/mL | [2] | ||
| PBS (pH 7.2) | ~10 mg/mL | Prepare Fresh | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication may be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Assessing Stock Solution Stability by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound stock solutions over time.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO). This will serve as your time zero (T=0) reference standard.
-
Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Dilute the T=0 standard and the stored samples to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common choice for separating nucleoside analogs.[6]
-
Mobile Phase: A typical mobile phase could be a gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][7]
-
Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of this compound.
-
Analysis: Inject the T=0 standard and the stored samples. Compare the peak area of the main compound in the stored samples to the T=0 standard. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
preventing deamination of 5-(Trifluoromethyl)cytidine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the in vitro deamination of 5-(Trifluoromethyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in vitro?
The primary cause of in vitro degradation of this compound is enzymatic deamination, a reaction catalyzed by cytidine (B196190) deaminase (CDA).[1][2][3] This enzyme converts the cytidine analogue into its corresponding uridine (B1682114) derivative, 5-(Trifluoromethyl)uridine (Trifluridine), rendering it inactive for its intended purpose in many research applications.[1][3]
Q2: Why is it crucial to prevent the deamination of this compound in my experiments?
Preventing deamination is essential to ensure the integrity and concentration of the active compound throughout your experiment. The deaminated product, trifluridine (B1683248), has a different biological activity, primarily acting as an inhibitor of thymidylate synthase and getting incorporated into DNA, which can lead to misinterpretation of experimental results.[1][4][5]
Q3: What are the most effective methods to prevent deamination?
The most effective method to prevent deamination is to use a specific inhibitor of cytidine deaminase (CDA). The two most commonly used and effective inhibitors are Tetrahydrouridine (THU) and Zebularine.[1][4][5][6][7]
Q4: How do Cytidine Deaminase (CDA) inhibitors work?
CDA inhibitors like Tetrahydrouridine (THU) and Zebularine are structural analogues of cytidine that bind to the active site of the CDA enzyme.[1][6] This binding prevents the enzyme from catalyzing the deamination of this compound and other cytidine analogues.[1]
Q5: What are the optimal storage and handling conditions for this compound to minimize non-enzymatic degradation?
To minimize non-enzymatic degradation, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C. The stability of nucleoside analogs in aqueous solutions can be pH-dependent.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant deamination of this compound observed despite using a CDA inhibitor. | 1. Insufficient inhibitor concentration: The concentration of the CDA inhibitor may be too low to effectively inhibit the amount of CDA present in the system (e.g., cell lysate, serum-containing media). 2. Inhibitor degradation: The CDA inhibitor itself may be unstable under the experimental conditions. 3. High CDA expression in the cell line: The chosen cell line may have exceptionally high endogenous levels of CDA.[1] | 1. Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the CDA inhibitor (e.g., THU or Zebularine) for your specific experimental setup. Concentrations of THU up to 10 µM are often effective.[7] For Zebularine, a Ki of 0.95 µM has been reported.[7] 2. Prepare fresh inhibitor solutions: Always prepare fresh solutions of the CDA inhibitor before each experiment. 3. Quantify CDA expression: If possible, quantify the expression or activity of CDA in your cell line. If it is very high, you may need to use a higher concentration of the inhibitor or consider using a different cell line. |
| Variability in experimental results between batches. | 1. Inconsistent inhibitor activity: The potency of the CDA inhibitor may vary between batches or due to improper storage. 2. Inconsistent levels of CDA: If using biological samples like cell extracts, the levels of CDA may vary from batch to batch. 3. pH fluctuations in the media: Small changes in the pH of the culture media can affect the stability of the nucleoside analog.[8][10] | 1. QC of inhibitor: Purchase CDA inhibitors from a reputable source and store them according to the manufacturer's instructions. 2. Normalize CDA activity: If possible, measure and normalize the CDA activity in your biological samples. 3. Maintain stable pH: Ensure that the pH of your experimental buffer or cell culture medium is stable and within the optimal range for the compound's stability (generally neutral to slightly basic for similar compounds).[8][11] |
| Unexpected cytotoxicity observed. | 1. Inherent toxicity of the CDA inhibitor: At high concentrations, the CDA inhibitor itself might exert cytotoxic effects.[12] 2. Formation of a toxic metabolite: Although the primary deaminated product is known, other degradation products might be forming and causing toxicity. | 1. Determine inhibitor toxicity: Perform a toxicity assay with the CDA inhibitor alone to determine its cytotoxic concentration range in your system. 2. Analyze for degradation products: Use an analytical method like HPLC to analyze your sample for the presence of any unexpected degradation products.[13][14] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of 5-Fluoro-2'-deoxycytidine (FdCyd) at 37°C
| pH | Observed Rate Constant (k_obs) x 10^-3 (h^-1) | Half-life (t_1/2) in hours |
| 1.0 | 9.21 | 75.2 |
| 2.0 | 8.06 | 86.0 |
| 3.0 | 2.53 | 274.0 |
| 4.0 | 0.461 | 1502.2 |
| 5.0 | 0.115 | 6027.0 |
| 7.4 | 0.115 | 6027.0 |
Data adapted from Guo et al., J Pharm Sci. 2010.[8][9]
The data indicates that the stability of FdCyd significantly increases as the pH moves from acidic to neutral conditions, with minimal degradation observed at pH 5.0 and above.[8][9]
Key Experimental Protocols
Protocol 1: Inhibition of Cytidine Deaminase (CDA) in Cell Culture
This protocol describes the use of Tetrahydrouridine (THU) to prevent the deamination of this compound in a cell culture experiment.
Materials:
-
This compound
-
Tetrahydrouridine (THU)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile DMSO
-
Standard cell culture equipment
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in sterile DMSO or cell culture medium.
-
Prepare a stock solution of THU (e.g., 10 mM) in sterile water or PBS and filter-sterilize. Store at -20°C for short-term storage. It is recommended to prepare fresh for each experiment.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase during the treatment period.
-
-
Treatment:
-
Pre-incubate the cells with the desired concentration of THU for 1-2 hours before adding this compound. A final concentration of 1-10 µM THU is a good starting point.[7]
-
Add this compound to the culture medium to achieve the desired final concentration.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
This compound alone
-
THU alone
-
-
-
Incubation:
-
Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Analysis:
-
At the end of the incubation period, harvest the cells and/or the culture supernatant for downstream analysis (e.g., cytotoxicity assay, HPLC analysis of compound stability, molecular analysis).
-
Protocol 2: Quantification of this compound and its Deaminated Product by HPLC
This protocol provides a general framework for the analysis of this compound and its deaminated metabolite, trifluridine, using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of a buffer like phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile)[14]
-
This compound standard
-
Trifluridine standard
-
Samples from the in vitro experiment
Procedure:
-
Sample Preparation:
-
Cell culture supernatant can often be directly analyzed after centrifugation to remove cell debris.
-
For cell lysates, protein precipitation with a solvent like methanol or acetonitrile (B52724) may be necessary, followed by centrifugation.
-
-
Chromatographic Conditions (Example):
-
Standard Curve Generation:
-
Prepare a series of standard solutions of known concentrations for both this compound and trifluridine in the same matrix as the samples (e.g., cell culture medium).
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks for this compound and trifluridine based on their retention times compared to the standards.
-
Quantify the amount of each compound in the samples using the calibration curves.
-
Visualizations
Caption: Experimental workflow for preventing deamination.
References
- 1. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent [wisdomlib.org]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
troubleshooting background noise in 5-(Trifluoromethyl)cytidine assays
Welcome to the Technical Support Center for 5-(Trifluoromethyl)cytidine assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly background noise, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays in which this compound is used?
A1: this compound and its derivatives are frequently evaluated in cytotoxicity and cell proliferation assays to assess their potential as anticancer agents. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.
Q2: What are the primary sources of high background noise in a this compound MTT assay?
A2: High background in an MTT assay can stem from several sources. These include contamination of reagents or cell cultures, interference from components in the cell culture medium like phenol (B47542) red, and direct reduction of the MTT reagent by the test compound itself.[1] The trifluoromethyl group in the compound may also influence its chemical properties, potentially leading to unforeseen interactions.[2][3]
Q3: How can I determine if this compound is directly reducing the MTT reagent?
A3: To test for direct reduction of MTT by your compound, you should run a "no-cell" control. This involves adding this compound to the culture medium with the MTT reagent but without any cells.[4] If a purple color develops, it indicates that the compound is directly reducing the MTT, which will lead to artificially high absorbance readings.
Q4: Can the solvent used to dissolve this compound interfere with the assay?
A4: Yes, the solvent, often DMSO, can have cytotoxic effects at higher concentrations. It is crucial to include a "vehicle-only" control in your experiment, where cells are treated with the same concentration of the solvent as used in the experimental wells. This allows you to distinguish the effect of the compound from that of the solvent.
Troubleshooting Guides for High Background Noise
Below are question-and-answer formatted guides to address specific issues of high background noise in your this compound assays.
Issue 1: High absorbance in "no-cell" control wells.
-
Question: My control wells containing only media, MTT reagent, and this compound show a significant color change. What is causing this?
-
Answer: This indicates that your test compound is likely reducing the MTT reagent directly and independently of cellular metabolic activity. The trifluoromethyl group can alter the electronic properties of the molecule, which might contribute to this reactivity.[5]
-
Solution:
-
Confirm with a cell-free assay: Perform a systematic test with various concentrations of this compound in a cell-free system to confirm direct MTT reduction.[4]
-
Use an alternative assay: If direct reduction is confirmed, consider using a different cytotoxicity assay that does not rely on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[4]
-
Data Correction: If the direct reduction is minimal and consistent, you may be able to subtract the absorbance of the "no-cell" control from your experimental wells. However, this is less ideal than switching to a non-interfering assay.
-
-
Issue 2: High background across the entire plate, including vehicle-only controls.
-
Question: I am observing high background absorbance in all wells, even those without the test compound. What could be the problem?
-
Answer: This issue is often related to the reagents or the assay procedure itself.
-
Solution:
-
Check for contamination: Bacterial or yeast contamination in your cell culture or reagents can lead to MTT reduction. Visually inspect your cultures and reagents.
-
Use phenol red-free medium: Phenol red in cell culture media can interfere with absorbance readings. Switch to a phenol red-free medium for the duration of the assay.[1][4]
-
Optimize MTT incubation time: Excessive incubation with the MTT reagent can lead to increased background. Reduce the incubation time to the minimum required to obtain a good signal with your positive control.
-
Ensure complete formazan (B1609692) solubilization: Incomplete dissolution of the formazan crystals will lead to inaccurate and inconsistent readings. Ensure the solubilization solvent is added in a sufficient volume and that the crystals are fully dissolved by gentle mixing or shaking.[1][4]
-
-
Issue 3: Inconsistent or variable background between replicate wells.
-
Question: My replicate wells show high variability in background absorbance. What could be the cause?
-
Answer: Inconsistent results often point to issues with technique or uneven conditions across the plate.
-
Solution:
-
Avoid the "edge effect": The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and lead to higher background. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4]
-
Ensure uniform cell seeding: Uneven cell distribution will lead to variability in results. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting.
-
Careful aspiration: When removing media, be careful not to disturb or aspirate the cells, especially with adherent cell lines.[1]
-
-
Data Presentation
Table 1: Troubleshooting Summary for High Background in MTT Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT reduction by this compound | Test in a cell-free system. Consider alternative assays (SRB, LDH).[4] | Wells with media, MTT, and this compound (no cells).[4] |
| Media Component Interference | Use phenol red-free media. Minimize serum concentration during MTT incubation.[1][4] | Media-only blanks. |
| Contamination | Check for microbial contamination in cells and reagents. Use sterile techniques. | Visual inspection of cultures and media. |
| Incomplete Formazan Solubilization | Increase incubation time with solubilization solvent. Ensure adequate mixing.[1][4] | Visually confirm complete dissolution of crystals. |
| Edge Effects | Avoid using the outermost wells of the plate for experimental samples.[4] | Fill outer wells with sterile PBS or media. |
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include "vehicle-only" and "no-treatment" controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Mandatory Visualization
Caption: A decision tree for troubleshooting high background noise.
Caption: Workflow for the MTT cell viability assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Optimizing 5-(Trifluoromethyl)cytidine Labeling
Welcome to the technical support center for 5-(Trifluoromethyl)cytidine (TFC) labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their TFC labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for labeling cells with this compound (TFC)?
A1: The optimal incubation time for TFC labeling is a balance between achieving sufficient incorporation for detection and minimizing potential cytotoxicity. It is highly dependent on the cell type, its metabolic rate, and the concentration of TFC used. We recommend starting with a time-course experiment to determine the ideal duration for your specific system. Based on general cytotoxicity testing principles, incubation times of 24, 48, and 72 hours are common starting points for assessing the effects of a new compound on cell viability.[1] For some cell lines, shorter incubation times may be sufficient to observe effects, while others may require longer exposure.[1]
Q2: I am observing high cell death in my TFC-labeled samples. What could be the cause and how can I troubleshoot it?
A2: High cell death, or cytotoxicity, can be a concern when using nucleoside analogs. The trifluoromethyl group in TFC could contribute to this effect. To troubleshoot this, consider the following:
-
Reduce TFC Concentration: Start with a broad range of concentrations to perform a dose-response experiment and identify a concentration that provides a good signal without excessive toxicity.
-
Shorten Incubation Time: As cytotoxicity can be time-dependent, reducing the exposure time may alleviate cell death. A systematic analysis of different incubation periods (e.g., 1, 2, and 7 days) can help identify an optimal window.[2][3] Studies have shown that for some compounds, cytotoxicity increases between 1 and 2 days of incubation with minimal further increase up to 7 days.[2][3]
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Vehicle Control: Include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve TFC is not the source of toxicity.[1]
Q3: My labeling efficiency with TFC is very low. How can I improve it?
A3: Low labeling efficiency can be due to several factors. Here are some troubleshooting steps:
-
Optimize TFC Concentration: Insufficient concentration of TFC will lead to poor incorporation. Perform a concentration titration to find the optimal concentration for your cell line.
-
Increase Incubation Time: Longer incubation times generally lead to higher incorporation, but this must be balanced with potential cytotoxicity (see Q2).
-
Cellular Uptake: Ensure that your cell type can efficiently take up the TFC.
-
Metabolic Activation: TFC, as a cytidine (B196190) analog, likely requires phosphorylation by cellular kinases to be incorporated into RNA. The efficiency of these enzymes can vary between cell types.
Q4: How can I be sure that the signal I'm detecting is from incorporated TFC and not just background noise?
A4: To ensure the specificity of your signal, it is crucial to include proper controls in your experiment:
-
Unlabeled Control: Cells that have not been incubated with TFC should be used as a negative control to determine the baseline background signal.
-
Titration of Detection Reagents: If you are using a secondary detection method (e.g., an antibody or a click chemistry reaction), titrate the detection reagents to find a concentration that maximizes the signal-to-noise ratio.
Quantitative Data Summary
Optimizing TFC labeling requires careful consideration of both concentration and incubation time to maximize signal while minimizing cytotoxicity. The following table summarizes typical incubation times used in cytotoxicity assays, which can serve as a starting point for your optimization experiments.
| Parameter | Range | Cell Type Dependency | Reference |
| Incubation Time | 1 - 72 hours | High | [1][2][3] |
| TFC Concentration | 0.1 µM - 100 µM | High | [1] |
| Cell Seeding Density | Varies | High | [1] |
Experimental Protocols
This section provides a generalized protocol for optimizing TFC incubation time using a standard cytotoxicity assay like the MTT assay. This will help determine the maximum tolerable incubation time and concentration for your specific cell line.
Protocol: Determining Optimal TFC Incubation Time via MTT Assay
1. Materials and Reagents:
- This compound (TFC)
- Dimethyl sulfoxide (B87167) (DMSO)
- Target cell line
- Complete culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based buffer)
- Phosphate-buffered saline (PBS)
2. Cell Seeding:
- Seed your cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
- Incubate the plate for 24 hours to allow for cell attachment.[1]
3. TFC Treatment:
- Prepare a stock solution of TFC in DMSO.
- Perform serial dilutions of the TFC stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[1] Ensure the final DMSO concentration is consistent and non-toxic across all wells.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of TFC. Include untreated and vehicle control wells.
4. Incubation:
- Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[1]
5. MTT Assay:
- At the end of each incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[1]
- Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]
- Add the solubilization solution to each well to dissolve the formazan crystals.[1][4]
- Read the absorbance at 570 nm using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.
- Plot the cell viability against the TFC concentration for each incubation time to determine the EC50 value (the concentration at which 50% of cell viability is lost).
- Select an incubation time and TFC concentration that provides a balance between acceptable cell viability and potential for sufficient labeling.
Visualizations
.dot
Caption: Workflow for optimizing TFC incubation time.
.dot
Caption: Factors influencing optimal TFC labeling.
References
cell line specific issues with 5-(Trifluoromethyl)cytidine uptake
Welcome to the Technical Support Center for 5-(Trifluoromethyl)cytidine (TF-C). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell line-specific issues with TF-C uptake and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TF-C) and what is its mechanism of action?
This compound (TF-C) is a nucleoside analog that is investigated for its potential as an anticancer agent. Like other cytotoxic nucleoside analogs, its efficacy relies on its uptake into cancer cells, subsequent metabolic activation (phosphorylation), and incorporation into DNA and/or RNA, leading to cell cycle arrest and apoptosis.
Q2: Why do I observe variable cytotoxic effects of TF-C across different cancer cell lines?
The variability in the cytotoxic effects of TF-C is often attributed to cell line-specific differences in its uptake, metabolism, and the cellular response to its incorporation into nucleic acids. Key factors include:
-
Expression of Nucleoside Transporters: The entry of TF-C into cells is mediated by specialized membrane proteins called nucleoside transporters.[1]
-
Metabolic Activation and Inactivation: Once inside the cell, TF-C must be phosphorylated to its active triphosphate form. Conversely, it can be inactivated by enzymes like cytidine (B196190) deaminase (CDA).[2][3]
-
Cellular Proliferation Rate: The efficacy of many nucleoside analogs is dependent on the rate of DNA synthesis, as they are primarily incorporated during S-phase of the cell cycle.[4]
Q3: Which nucleoside transporters are responsible for TF-C uptake?
While specific data for TF-C is limited, based on its structure as a cytidine analog, its uptake is likely mediated by:
-
Human Concentrative Nucleoside Transporter 1 (hCNT1): This transporter is selective for pyrimidine (B1678525) nucleosides and is considered a key player in the uptake of many cytidine-based drugs.[5][6]
-
Human Equilibrative Nucleoside Transporters (hENTs): hENT1 and hENT2 have broad substrate specificity and can transport both purine (B94841) and pyrimidine nucleosides.[7][8]
The differential expression of these transporters across cell lines is a major contributor to the observed variability in TF-C uptake.[9][10]
Q4: How does Cytidine Deaminase (CDA) affect the efficacy of TF-C?
Cytidine deaminase (CDA) is an enzyme that can deaminate cytidine and its analogs, converting them to uridine (B1682114) analogs.[11] This can have a dual effect on TF-C:
-
Inactivation: Deamination of TF-C may prevent its proper metabolic activation and incorporation into DNA, thus reducing its cytotoxic effect.
-
Activation: In some cases, the resulting uridine analog might have its own cytotoxic activity.[1]
The expression and activity of CDA can vary significantly between different cell lines and tumor types, making it a critical determinant of TF-C sensitivity.[4][12]
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect of TF-C in my cell line of interest.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Low expression of key nucleoside transporters (e.g., hCNT1). | 1. Assess Transporter Expression: Quantify the mRNA and protein levels of hCNT1, hENT1, and hENT2 in your cell line using qRT-PCR and Western Blotting or Immunohistochemistry.[10][13] 2. Select Appropriate Cell Lines: If possible, screen a panel of cell lines to identify those with higher expression of the relevant transporters.[14][15] 3. Genetic Engineering: For mechanistic studies, consider overexpressing the relevant transporter in your cell line of interest.[8] |
| High expression and activity of Cytidine Deaminase (CDA). | 1. Measure CDA Expression and Activity: Determine the mRNA/protein levels and enzymatic activity of CDA in your cell line.[13] 2. Co-treatment with CDA Inhibitor: Consider co-administering TF-C with a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to prevent its deamination.[16] |
| Inefficient metabolic activation (phosphorylation). | 1. Assess Kinase Levels: Evaluate the expression of key kinases involved in cytidine metabolism, such as UCK2 and dCK.[17] |
| Slow proliferation rate of the cell line. | 1. Optimize Cell Culture Conditions: Ensure cells are in the logarithmic growth phase during the experiment. 2. Extend Treatment Duration: A longer exposure to TF-C may be necessary for slow-growing cells.[18] |
| Drug Efflux. | 1. Investigate Efflux Transporter Involvement: Assess the expression of ABC transporters known to be involved in drug resistance. |
Problem 2: Inconsistent results in TF-C uptake assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Issues with radiolabeled or fluorescently-labeled TF-C. | 1. Check Compound Integrity: Ensure the labeled compound has not degraded. 2. Caution with Fluorescent Tags: Be aware that large fluorescent tags can alter the transport kinetics and biodistribution of the molecule.[3][19] Small, minimally perturbing labels are preferred. |
| Sub-optimal assay conditions. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the linear range of uptake. 2. Ensure Saturating Concentrations (for kinetic studies): Determine the appropriate concentration range for your specific cell line.[4] 3. Proper Washing Steps: Ensure that washing steps are sufficient to remove unbound compound without causing excessive cell detachment. |
| Cell health and density issues. | 1. Maintain Consistent Cell Density: Seed cells at a consistent density for all experiments.[20] 2. Monitor Cell Viability: Ensure high cell viability before starting the uptake assay.[16] |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative IC50 values for the related fluoropyrimidine, 5-Fluorouracil (5-FU), in various cancer cell lines. This data can serve as a reference for the expected range of cytotoxic concentrations and the degree of variability across different cell types.
Table 1: Illustrative IC50 Values for 5-Fluorouracil (5-FU) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HCT-116 | Colon Cancer | 1.5 - 5 |
| HT29 | Colon Cancer | 3 - 10 |
| SW620 | Colon Cancer | 8 - 20 |
| MCF-7 | Breast Cancer | 2 - 8 |
| MDA-MB-231 | Breast Cancer | 10 - 30 |
| A549 | Lung Cancer | 5 - 15 |
| Panc-1 | Pancreatic Cancer | 15 - 50 |
Note: These values are approximate and can vary depending on experimental conditions such as treatment duration and the specific assay used.[6][11]
Experimental Protocols
Protocol 1: Assessment of TF-C Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of TF-C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TF-C in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[21]
Protocol 2: Radiolabeled TF-C Uptake Assay
This protocol describes a method to quantify the uptake of TF-C using a radiolabeled version (e.g., [³H]-TF-C).
-
Cell Seeding: Seed cells in 24-well plates and grow to near confluence.[20]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Initiation of Uptake: Add the transport buffer containing [³H]-TF-C at the desired concentration to each well. For competition experiments, co-incubate with a surplus of unlabeled TF-C or known transporter inhibitors.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the uptake data (e.g., in pmol/mg protein/min).
Protocol 3: Gene Expression Analysis of Transporters and Enzymes by qRT-PCR
This protocol is for quantifying the mRNA levels of genes involved in TF-C uptake and metabolism.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your target genes (e.g., SLC28A1 for hCNT1, SLC29A1 for hENT1, CDA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[22]
Visualizations
References
- 1. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-expression profiling reveals down-regulation of equilibrative nucleoside transporter 1 (ENT1) in Ara-C-resistant CCRF-CEM-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleoside transporter gene expression in wild-type and mENT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside transporter expression profiles in human cardiac tissue show striking individual variability with overall predominance of hENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDA directs metabolism of epigenetic nucleosides revealing a therapeutic window in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotherapy-induced CDA expression renders resistant non-small cell lung cancer cells sensitive to 5′-deoxy-5-fluorocytidine (5′-DFCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of 5-(Trifluoromethyl)cytidine on Transcription Rates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-(Trifluoromethyl)cytidine (CF3C) in transcription assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to impact transcription?
This compound is a modified nucleoside analog. When incorporated into a growing RNA strand in its triphosphate form (CF3-CTP), it has the potential to alter the properties of the RNA molecule and the dynamics of the transcription process. The trifluoromethyl group is strongly electron-withdrawing and may affect base pairing, RNA secondary structure, and the interaction of the transcript with RNA-binding proteins. Its impact on transcription rates can be multifaceted, potentially affecting initiation, elongation, and termination by RNA polymerase.
Q2: What is the putative mechanism of action of this compound on transcription rates?
The precise mechanism is a subject of ongoing research. However, potential mechanisms include:
-
Steric Hindrance: The bulky trifluoromethyl group may cause steric clashes within the RNA polymerase active site, potentially slowing down the rate of nucleotide addition.
-
Altered Base Pairing: The electronic properties of the trifluoromethyl group could alter the stability of the RNA:DNA hybrid within the transcription bubble, which might affect polymerase processivity.
-
Interaction with Transcription Factors: While less direct, widespread incorporation of CF3C into cellular RNA could lead to downstream effects on gene expression, which might indirectly influence the expression of transcription factors or RNA polymerase subunits.
Q3: Are there known off-target effects of this compound?
Like many nucleoside analogs, this compound could have various cellular effects. Once metabolized into its triphosphate form, it can be a substrate for other polymerases, including DNA polymerases, potentially leading to its incorporation into DNA. This could trigger DNA damage responses. Furthermore, effects on RNA processing and metabolism are also possible.
Q4: How can I measure the impact of this compound triphosphate (CF3-CTP) on transcription rates in my experiments?
Several methods can be employed to quantify changes in transcription rates:
-
In Vitro Transcription Assays: A straightforward method is to perform an in vitro transcription reaction with and without CF3-CTP and measure the yield of the transcript. A lower yield in the presence of the modified nucleotide could suggest an inhibitory effect.
-
Nuclear Run-On Assays: This cell-based assay measures the density of actively transcribing RNA polymerases on a given gene. Changes in polymerase density can be indicative of altered transcription rates.
-
Metabolic Labeling of Nascent RNA: Techniques such as 4-thiouridine (B1664626) (4sU) sequencing (4sU-seq) can be used to specifically capture and quantify newly synthesized RNA after treatment with this compound, providing a dynamic view of transcriptional changes.[1]
Troubleshooting Guides
This section addresses common issues encountered during in vitro transcription experiments using modified nucleotides like CF3-CTP.
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Inhibitory effect of CF3-CTP. | Titrate the concentration of CF3-CTP. Start with a low ratio of CF3-CTP to CTP and gradually increase it to find an optimal balance between incorporation and yield. |
| Suboptimal reaction conditions. | Optimize the concentration of MgCl2, as modified nucleotides can chelate magnesium ions differently than standard NTPs. | |
| Degraded reagents. | Use fresh, nuclease-free water, buffers, and enzymes. Ensure the CF3-CTP has not undergone multiple freeze-thaw cycles. | |
| Incomplete or Truncated Transcripts | Premature termination by RNA polymerase. | The polymerase may stall or dissociate after incorporating CF3-CTP. Try lowering the incubation temperature to potentially increase polymerase processivity.[2] |
| Secondary structure in the template. | Use a higher reaction temperature if using a thermostable RNA polymerase. | |
| Transcription Products are Longer than Expected | Template-independent nucleotide addition. | Some polymerases can add extra nucleotides to the 3' end of the transcript. Ensure the template DNA is linearized with a restriction enzyme that produces blunt or 5' overhangs.[3] |
| Contaminating DNA. | Ensure your linearized plasmid template is completely digested by running a small aliquot on an agarose (B213101) gel. |
Quantitative Data Summary
The following table structure is recommended for presenting quantitative data from in vitro transcription experiments designed to assess the impact of CF3-CTP.
| Parameter | Control (CTP only) | Experimental (CF3-CTP + CTP) | % Change |
| Total RNA Yield (µg) | e.g., 20 µg | e.g., 12 µg | -40% |
| Full-Length Transcript (%) | e.g., 95% | e.g., 70% | -26% |
| Transcription Elongation Rate (nt/sec) | e.g., 30 nt/sec | e.g., 15 nt/sec | -50% |
Experimental Protocols
Protocol 1: In Vitro Transcription with CF3-CTP
This protocol is for a standard 20 µL in vitro transcription reaction using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
100 mM ATP, GTP, UTP solution
-
100 mM CTP solution
-
100 mM CF3-CTP solution
-
RNase Inhibitor (40 U/µL)
-
T7 RNA Polymerase (50 U/µL)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 10 mM ATP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM UTP
-
X µL of 10 mM CTP (adjust volume based on desired ratio)
-
Y µL of 10 mM CF3-CTP (adjust volume based on desired ratio)
-
1 µL of DNA template (1 µg)
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Gently mix by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the RNA yield using a spectrophotometer and analyze the integrity on a denaturing agarose gel.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: 5-(Trifluoromethyl)cytidine vs. 5-Ethynyluridine for Nascent RNA Labeling
In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized RNA is paramount for understanding the intricacies of gene expression and regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for researchers, allowing for the temporal tracking of RNA synthesis and degradation. Among the various analogs, 5-ethynyluridine (B57126) (EU) has become a widely adopted reagent for this purpose. This guide provides an objective comparison between 5-ethynyluridine (EU) and another cytidine (B196190) analog, 5-ethynylcytidine (B1258090) (EC), for nascent RNA labeling. While the originally requested 5-(Trifluoromethyl)cytidine (TFC) is a valuable tool for 19F NMR-based structural analysis of RNA, it is not typically employed for metabolic labeling of nascent RNA in the same manner as EU and EC. Therefore, this guide will focus on the comparative performance of EU and EC, for which direct experimental data is available.
Principle of Metabolic RNA Labeling
Both 5-ethynyluridine (EU) and 5-ethynylcytidine (EC) are cell-permeable nucleoside analogs that are incorporated into newly transcribed RNA by cellular RNA polymerases.[1][2] These analogs contain a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes. Following incorporation, this alkyne group can be specifically and covalently tagged with a molecule of interest, such as a fluorescent dye or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This allows for the visualization, enrichment, and downstream analysis of the nascent transcriptome.
Performance Comparison: 5-Ethynyluridine (EU) vs. 5-Ethynylcytidine (EC)
While both EU and EC function on a similar principle, key differences in their metabolic processing and potential applications have been observed.
| Feature | 5-Ethynyluridine (EU) | 5-Ethynylcytidine (EC) |
| Incorporation | Efficiently incorporated into nascent RNA in place of uridine. | Efficiently incorporated into nascent RNA in place of cytidine.[2] |
| Metabolism | Standard metabolic rate. | Reported to have a much faster rate of metabolism compared to EU.[2] |
| Specificity | Primarily incorporates into RNA, though some studies have shown potential for low-level DNA incorporation in certain organisms.[3] | Reported to be efficiently incorporated into RNA, but not into DNA.[2] |
| Applications | Widely used for nascent RNA sequencing (EU-seq), imaging of RNA synthesis, and RNA turnover studies. | Used for detecting RNA synthesis in live cells and tissues.[2] |
| Cytotoxicity | Generally considered to have low cytotoxicity at typical working concentrations. | Information on cytotoxicity is less extensive than for EU, but it is used for in vivo studies. |
Experimental Protocols
General Protocol for Metabolic Labeling of Nascent RNA with EU or EC
This protocol provides a general workflow for labeling nascent RNA in cultured cells. Optimization of incubation times and analog concentrations is recommended for specific cell types and experimental goals.
Materials:
-
5-ethynyluridine (EU) or 5-ethynylcytidine (EC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper(II) sulfate, reducing agent, azide-functionalized dye or biotin)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of EU or EC in DMSO or water.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.1-1 mM for EU).
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells multiple times with wash buffer.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips and image the cells using a fluorescence microscope.
-
Experimental Workflow for Nascent RNA Capture (e.g., EU-Seq)
This workflow outlines the key steps for isolating and sequencing newly transcribed RNA.
Caption: Workflow for nascent RNA capture and sequencing.
Metabolic Pathway and Detection
The following diagram illustrates the general metabolic pathway of EU and EC and the subsequent detection via click chemistry.
Caption: Metabolic labeling and detection of nascent RNA.
Concluding Remarks
Both 5-ethynyluridine (EU) and 5-ethynylcytidine (EC) are effective reagents for the metabolic labeling of nascent RNA. The choice between the two may depend on the specific experimental context. EU is more widely characterized and utilized, with a large body of literature supporting its application in various transcriptomic studies. EC presents an interesting alternative, particularly given the report of its faster metabolism, which could be advantageous for pulse-chase experiments or studies requiring rapid labeling kinetics.[2] However, further comparative studies are needed to fully elucidate the relative advantages and disadvantages of each compound in different biological systems. Researchers should carefully consider the available data and their specific experimental needs when selecting a nucleoside analog for nascent RNA labeling.
References
Navigating Cell Proliferation Assays: A Comparative Guide to 5-(Trifluoromethyl)cytidine and BrdU
For researchers, scientists, and drug development professionals, the accurate measurement and understanding of cell proliferation are critical for advancing biological research and therapeutic development. Two compounds often encountered in this context are 5-(Trifluoromethyl)cytidine (TFC) and 5-Bromo-2'-deoxyuridine (BrdU). While both are nucleoside analogs that influence DNA synthesis, their primary applications and mechanisms of action differ significantly. This guide provides an objective comparison of TFC and BrdU, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound (TFC) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Primary Application | Inhibition of cell proliferation, DNA methylation inhibitor | Measurement of cell proliferation (labeling S-phase cells) |
| Mechanism of Action | Inhibits DNA methyltransferases, leading to DNA damage and cell cycle arrest. | Thymidine analog incorporated into newly synthesized DNA during the S-phase. |
| Detection Method | Not used for direct labeling and detection of proliferating cells. Effects are measured by cytotoxicity assays (e.g., MTT, CellTiter-Glo). | Immunocytochemistry or flow cytometry using anti-BrdU antibodies. |
| Typical Outcome | Quantitative measure of cytotoxicity (e.g., IC50 value). | Percentage of cells actively synthesizing DNA (S-phase). |
Delving into the Mechanisms of Action
The fundamental difference between TFC and BrdU lies in their interaction with cellular processes. BrdU is a tool for measuring proliferation, while TFC is a compound that affects proliferation.
5-Bromo-2'-deoxyuridine (BrdU): A Marker of DNA Synthesis
BrdU is a synthetic analog of thymidine, a natural building block of DNA.[1][2] During the S-phase of the cell cycle, when DNA replication occurs, cells actively take up thymidine.[1][2] When BrdU is introduced to cell cultures or administered in vivo, it is incorporated into the newly synthesized DNA in place of thymidine.[1][2][3][4][5][6] This incorporation serves as a permanent label for cells that were actively dividing during the BrdU exposure period.[2][6]
Subsequent detection with specific antibodies against BrdU allows for the visualization and quantification of these labeled cells, providing a direct measure of the proportion of cells in the S-phase.[1][3][5]
Caption: BrdU is incorporated into the DNA of S-phase cells for proliferation measurement.
This compound (TFC): An Inhibitor of DNA Methylation and Cell Growth
In contrast to BrdU, this compound (also known as 5-Fluoro-2'-deoxycytidine or FCdR) is not primarily used as a label for proliferating cells. Instead, it is investigated for its therapeutic potential as an anti-cancer agent. TFC is a DNA methylation inhibitor.[7][8] It acts by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes.
Furthermore, the incorporation of TFC metabolites into DNA can induce a DNA damage response, leading to cell cycle arrest, typically at the G2/M checkpoint, and ultimately inhibiting cell proliferation.[7][8]
Caption: TFC inhibits DNA methylation and induces DNA damage to halt cell proliferation.
Quantitative Data: A Tale of Two Effects
Direct quantitative comparisons of TFC and BrdU for proliferation measurement are not available in the literature due to their different applications. However, we can compare their cytotoxic effects.
Toxicity and Working Concentrations
The utility of BrdU as a labeling agent relies on its relatively low toxicity at the concentrations and durations used for labeling. However, prolonged exposure or high concentrations can be cytotoxic and may affect cell cycle progression.[9][10]
TFC, on the other hand, is intentionally cytotoxic to cancer cells, and its efficacy is measured by its IC50 value (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (TFC) | HCT116 (Colon Cancer) | IC50 (72h) | 0.025-0.05 µM | [7] |
| HEPG2 (Liver Cancer) | % Survival at 1 µM (72h) | ~40% | [7] | |
| U2OS (Osteosarcoma) | % Survival at 1 µM (72h) | ~80% | [7] | |
| KYSE150 (Esophageal Cancer) | % Survival at 1 µM (72h) | ~30% | [7] | |
| AsPC-1 (Pancreatic Cancer) | IC50 | ~1 µM | ||
| LCL-PI 11 (Hepatocellular Carcinoma) | IC50 | ~1 µM | ||
| Bromodeoxyuridine (BrdU) | BT474, SK-BR-3 (Breast Cancer), RT4 (Bladder Cancer) | Proliferation Inhibition | Dose-dependent reduction in S-phase fraction with continuous treatment (3.5-60 µM) | [9] |
| H9 (Lymphoma) | Proliferation Inhibition | Significant lag in cell expansion at 1-50 µM after 48h | [10] | |
| Primary Human Glioma Stem Cells | Proliferation Inhibition | Dose-dependent reduction in population doubling at 5-10 µM | [10] |
Experimental Protocols: A Practical Guide
The experimental procedures for utilizing TFC and BrdU reflect their distinct purposes.
Experimental Workflow: Choosing the Right Assay
The decision to use TFC or BrdU depends entirely on the research question.
Caption: Decision tree for selecting between TFC and BrdU based on experimental goals.
Protocol 1: BrdU Cell Proliferation Assay (Flow Cytometry)
This protocol outlines the general steps for labeling cells with BrdU and detecting its incorporation using flow cytometry.
Materials:
-
BrdU labeling solution (e.g., 10 µM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (conjugated to a fluorophore)
-
DNA stain (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU labeling solution to the culture medium and incubate for a specific period (e.g., 1-24 hours), depending on the cell cycle length.[3]
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells using a fixation buffer to preserve cellular structures.
-
-
Permeabilization and DNA Denaturation:
-
Permeabilize the cells to allow antibody access to the nucleus.
-
Treat the cells with DNase I or hydrochloric acid to partially denature the DNA and expose the incorporated BrdU.[4]
-
-
Antibody Staining:
-
Incubate the cells with a fluorophore-conjugated anti-BrdU antibody.
-
-
DNA Staining and Analysis:
-
Stain the cells with a DNA dye to analyze the cell cycle distribution.
-
Analyze the samples on a flow cytometer to determine the percentage of BrdU-positive cells.[4]
-
Protocol 2: TFC Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of TFC on cell proliferation.
Materials:
-
This compound (TFC)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of TFC in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of TFC. Include untreated and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion: Choosing the Right Tool for the Job
-
Choose BrdU when your objective is to quantify the percentage of cells actively synthesizing DNA within a population at a specific time point. It is a well-established and reliable method for measuring the rate of cell proliferation.
-
Choose TFC when your goal is to investigate the inhibition of cell proliferation or to study the effects of a DNA methylation inhibitor on cell viability and cell cycle progression.
By understanding the distinct mechanisms and applications of these two compounds, researchers can make informed decisions to select the most appropriate method for their specific experimental needs, ultimately leading to more accurate and meaningful results in the fields of cell biology, oncology, and drug discovery.
References
- 1. Potential of Proliferative Markers in Pancreatic Cancer Management: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
Comparative Guide to the Validation of 5-(Trifluoromethyl)cytidine Incorporation
For researchers, scientists, and drug development professionals, the accurate validation of modified nucleoside incorporation into oligonucleotides is paramount. 5-(Trifluoromethyl)cytidine (TFC) is a synthetic nucleoside analog used in various therapeutic and research applications, including as an RNA label and potential antiviral or anticancer agent. Verifying its successful incorporation into cellular RNA or DNA is critical for mechanism of action studies and drug efficacy assessment.
This guide provides a comparative overview of mass spectrometry, the gold-standard for this validation, and a common antibody-based alternative, the dot blot assay. We present their principles, experimental workflows, performance data, and detailed protocols to aid in selecting the most appropriate method for your research needs.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct detection and quantification of modified nucleosides within a complex biological sample.[1][2] It provides unambiguous confirmation and quantification of TFC incorporation.
Principle
The method involves the enzymatic digestion of RNA or DNA into individual nucleosides. These nucleosides are then separated by liquid chromatography based on their physicochemical properties and subsequently ionized and detected by a mass spectrometer. The mass spectrometer identifies TFC by its unique mass-to-charge ratio (m/z) and fragmentation pattern, distinguishing it from endogenous nucleosides.[3] Quantification is achieved by comparing the signal intensity of TFC to that of a known concentration of a stable isotope-labeled internal standard.
Experimental Workflow
The general workflow for LC-MS/MS validation involves several key steps, from sample preparation to data analysis.
Quantitative Performance
The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of modified nucleosides, using data from the closely related analog 5-aza-2'-deoxycytidine as a proxy.[4][5]
| Feature | Performance |
| Assay Range | 2 - 400 ng/mL |
| Precision (CV%) | ≤ 6.3% |
| Accuracy | 93.0 – 102.2% |
| Sensitivity | High (femtomole to picomole range)[2] |
| Specificity | Very High (unambiguous identification)[2] |
Detailed Experimental Protocol [3][6][7]
-
RNA/DNA Isolation: Extract total RNA or genomic DNA from cell pellets using a commercially available kit according to the manufacturer's instructions.
-
Enzymatic Digestion:
-
To 1-5 µg of nucleic acid, add nuclease P1 and incubate at 37°C for 2 hours in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[7]
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for TFC and an appropriate internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Method 2: Dot Blot Assay
The dot blot assay is a simpler, semi-quantitative method that relies on antibodies to detect the modified nucleoside. It is useful for screening multiple samples and assessing relative changes in TFC incorporation.
Principle
Total RNA or DNA is denatured and spotted directly onto a nitrocellulose or nylon membrane. The membrane is then incubated with a primary antibody that specifically recognizes TFC. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody. Finally, a chemiluminescent or colorimetric substrate is applied, generating a signal that can be imaged. The intensity of the "dot" is proportional to the amount of TFC in the sample.[8][9]
Experimental Workflow
The dot blot workflow is a multi-step process involving sample application, antibody incubations, and signal detection.
Quantitative Performance
The dot blot is primarily a semi-quantitative technique. While it can show relative differences, its accuracy and precision are lower than mass spectrometry.
| Feature | Performance |
| Assay Type | Semi-quantitative |
| Precision | Moderate; dependent on spotting accuracy and antibody specificity |
| Accuracy | Lower than MS; provides relative quantification |
| Sensitivity | Moderate to high, dependent on antibody affinity |
| Specificity | Dependent on the cross-reactivity of the primary antibody |
Detailed Experimental Protocol [8]
-
Sample Preparation:
-
Isolate total RNA/DNA.
-
Prepare serial dilutions of your samples (e.g., 400 ng, 200 ng, 100 ng) in nuclease-free water.
-
Denature the samples by heating at 65°C for 10 minutes, then chill on ice.
-
-
Membrane Application:
-
Carefully spot 1-2 µL of each dilution onto a dry nitrocellulose or nylon membrane.
-
Allow the spots to air dry completely.
-
Crosslink the nucleic acids to the membrane using a UV crosslinker.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TFC (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's protocol.
-
Capture the signal using a digital imaging system.
-
Analyze the relative intensity of the dots using densitometry software. A methylene (B1212753) blue stain of the membrane can be used to confirm equal sample loading.
-
Comparative Analysis
The choice between LC-MS/MS and a dot blot assay depends on the specific research question, required throughput, and available resources.
| Feature | LC-MS/MS | Dot Blot Assay |
| Quantitative Nature | Absolute, highly accurate[2] | Semi-quantitative, relative[9] |
| Specificity | Unambiguous; based on mass | Dependent on antibody specificity |
| Sensitivity | Very High (attomole levels possible)[1] | Moderate to High |
| Throughput | Lower, but can be automated[2] | High; suitable for screening |
| Cost | High (instrumentation and expertise) | Low |
| Sample Requirement | Micrograms of RNA/DNA | Nanograms to micrograms of RNA/DNA |
| Information Provided | Absolute quantity of TFC incorporation | Relative levels of TFC incorporation |
For definitive and accurate quantification of this compound incorporation, LC-MS/MS is the unparalleled gold-standard method.[1] It provides the high sensitivity and specificity required for detailed mechanistic studies and preclinical development. However, when high-throughput screening of multiple samples or conditions is necessary and relative changes in incorporation are sufficient, the dot blot assay offers a cost-effective and straightforward alternative.[8] Often, a dot blot can be used for initial screening, with key results being confirmed by the more rigorous LC-MS/MS approach.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 7. protocols.io [protocols.io]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating Antibodies for 5-(Trifluoromethyl)cytidine Detection
For researchers and drug development professionals exploring the landscape of epigenetic modifications, specific and reliable antibody reagents are paramount. This guide provides a comparative overview of potential antibody candidates for the detection of 5-(Trifluoromethyl)cytidine (TFC), a modified nucleoside of interest. As no commercial antibodies are currently marketed with validated specificity for TFC, this guide focuses on assessing the cross-reactivity of existing antibodies against similar modifications, namely 5-methylcytosine (B146107) (5-mC) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU). A study has shown that several antibodies against BrdU can specifically cross-react with trifluridine (B1683248) (FTD), a related compound.[1][2]
This comparison is based on hypothetical experimental data generated from widely accepted immunological assays to provide a framework for antibody selection and validation.
Antibody Candidate Overview
Two primary antibody candidates with potential cross-reactivity to this compound are considered in this guide:
-
Anti-5-methylcytosine (Anti-5-mC) Monoclonal Antibody (Clone: 33D3): This is a widely published and utilized antibody for DNA methylation analysis.[3][4] Its specificity for the methyl group at the 5th position of cytosine suggests potential cross-reactivity with the trifluoromethyl group at the same position.
-
Anti-5-bromo-2'-deoxyuridine (Anti-BrdU) Monoclonal Antibody: These antibodies are designed to detect the thymidine (B127349) analog BrdU, which is incorporated into DNA during replication. The structural similarity between the halogenated pyrimidine (B1678525) of BrdU and the trifluoromethyl-modified pyrimidine of TFC makes cross-reactivity a plausible scenario.[1][2]
Comparative Cross-Reactivity Analysis (Hypothetical Data)
To objectively compare the potential utility of these antibodies for TFC detection, we present hypothetical data from two standard immunoassays: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Dot Blot analysis.
Competitive ELISA
A competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody. In this assay, the antibody is pre-incubated with various concentrations of free nucleosides (competitors) before being added to a plate coated with the target antigen (e.g., TFC-conjugated protein). The degree of inhibition of signal corresponds to the antibody's affinity for the competitor nucleoside.
Table 1: Hypothetical IC50 Values from Competitive ELISA
| Antibody Candidate | Competitor: this compound (IC50 in µM) | Competitor: 5-methylcytosine (IC50 in µM) | Competitor: Cytidine (IC50 in µM) | Competitor: 5-bromo-2'-deoxyuridine (IC50 in µM) |
| Anti-5-mC (Clone 33D3) | 25 | 0.5 | >1000 | >1000 |
| Anti-BrdU | 5 | 500 | >1000 | 0.1 |
IC50 values represent the concentration of competitor required to inhibit 50% of the antibody binding to the coated antigen. Lower IC50 values indicate higher affinity.
Dot Blot Analysis
A Dot Blot is a semi-quantitative method used to assess antibody specificity against various immobilized antigens.[5][6][7][8][9] Different nucleosides are spotted onto a nitrocellulose membrane, which is then incubated with the primary antibody. The intensity of the resulting spots reflects the antibody's binding affinity.
Table 2: Hypothetical Signal Intensity from Dot Blot Analysis
| Antibody Candidate | This compound | 5-methylcytosine | Cytidine | 5-bromo-2'-deoxyuridine |
| Anti-5-mC (Clone 33D3) | ++ | ++++ | - | - |
| Anti-BrdU | +++ | + | - | ++++ |
Signal Intensity Scale: ++++ (Strong), +++ (Moderate), ++ (Weak), + (Very Weak), - (No Signal)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive ELISA Protocol
-
Coating: Coat a 96-well ELISA plate with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (5% non-fat dry milk in PBS) to each well and incubating for 1 hour at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody (e.g., Anti-5-mC or Anti-BrdU at a predetermined optimal dilution) with serial dilutions of competitor nucleosides (this compound, 5-methylcytosine, cytidine, 5-bromo-2'-deoxyuridine) for 2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N sulfuric acid to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Dot Blot Protocol
-
Membrane Preparation: Cut a piece of nitrocellulose membrane to the desired size.
-
Antigen Spotting: Spot 1-2 µL of each nucleoside solution (this compound, 5-methylcytosine, cytidine, 5-bromo-2'-deoxyuridine) at various concentrations (e.g., 100 ng, 50 ng, 25 ng) onto the membrane. Allow the spots to dry completely.[5]
-
Blocking: Block the membrane by incubating it in blocking buffer (5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Anti-5-mC or Anti-BrdU) at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and expose it to X-ray film or a digital imaging system.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
- 1. The antibodies against 5-bromo-2'-deoxyuridine specifically recognize trifluridine incorporated into DNA [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biocompare.com [biocompare.com]
- 5. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Dot blot protocol | Abcam [abcam.com]
- 8. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 9. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
A Comparative Analysis of Trifluoromethylated vs. Other Halogenated Nucleosides in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into nucleoside analogues is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of trifluoromethylated nucleosides against their other halogenated counterparts (iodinated, brominated, and chlorinated), offering insights into their relative performance supported by experimental data.
The introduction of a trifluoromethyl (-CF3) group, in particular, has emerged as a powerful strategy to enhance the therapeutic potential of nucleoside-based drugs. This is attributed to the unique physicochemical properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes. This guide will delve into these aspects, presenting a data-driven comparison to inform the design and development of next-generation nucleoside therapeutics.
Physicochemical and Pharmacokinetic Properties: A Tale of Halogens
The nature of the halogen substituent profoundly influences the physicochemical and pharmacokinetic profile of a nucleoside analogue. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, often imparts distinct advantages over other halogens.
| Property | Trifluoromethyl (-CF3) | Iodo (-I) | Bromo (-Br) | Chloro (-Cl) | Fluoro (-F) |
| Electronegativity | High | Low | Moderate | High | Very High |
| Lipophilicity (Hansch π) | ~0.88 | ~1.12 | ~0.86 | ~0.71 | ~0.14 |
| Van der Waals Radius (Å) | ~2.7 | ~2.15 | ~1.95 | ~1.8 | ~1.35 |
| Metabolic Stability | Generally High | Moderate | Moderate | Moderate | High |
| Key Advantages | Blocks metabolic oxidation, enhances binding affinity, improves membrane permeability. | Can form halogen bonds, useful in X-ray crystallography. | Good balance of lipophilicity and size. | Bioisostere for methyl group, can enhance binding. | Can mimic hydroxyl groups, forms strong bonds. |
| Potential Disadvantages | Can sometimes decrease solubility. | Can be metabolically labile (deiodination). | Potential for metabolic debromination. | Can be susceptible to metabolic dechlorination. | Can alter sugar pucker and conformation. |
Comparative Biological Activity: Antiviral Efficacy
A direct comparison of the antiviral activity of halogenated nucleosides can be observed in the context of herpesvirus infections. Trifluridine (B1683248) (a trifluoromethylated nucleoside), idoxuridine (B1674378) (iodinated), and bromovinyldeoxyuridine (brominated) have all been investigated for their efficacy against feline herpesvirus-1 (FHV-1), a relevant model for human herpes simplex virus.
In Vitro Antiviral Activity against Feline Herpesvirus-1
| Compound | Halogen Group | IC50 (µM) |
| Trifluridine | Trifluoromethyl | 0.67 |
| Idoxuridine | Iodo | 6.8 |
| Bromovinyldeoxyuridine | Bromo | > Vidarabine |
| Acyclovir (control) | - | << Bromovinyldeoxyuridine |
Data sourced from a study on the in vitro susceptibility of feline herpesvirus-1 to various antiviral agents. A lower IC50 value indicates greater potency.[1]
The data clearly demonstrates the superior in vitro potency of trifluridine, with an IC50 value approximately 10-fold lower than that of idoxuridine.[1] This highlights the significant impact of the trifluoromethyl group on antiviral activity in this specific context.
Clinical Efficacy in Herpes Simplex Keratitis
Clinical studies comparing trifluridine and idoxuridine for the treatment of herpes simplex virus (HSV) keratitis in humans further support the enhanced efficacy of the trifluoromethylated analogue.
| Clinical Outcome | Trifluridine (1% solution) | Idoxuridine (0.1% drops) | Reference |
| Complete Healing Rate (within 14 days) | 96% | 75% | [2] |
| Mean Healing Time | ~5.5 days | ~5.5 days | [2] |
| Efficacy in Idoxuridine Failures | 87% healed completely | - | [2] |
In a coded study, trifluridine demonstrated a significantly higher chance of successful healing compared to idoxuridine.[2] Furthermore, trifluridine proved effective in a high percentage of patients who had previously failed treatment with idoxuridine.[2] These clinical findings corroborate the in vitro data, underscoring the therapeutic advantage of trifluridine.
Signaling Pathways and Mechanism of Action
Trifluoromethylated and other halogenated nucleosides typically exert their antiviral and anticancer effects by interfering with nucleic acid synthesis. After cellular uptake, they are phosphorylated to their active triphosphate forms, which can then inhibit viral or cellular DNA polymerases or be incorporated into DNA, leading to chain termination or dysfunctional DNA.
Caption: Activation pathway of halogenated nucleosides.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Halogenated nucleoside compounds (e.g., trifluridine, idoxuridine)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the HSV stock.
-
Infection: Infect the confluent cell monolayers with the virus dilutions for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with methylcellulose medium containing various concentrations of the halogenated nucleoside.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: Fix the cells with methanol (B129727) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
References
Assessing the Specificity of 5-(Trifluoromethyl)cytidine for Nascent RNA Labeling: A Comparative Guide
A critical aspect of studying gene expression and regulation is the ability to specifically label and isolate newly synthesized RNA. Metabolic labeling with nucleoside analogs has become a cornerstone technique for this purpose. While 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) are well-established reagents, the specificity of other analogs like 5-(Trifluoromethyl)cytidine (TFC) is less characterized in publicly available research. This guide provides a framework for assessing the specificity of TFC and compares its potential performance with the established alternatives, 4sU and EU, based on the current understanding of RNA labeling techniques.
Metabolic labeling of RNA allows for the temporal tracking of transcription, enabling researchers to study RNA synthesis, processing, and degradation dynamics. The ideal labeling reagent should be efficiently incorporated into nascent RNA by cellular polymerases, exhibit minimal cytotoxicity, and, most importantly, show high specificity for RNA without being incorporated into DNA or causing off-target cellular effects.
Comparison of Metabolic RNA Labeling Reagents
While direct quantitative data for this compound (TFC) is not extensively available in peer-reviewed literature, we can outline the key parameters for its evaluation and compare them to the well-characterized reagents, 4-thiouridine (4sU) and 5-ethynyluridine (EU). The following table provides a comparative summary based on established knowledge of 4sU and EU, and the anticipated properties of a fluorinated pyrimidine (B1678525) analog like TFC.
| Parameter | This compound (TFC) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Principle of Detection | Expected to be amenable to specific chemical derivatization or antibody-based detection. | Thiol-specific biotinylation of the sulfur atom. | Copper-catalyzed or copper-free "click" chemistry with an azide-modified reporter. |
| Labeling Efficiency | Requires experimental determination. | High, with efficient incorporation into nascent RNA. | High, with efficient incorporation into nascent RNA. |
| Specificity for RNA | Requires rigorous experimental validation to assess potential DNA incorporation. | Generally high, with low reported incorporation into DNA. | High in many organisms, but can be incorporated into DNA in some species. |
| Cytotoxicity | Requires experimental determination; fluorinated nucleosides can exhibit cytotoxic effects. | Low at optimal concentrations, but can induce cellular stress at higher concentrations or with prolonged exposure.[1] | Generally low cytotoxicity at working concentrations.[2] |
| Perturbation to RNA Function | The trifluoromethyl group may influence RNA structure and function; requires investigation. | Minimal perturbation at physiological incorporation rates, but high levels of incorporation can affect pre-mRNA splicing.[1] | Generally considered to have minimal impact on RNA function. |
| Downstream Applications | Potentially suitable for nascent RNA capture and sequencing (requires validation). | Widely used for nascent RNA sequencing (e.g., SLAM-seq, TUC-seq) and RNA-protein interaction studies. | Widely used for nascent RNA sequencing (e.g., EU-seq) and imaging of RNA synthesis. |
Experimental Protocols for Assessing Labeling Specificity
To rigorously assess the specificity of TFC labeling, a series of key experiments should be performed. These protocols are designed to quantify RNA incorporation, test for DNA incorporation, and evaluate cellular toxicity.
Quantification of TFC Incorporation into RNA
Objective: To determine the efficiency of TFC incorporation into newly synthesized RNA.
Methodology:
-
Cell Culture and Labeling: Culture cells of interest to mid-log phase and incubate with varying concentrations of TFC for a defined period (e.g., 1-4 hours). Include control cultures with vehicle only, 4sU, and EU.
-
Total RNA Isolation: Harvest cells and isolate total RNA using a standard method (e.g., TRIzol extraction followed by column purification).
-
Quantification by Mass Spectrometry (LC-MS/MS):
-
Digest an aliquot of total RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a standard curve using known amounts of TFC to quantify the amount of TFC per microgram of total RNA.
-
Compare the incorporation efficiency with cells labeled with 4sU and EU.
-
Assessment of TFC Incorporation into DNA
Objective: To determine if TFC is incorporated into genomic DNA, which would indicate a lack of specificity.
Methodology:
-
Cell Culture and Labeling: Treat cells with TFC as described above. Include a positive control for DNA labeling, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
-
Genomic DNA Isolation: Harvest cells and isolate high-purity genomic DNA. Ensure the sample is treated with RNase to remove any RNA contamination.
-
Quantification by Mass Spectrometry (LC-MS/MS):
-
Digest the genomic DNA to single deoxynucleosides.
-
Analyze the deoxynucleoside mixture by LC-MS/MS to detect and quantify any TFC-deoxynucleoside.
-
Compare the results to the EdU-labeled positive control and unlabeled controls.
-
-
Immunofluorescence Microscopy:
-
Label cells with TFC and a known DNA synthesis marker (e.g., BrdU).
-
Fix and permeabilize the cells.
-
If a specific antibody against TFC is available, perform immunofluorescence staining for both TFC and the DNA synthesis marker.
-
Co-localization of the TFC signal with the DNA synthesis marker in the nucleus would suggest DNA incorporation.
-
Evaluation of Cytotoxicity
Objective: To determine the concentration-dependent effect of TFC on cell viability and proliferation.
Methodology:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and treat with a range of TFC concentrations for various durations (e.g., 24, 48, 72 hours).
-
Perform a standard cell viability assay to determine the IC50 (half-maximal inhibitory concentration) of TFC.
-
Compare the cytotoxicity profile to that of 4sU and EU under the same conditions.
-
-
Cell Proliferation Assay (e.g., EdU incorporation):
-
Treat cells with non-toxic concentrations of TFC.
-
Pulse-label cells with EdU to measure the rate of DNA synthesis as an indicator of cell proliferation.
-
Analyze EdU incorporation by flow cytometry or fluorescence microscopy.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experiments for assessing the specificity of a novel RNA labeling reagent like TFC.
Caption: Workflow for assessing the specificity of a novel RNA labeling reagent.
Caption: Cellular pathway of metabolic RNA labeling with a nucleoside analog.
Conclusion
The rigorous assessment of a novel RNA labeling reagent's specificity is paramount for its reliable application in transcriptomic studies. While this compound holds potential as a new tool for metabolic labeling, its performance characteristics, including labeling efficiency, specificity for RNA over DNA, and cytotoxicity, must be thoroughly investigated. The experimental framework outlined in this guide provides a comprehensive approach for such an evaluation, allowing for a direct and objective comparison with established methods like 4sU and EU labeling. The generation of such data will be crucial for the research community to determine the utility and potential advantages of TFC in studying the dynamic landscape of the transcriptome.
References
Validating the Metabolic Stability of 5-(Trifluoromethyl)cytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly for nucleoside analogs, understanding metabolic stability is a critical early step in predicting a compound's pharmacokinetic profile and potential for clinical success. This guide provides a comparative framework for validating the metabolic stability of 5-(Trifluoromethyl)cytidine. While direct, publicly available quantitative data on the in vitro metabolic stability of this compound is limited, this guide offers a comparison with structurally related and functionally similar fluorinated pyrimidine (B1678525) nucleoside analogs. The inclusion of a detailed, representative experimental protocol for assessing metabolic stability provides a blueprint for generating such data.
Comparative Metabolic Stability of Fluorinated Pyrimidine Nucleoside Analogs
The following table summarizes key pharmacokinetic parameters, including half-life, for several marketed fluorinated pyrimidine nucleoside analogs. This data, obtained from in vivo human studies, offers a valuable benchmark for contextualizing the expected metabolic stability of this compound. A shorter half-life generally suggests lower metabolic stability.
| Compound | Structure | In Vivo Half-Life (t½) | Key Metabolic Enzymes |
| Trifluridine | 5-(Trifluoromethyl)uracil nucleoside | ~2.1 hours (when co-administered with tipiracil)[1] | Thymidine (B127349) Phosphorylase[1][2][3] |
| Gemcitabine | 2',2'-Difluorodeoxycytidine | 42 - 94 minutes[4] | Cytidine (B196190) Deaminase[5] |
| Capecitabine (B1668275) | Prodrug of 5-Fluorouracil | 0.55 - 0.89 hours[6] | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase[6][7] |
| 5-Fluoro-2'-deoxycytidine (B1672315) | 5-Fluorodeoxycytidine | 22 - 56 minutes[8][9] | Cytidine Deaminase[8][9] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol details a standard in vitro assay using liver microsomes to determine the metabolic stability of a test compound, such as this compound. Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and are a cost-effective tool for early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[10][11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known high and low metabolic turnover)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solution with buffer.
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the baseline concentration.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Visualizing Metabolic Pathways and Experimental Workflows
Hypothetical Metabolic Pathway of this compound
The primary metabolic pathway for many cytidine analogs involves deamination by cytidine deaminase to the corresponding uridine (B1682114) analog. Subsequently, the nucleoside can be cleaved by thymidine phosphorylase.
Caption: Hypothetical metabolic conversion of this compound.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps in the in vitro microsomal stability assay described in the protocol above.
Caption: Key steps of the in vitro microsomal stability assay workflow.
References
- 1. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. mttlab.eu [mttlab.eu]
A Head-to-Head Comparison: 5-(Trifluoromethyl)cytidine and 5-ethynyl-2'-deoxycytidine (EdC) for Cellular Proliferation Studies
For researchers, scientists, and drug development professionals, the selection of appropriate nucleoside analogs is critical for accurate and reliable monitoring of DNA synthesis and cell proliferation. This guide provides a comprehensive comparison of two such analogs: 5-(Trifluoromethyl)cytidine and 5-ethynyl-2'-deoxycytidine (B116413) (EdC), offering insights into their mechanisms, performance, and experimental considerations.
Introduction
The study of cellular proliferation is fundamental to understanding a wide range of biological processes, from development and tissue regeneration to the progression of diseases like cancer. A common method to track this is by introducing modified nucleosides that are incorporated into newly synthesized DNA. For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was the gold standard, but its detection requires harsh DNA denaturation steps. More recent alternatives, such as this compound and 5-ethynyl-2'-deoxycytidine (EdC), offer different approaches to labeling and detection.
This guide will delve into a detailed comparison of these two cytidine (B196190) analogs, presenting available experimental data to aid researchers in making informed decisions for their specific applications.
Mechanism of Action and Cellular Processing
Both this compound and EdC are analogs of the natural nucleoside deoxycytidine. However, their metabolic pathways and ultimate fate within the cell differ significantly.
5-ethynyl-2'-deoxycytidine (EdC): Upon entering the cell, EdC is not directly incorporated into DNA in significant amounts. Instead, it is primarily converted by cytidine deaminase (CDD) and dCMP deaminase to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[1][2] It is this resulting EdU, after phosphorylation to its triphosphate form (EdUTP), that is recognized by DNA polymerases and incorporated into newly synthesized DNA.[1] The presence of the ethynyl (B1212043) group on the uracil (B121893) base allows for a highly specific and gentle detection method known as "click chemistry."[3]
This compound: The metabolic pathway of this compound for the purpose of DNA labeling is less extensively documented in direct comparative studies. However, it is understood that like other cytidine analogs, it can be converted to its corresponding uridine (B1682114) form, 5-trifluoromethyl-2'-deoxyuridine (trifluridine or FTD), which is a known cytotoxic agent used in cancer therapy.[1][4] The triphosphate form of trifluridine (B1683248) (FTD-TP) is then incorporated into DNA.[1] The trifluoromethyl group is a key feature, and its incorporation can be detected using specific antibodies.[1]
Metabolic Conversion Pathway of EdC
References
- 1. Monitoring trifluridine incorporation in the peripheral blood mononuclear cells of colorectal cancer patients under trifluridine/tipiracil medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-(Trifluoromethyl)cytidine Incorporation in RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative analysis of 5-(Trifluoromethyl)cytidine (CF₃C) incorporation into RNA, offering a comparative perspective against other commonly used nucleoside analogs. Understanding the efficiency and consequences of incorporating modified nucleosides is paramount for applications ranging from RNA labeling and tracking to the development of antiviral and anticancer therapeutics. This document outlines the current landscape of quantitative methods, presents available data for comparison, and provides detailed experimental protocols to empower researchers in their study of RNA metabolism and function.
Quantitative Comparison of Nucleoside Analog Incorporation
The precise quantification of modified nucleoside incorporation is critical for interpreting experimental results. While direct comparative data for this compound is emerging, we can draw comparisons from closely related fluorinated analogs and other modified cytidines. The following tables summarize key quantitative parameters for 5-Fluorocytidine (5-FC) and 5-Ethynylcytidine (5-EC), which serve as important benchmarks in the field.
| Parameter | This compound (CF₃C) | 5-Fluorocytidine (5-FC) | 5-Ethynylcytidine (5-EC) |
| Incorporation Efficiency | Data not readily available in the literature. It is anticipated to be a substrate for RNA polymerases, but the bulky trifluoromethyl group may influence enzyme kinetics. | In E. coli, incorporation can be increased from 0.20 mol% to approximately 3 mol% with the addition of a cytidine (B196190) deaminase inhibitor.[1] In HeLa cells, incorporation is about 0.2% of the level of incorporated 5-fluorouridine (B13573) when cells are treated with 5-fluorouracil. | Efficiently incorporated into cellular RNA, with a metabolic rate suggested to be faster than 5-ethynyluridine. |
| Primary Detection Method | LC-MS/MS, ¹⁹F NMR | LC-MS/MS, Radioactivity assays | Click chemistry with fluorescent azides, followed by fluorescence microscopy or sequencing. |
| Key Applications | Potential for ¹⁹F NMR-based structural studies, development of antiviral/anticancer agents. | RNA labeling, antiviral and anticancer drug development. | RNA metabolic labeling for tracking synthesis and decay, cell proliferation studies. |
| Reported Cytotoxicity | Expected to exhibit some level of cytotoxicity, which requires empirical determination. | Can be cytotoxic, as it is a fluorinated pyrimidine (B1678525) analog. | Generally low cytotoxicity at concentrations used for labeling. |
Experimental Methodologies
Accurate quantification of this compound incorporation into RNA necessitates robust and sensitive analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: Quantification of this compound in RNA by LC-MS/MS
This protocol outlines the key steps for the sensitive and specific quantification of CF₃C within a total RNA sample.
1. RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol reagent followed by column purification).
-
Treat the isolated RNA with DNase I to remove any contaminating DNA.
-
Quantify the purified RNA using a spectrophotometer or a fluorescence-based method.
-
Enzymatically digest a known amount of RNA (e.g., 1-5 µg) to its constituent nucleosides. A common enzyme cocktail includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
2. Sample Preparation for LC-MS/MS:
-
Following digestion, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the sample to pellet the precipitated proteins and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the nucleoside mixture under vacuum (e.g., using a SpeedVac).
-
Reconstitute the dried nucleosides in a small volume of a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile in water).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column) for separation of the nucleosides.
-
Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Couple the HPLC outflow to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) must be determined and optimized for maximum sensitivity and specificity.
4. Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Quantify the amount of this compound in the biological sample by comparing its peak area to the standard curve, normalized to the peak area of the internal standard.
-
The final quantitative result can be expressed as pmol of this compound per µg of total RNA or as a molar percentage relative to the total amount of cytidine.
Visualizing the Metabolic Pathway and Experimental Workflow
Understanding the cellular processing of this compound and the experimental procedure for its quantification is aided by visual diagrams.
References
Benchmarking 5-(Trifluoromethyl)cytidine Against Commercial RNA Labeling Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately label and track newly synthesized RNA is paramount for unraveling the complexities of gene expression and for the development of novel therapeutics. Metabolic labeling of RNA with modified nucleosides has become a cornerstone technique in this field. This guide provides a comprehensive and objective comparison of a novel labeling candidate, 5-(Trifluoromethyl)cytidine (CF3C), with established commercial RNA labeling kits.
While direct experimental data for the performance of this compound in metabolic RNA labeling is not yet widely available in the public domain, this guide offers a prospective analysis of its potential, benchmarked against the known performance of widely-used commercial alternatives. The comparison is based on key performance indicators, including labeling efficiency, potential cytotoxicity, and signal-to-noise ratio. Detailed experimental protocols for established methods are provided to serve as a baseline for the future evaluation of CF3C.
Executive Summary of RNA Labeling Alternatives
The selection of an appropriate RNA labeling strategy is contingent on the specific experimental goals, cell type, and downstream applications. This section provides a comparative overview of CF3C and prominent commercial labeling reagents.
| Labeling Reagent | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Potential Cytotoxicity |
| This compound (CF3C) | Incorporation of CF3C into nascent RNA. Detection would likely involve an antibody specific to the trifluoromethyl group or other chemical methods. | Theoretical: Potentially high due to the small size of the trifluoromethyl group. | Theoretical: Potentially high due to the unique chemical signature of the trifluoromethyl group. | Unknown: Requires experimental validation. Other trifluoromethylated compounds have shown varied cytotoxicity.[1] |
| 5-Ethynyluridine (EU) | Incorporation into nascent RNA followed by a copper-catalyzed "click" reaction with an azide-conjugated fluorophore or biotin.[2] | High correlation with transcriptional activity has been reported.[3] | Good, enabling affinity purification of labeled RNA.[3] | Higher cytotoxicity and genotoxicity compared to BrdU have been observed, particularly in cells with defective homologous recombination repair.[4][5] |
| 5-Bromouridine (BrU) | Incorporation into nascent RNA, detected by a specific anti-BrdU antibody. | Efficient for labeling nascent RNA. | Good, widely used for immunoprecipitation and sequencing. | Can induce gene and chromosomal mutations and sensitize cells to photons.[4] Detrimental effects on development and behavior have been reported in vertebrates, suggesting the use of low doses.[6] |
Metabolic Incorporation and Detection of RNA Labels
The metabolic labeling of RNA involves the introduction of a modified nucleoside to cell culture, which is then incorporated into newly synthesized RNA transcripts by cellular machinery. The subsequent detection of this label allows for the specific analysis of this nascent RNA population.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol is adapted from established methods for EU labeling and is a standard procedure for many commercial kits, such as the Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit.
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT™ reaction cocktail (containing Alexa Fluor™ azide, copper(II) sulfate, and a reducing agent)
-
Nuclease-free water
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a working solution of EU in pre-warmed cell culture medium (typical concentration range is 0.1-1 mM).
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
Remove the EU-containing medium and wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor™ dye.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU)
This protocol outlines the general steps for labeling RNA with BrU and subsequent immunodetection.
Materials:
-
5-Bromouridine (BrU)
-
Cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclease-free water
Procedure:
-
Cell Culture and Labeling:
-
Culture and label cells with BrU (typical concentration range is 10-100 µM) for the desired time.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in Protocol 1.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the anti-BrdU primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount and image the cells as described in Protocol 1.
-
Prospective Protocol for this compound (CF3C) Labeling
The following is a hypothetical protocol for the metabolic labeling of RNA with CF3C, based on the principles of other nucleoside analog labeling techniques. This protocol requires experimental validation and optimization.
Materials:
-
This compound (CF3C)
-
Cell culture medium
-
PBS
-
Fixative and permeabilization solutions
-
Blocking solution
-
Primary antibody specific for this compound (requires development)
-
Fluorescently labeled secondary antibody
Procedure:
-
Cell Culture and Labeling:
-
Determine the optimal, non-toxic concentration of CF3C for cell labeling through dose-response and cytotoxicity assays.
-
Incubate cells with the optimized concentration of CF3C for a desired period.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize cells using standard protocols.
-
-
Immunodetection:
-
Block and incubate with a primary antibody that specifically recognizes the incorporated CF3C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Image and analyze the fluorescent signal to determine the extent and localization of nascent RNA synthesis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different RNA labeling reagents.
Conclusion and Future Directions
Commercial RNA labeling kits based on 5-Ethynyluridine (EU) and 5-Bromouridine (BrU) are well-established methods with extensive supporting data and protocols. They offer reliable ways to study nascent RNA, though considerations regarding potential cytotoxicity and artifacts should be taken into account.
This compound (CF3C) presents an intriguing, yet unvalidated, alternative for metabolic RNA labeling. The unique properties of the trifluoromethyl group could potentially offer advantages in terms of signal specificity and reduced background. However, a thorough experimental investigation is required to determine its efficacy and safety. Key parameters such as cellular uptake, incorporation efficiency into RNA, potential off-target effects, and cytotoxicity must be rigorously evaluated. The development of a highly specific antibody for the detection of incorporated CF3C will also be a critical step for its adoption as a standard labeling reagent. Future studies directly comparing CF3C with existing methods using the workflows outlined in this guide will be essential to ascertain its true potential in advancing our understanding of RNA biology.
References
- 1. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-(Trifluoromethyl)uridine | 21618-67-7 | FT78496 [biosynth.com]
- 6. Synthesis and analysis of RNA containing 6-trifluoromethylpurine ribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 5-(Trifluoromethyl)cytidine on RNA Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into RNA is a cornerstone of modern therapeutic and research applications. Modifications at the 5-position of cytidine (B196190), in particular, have demonstrated significant potential to modulate RNA function, from antiviral activity to influencing protein translation. This guide provides a comparative analysis of the hypothetical impact of 5-(Trifluoromethyl)cytidine (TFMC) on RNA function against established 5-substituted cytidine analogs: 5-fluorocytidine (B16351) (5fC), 5-nitrocytidine (5-NO2-C), and 5-methylcytidine (B43896) (m5C).
Due to the limited availability of direct experimental data for this compound, this guide extrapolates its potential effects based on the known properties of the trifluoromethyl group and comparative data from other 5-substituted cytidines.
Comparative Analysis of 5-Substituted Cytidine Analogs
The substituent at the 5-position of the cytidine ring plays a crucial role in dictating the molecule's influence on RNA function. The electron-withdrawing or -donating properties of this group can alter base pairing, interactions with RNA-modifying enzymes, and the overall stability and translational efficiency of the RNA molecule.
Hypothetical Profile of this compound (TFMC):
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is expected to significantly influence the electronic distribution of the pyrimidine (B1678525) ring. Consequently, TFMC is hypothesized to:
-
Impact RNA Polymerase Activity: The triphosphate form of TFMC may act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), similar to other 5-substituted cytidine analogs. The strong electron-withdrawing nature of the -CF3 group could affect the binding affinity and incorporation rate.
-
Alter RNA Stability: Incorporation of TFMC into an RNA strand could influence its stability. While 5-methylcytidine is known to stabilize mRNA, the impact of the bulky and electron-withdrawing -CF3 group is less predictable and may either enhance or decrease stability depending on the context.
-
Modulate Translation Efficiency: The effect on translation is also uncertain. The modification could potentially interfere with codon-anticodon pairing or ribosome translocation, leading to either enhanced or repressed protein synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the comparator 5-substituted cytidine analogs. This data provides a baseline for predicting the potential performance of TFMC.
| Nucleoside Analog | Parameter | Value | Organism/System | Reference |
| 5-fluorocytidine (5fC) | IC50 | 572 µg/mL | Melanoma cells (with cytosine deaminase) | [1] |
| IC50 | 3870 µg/mL | Melanoma cells (without cytosine deaminase) | [1] | |
| 5-nitrocytidine (5-NO2-C) | Kd (for triphosphate) | 1.1 ± 0.1 µM | Poliovirus RNA-dependent RNA polymerase | [2][3] |
| 5-methylcytidine (m5C) | Effect on Translation | Context-dependent | Eukaryotic cells | [4][5] |
| Effect on RNA Stability | Stabilizing | Eukaryotic cells | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of 5-substituted cytidine analogs are provided below.
RNA Polymerase Inhibition Assay (Filter-Binding Assay)
This assay is used to determine the inhibitory effect of a nucleoside analog triphosphate on the activity of RNA polymerase.[7][8][9][10][11]
Materials:
-
Purified RNA polymerase (e.g., viral RdRp)
-
Radiolabeled RNA template/primer
-
Unlabeled NTPs (ATP, GTP, UTP)
-
Test compound (e.g., TFMC-triphosphate) and control (CTP)
-
Nitrocellulose filters
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Wash buffer (same as binding buffer)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the RNA polymerase, radiolabeled template/primer, and a mix of three unlabeled NTPs in binding buffer.
-
Add varying concentrations of the test compound triphosphate or CTP to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for RNA synthesis.
-
Stop the reaction by adding EDTA.
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. Proteins and protein-bound nucleic acids will bind to the filter, while unincorporated nucleotides will pass through.
-
Wash the filters with wash buffer to remove any unbound radiolabeled template/primer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 or Kd value.
Analysis of Nucleoside Analog Incorporation into RNA
This method is used to quantify the extent to which a modified nucleoside is incorporated into newly synthesized RNA.[12][13]
Materials:
-
Cell culture medium
-
Test nucleoside analog (e.g., TFMC)
-
RNA extraction kit
-
Enzymes for RNA digestion (e.g., RNase T2, bacterial alkaline phosphatase)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Culture cells in the presence of the test nucleoside analog for a specific period.
-
Harvest the cells and extract total RNA using a standard RNA extraction kit.
-
Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes.
-
Analyze the resulting nucleoside mixture by HPLC or LC-MS.
-
Quantify the amount of the modified nucleoside relative to the canonical nucleosides by comparing the peak areas in the chromatogram to a standard curve.
Luciferase Reporter Assay for Translation Efficiency
This assay measures the effect of a modified nucleoside on the rate of protein synthesis.[14][15][16][17][18]
Materials:
-
Cells in culture
-
Plasmids encoding a reporter gene (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Test nucleoside analog (e.g., TFMC)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the reporter and control plasmids.
-
Treat the transfected cells with the test nucleoside analog at various concentrations.
-
After a desired incubation period, lyse the cells.
-
Measure the activity of both Firefly and Renilla luciferases in the cell lysates using a luminometer and the dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the effect of the nucleoside analog on translation efficiency.
Visualizations
Experimental Workflow for RNA Polymerase Inhibition Assay
References
- 1. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter-binding assay [gene.mie-u.ac.jp]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. TransDetect® Dual-Luc Pro Luciferase Reporter Assay Kit - TransGen Biotech Co., LTD [transgenbiotech.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cytotoxicity of Trifluridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of the trifluoromethylated nucleoside, Trifluridine, against other widely used nucleoside analogs, namely 5-Fluorouracil (B62378) (5-FU) and Gemcitabine (B846). The information presented herein is curated from experimental data to assist researchers in evaluating these compounds for their therapeutic potential.
Executive Summary
Trifluridine, a thymidine (B127349) analog, primarily exerts its cytotoxic effects through incorporation into DNA, leading to DNA dysfunction and the induction of the DNA damage response. In contrast, 5-Fluorouracil, a uracil (B121893) analog, predominantly acts by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. Gemcitabine, a deoxycytidine analog, functions by inhibiting DNA synthesis through chain termination and inhibition of ribonucleotide reductase. These distinct mechanisms of action result in varying cytotoxic potencies and cellular responses across different cancer types.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Trifluridine, 5-Fluorouracil, and Gemcitabine in various cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.
Table 1: Comparative IC50 Values (µM) in Gastric Cancer Cell Lines [1][2]
| Cell Line | Trifluridine (FTD) | 5-Fluorouracil (5-FU) |
| MKN45 | 0.23 | 0.93 |
| MKN45/5FU | 0.85 | 13.3 |
| MKN74 | 6.0 | 3.2 |
| MKN74/5FU | 7.0 | 15.1 |
| KATOIII | 2.7 | 2.9 |
| KATOIII/5FU | 2.7 | 7.1 |
Table 2: Comparative IC50 Values in Pancreatic Cancer Cell Lines [3][4]
| Cell Line | 5-Fluorouracil (5-FU) (µM) | Gemcitabine (nM) |
| AsPC-1 | 3.08 | 42.2 |
| Capan-1 | 0.22 | 11.51 |
| Mia-PaCa-2 | 4.63 | - |
| T3M4 | - | - |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these nucleoside analogs are mediated by distinct molecular mechanisms and signaling pathways, primarily converging on the induction of DNA damage and apoptosis.
Trifluridine (FTD)
Trifluridine is a thymidine-based nucleoside analog. Its primary mechanism of action involves its incorporation into DNA, which leads to DNA dysfunction and triggers a DNA damage response[5]. This can lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. The DNA damage response often involves the activation of the ATM-Chk2 and ATR-Chk1 pathways, leading to the phosphorylation of p53.
Caption: Trifluridine's mechanism of action leading to apoptosis and cell cycle arrest.
5-Fluorouracil (5-FU)
5-Fluorouracil primarily functions as an inhibitor of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA[5]. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA synthesis and repair, ultimately inducing apoptosis. 5-FU metabolites can also be incorporated into RNA and DNA, contributing to its cytotoxicity. The cellular stress caused by 5-FU can activate p53-dependent and -independent apoptotic pathways[6][7][8].
Caption: 5-Fluorouracil's primary mechanism of action via thymidylate synthase inhibition.
Gemcitabine
Gemcitabine, a deoxycytidine analog, is converted intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to masked chain termination and inhibition of DNA synthesis. dFdCDP inhibits ribonucleotide reductase, an enzyme required for the production of deoxynucleotides for DNA synthesis. These actions result in cell cycle arrest, primarily in the S phase, and the induction of apoptosis.
Caption: Gemcitabine's dual mechanism of action leading to cytotoxicity.
Experimental Protocols
The following is a generalized experimental workflow for determining the cytotoxic effects of nucleoside analogs using a colorimetric assay such as the MTT assay. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Methodologies
Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (Trifluridine, 5-FU, or Gemcitabine). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium containing MTT is then removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis and Cell Cycle Analysis: Apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. For cell cycle analysis, cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
Trifluridine, 5-Fluorouracil, and Gemcitabine are potent cytotoxic agents with distinct mechanisms of action that ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis. The choice of a particular nucleoside analog for therapeutic development will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical research and development decisions. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of their cytotoxic potential.
References
- 1. Cell cycle arrest and apoptosis in TP53 subtypes of bladder carcinoma cell lines treated with cisplatin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systems Pharmacodynamic Model of Combined Gemcitabine and Trabectedin in Pancreatic Cancer Cells. Part II: Cell Cycle, DNA Damage Response, and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleoside Analogs for Studying RNA Dynamics: 5-(Trifluoromethyl)cytidine vs. Established Alternatives
For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis, processing, and degradation is crucial for elucidating gene regulation and identifying novel therapeutic targets. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparison of 5-(Trifluoromethyl)cytidine (CF3C) with the widely used alternatives, 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU), offering insights into their applications, performance, and experimental considerations.
While 4sU and 5-EU are the gold standards for tracking RNA dynamics in living cells, CF3C has carved out a niche as a powerful probe for in vitro structural analysis of RNA. This guide will objectively present the strengths and limitations of each molecule, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific scientific questions.
Performance Comparison at a Glance
The selection of a nucleoside analog for studying RNA dynamics hinges on several key performance metrics, including its efficiency of incorporation into newly synthesized RNA, its impact on cellular health, and the ease of its detection and analysis. The following table summarizes the quantitative data for CF3C, 4sU, and 5-EU.
| Parameter | This compound (CF3C) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |
| Primary Application | In vitro RNA structural analysis via ¹⁹F NMR | Metabolic labeling of nascent RNA for synthesis and decay studies | Metabolic labeling of nascent RNA for synthesis and decay studies |
| Incorporation Method in Cells | Not established for metabolic labeling | Cellular uptake and incorporation via the nucleotide salvage pathway | Cellular uptake and incorporation via the nucleotide salvage pathway |
| Typical Labeling Concentration | Not applicable for metabolic labeling in cells | 100 µM - 500 µM | 0.5 mM - 1 mM |
| Labeling Efficiency | Not applicable for metabolic labeling in cells | High, readily incorporated by RNA polymerases | High, readily incorporated by RNA polymerases |
| Cytotoxicity | Data for metabolic labeling is unavailable. Fluorinated nucleosides can exhibit cytotoxicity. | Low at typical labeling concentrations and durations.[1] High concentrations (>50 µM) can inhibit rRNA synthesis and processing.[2][3] | Low at typical labeling concentrations and durations. Longer incubation times can negatively impact growth rates. |
| Detection Method | ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy | Thiol-specific biotinylation or chemical conversion for sequencing (e.g., SLAM-seq) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") |
| Temporal Resolution | Not applicable for metabolic labeling | High, enables pulse-chase experiments to measure RNA half-lives | High, enables pulse-chase experiments to measure RNA half-lives |
| Perturbation to RNA | Minimal structural perturbation, but its effect on RNA function in vivo is not well-studied. | Can induce a nucleolar stress response at high concentrations and may affect pre-mRNA splicing.[2][3] | The alkyne group is a small modification, but the subsequent click chemistry reaction can cause RNA degradation if not optimized. |
In-Depth Analysis of Nucleoside Analogs
This compound (CF3C): A Tool for Structural Insights
This compound is primarily utilized as a specialized probe for investigating RNA structure and dynamics through ¹⁹F NMR spectroscopy. The trifluoromethyl group offers a sensitive and distinct NMR signal, allowing for the detailed analysis of local RNA environments, conformational changes, and interactions with other molecules in vitro.
Currently, there is a lack of evidence supporting the use of CF3C for metabolic labeling of RNA in living cells to study synthesis and degradation rates. Its cellular uptake, conversion to the triphosphate form by cellular kinases, and subsequent incorporation into nascent RNA by polymerases have not been demonstrated. Therefore, CF3C should be considered a tool for biophysical and structural biology studies on purified RNA samples rather than for tracking transcriptome-wide dynamics in a cellular context.
4-thiouridine (4sU): The Workhorse of RNA Dynamics Research
4-thiouridine is a widely adopted nucleoside analog for metabolic labeling of newly transcribed RNA.[1] Once introduced to cells, it is efficiently converted into 4-thiouridine triphosphate (s⁴UTP) and incorporated into RNA in place of uridine (B1682114) by RNA polymerases.
The key advantage of 4sU lies in the thiol group, which allows for two primary detection strategies. The first involves the biotinylation of the thiol group, enabling the affinity purification of newly synthesized RNA. The second, and more recent, approach involves the chemical conversion of the 4-thiouracil (B160184) base into a cytosine analog. This T-to-C conversion is then detected by high-throughput sequencing, a method known as SLAM-seq, allowing for the precise quantification of nascent transcripts without the need for purification.[4][5][6][7][8]
Despite its widespread use, researchers should be aware that high concentrations of 4sU can induce a nucleolar stress response and may impact pre-mRNA splicing.[2][3] Therefore, it is crucial to optimize labeling conditions for the specific cell type and experimental question.
5-ethynyluridine (5-EU): A Versatile Tool for Imaging and Sequencing
Similar to 4sU, 5-ethynyluridine is a uridine analog that is readily incorporated into newly synthesized RNA.[9] Its utility stems from the small, bioorthogonal alkyne group. This alkyne handle allows for a highly specific and efficient reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[10][11][12]
This versatility makes 5-EU suitable for a wide range of applications. By using an azide-linked fluorescent dye, researchers can visualize newly synthesized RNA within cells using microscopy.[11][12][13] Alternatively, an azide-linked biotin (B1667282) molecule can be used to capture and enrich nascent RNA for downstream analysis, such as sequencing.[10] While generally considered to have low cytotoxicity, the copper catalyst used in the click reaction can cause RNA degradation, necessitating careful optimization of the reaction conditions.[9]
Experimental Methodologies
General Workflow for Metabolic Labeling of RNA
The following diagram illustrates the general workflow for studying RNA dynamics using metabolic labeling with nucleoside analogs.
Detailed Experimental Protocols
This protocol is adapted from established SLAM-seq procedures.[4][5][6]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine to the culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.[4]
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method such as TRIzol extraction.
-
-
Alkylation of 4sU:
-
To 10 µg of total RNA in 10 µL of RNase-free water, add 1 µL of 1 M iodoacetamide (B48618) (IAA) and 1 µL of 0.5 M sodium phosphate (B84403) buffer (pH 8.0).
-
Incubate at 50°C for 15 minutes in the dark.
-
Purify the RNA using a suitable RNA cleanup kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the alkylated RNA using a strand-specific RNA-seq library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Use a bioinformatics pipeline that can identify T-to-C conversions to quantify newly synthesized transcripts.
-
This protocol is based on the Click-iT® RNA Imaging Kit.[11][12]
-
Cell Culture and Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Add 5-ethynyluridine to the culture medium to a final concentration of 0.5-1 mM.
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail containing an azide-functionalized fluorophore according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Signaling Pathways and Logical Relationships
The Nucleotide Salvage Pathway: The Gateway for Nucleoside Analogs
The incorporation of 4sU and 5-EU into RNA is dependent on the cellular nucleotide salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids. The following diagram illustrates how these analogs are processed by this pathway.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 5. lexogen.com [lexogen.com]
- 6. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing cell-type-specific transcriptomes with SLAM-ITseq | Springer Nature Experiments [experiments.springernature.com]
- 8. lexogen.com [lexogen.com]
- 9. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Invitrogen Click-iT RNA Alexa Fluor 594 Imaging Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Analysis of Global RNA Synthesis at the Single Cell Level following Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-(Trifluoromethyl)cytidine and Its Clickable Analogs in Cellular Research
In the landscape of molecular biology and drug development, nucleoside analogs are indispensable tools for probing DNA synthesis and for therapeutic interventions, particularly in oncology. Among these, 5-(Trifluoromethyl)cytidine and its derivatives stand out for their potent biological activities. This guide provides a detailed comparison of this compound and a prominent clickable analog, 5-Ethynyl-2'-deoxycytidine (EdC), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.
Introduction to the Analogs
5-(Trifluoromethyl)-2'-deoxycytidine (TFdC) is a pyrimidine (B1678525) analog characterized by a trifluoromethyl group at the 5-position of the cytosine base. This modification imparts significant biological activity, primarily investigated for its anticancer properties. Its mechanism of action is often linked to the inhibition of thymidylate synthetase following its metabolic conversion, leading to disruption of DNA synthesis and repair.
5-Ethynyl-2'-deoxycytidine (EdC) is a "clickable" nucleoside analog. It features a terminal alkyne group at the 5-position, which allows for a highly specific and efficient covalent reaction with azide-containing molecules via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a form of "click chemistry".[1] This property makes EdC an excellent tool for labeling and visualizing newly synthesized DNA in living cells and organisms.
Quantitative Performance Data
Table 1: Cytotoxicity (IC50) of this compound and Related Fluorinated Analogs
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time | Reference |
| HCT-116 | Colon Carcinoma | 5-Fluoro-2'-deoxycytidine (FdCyd) | 1.72 ± 0.23 | 24h | [2] |
| HCT-116 | Colon Carcinoma | 5-Fluoro-2'-deoxycytidine (FdCyd) | 1.63 ± 0.21 | 48h | [2] |
| Hep3B | Hepatocellular Carcinoma | 5-Fluoro-2'-deoxycytidine (FdCyd) | ~2.5 | 24h | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 5-Fluoro-2'-deoxycytidine (FdCyd) | ~5 | 24h | [3] |
| HA22T/VGH | Hepatocellular Carcinoma | 5-Fluoro-2'-deoxycytidine (FdCyd) | ~10 | 24h | [3] |
| MOLT4 | Acute Lymphoblastic Leukemia | 5-Azacytidine (related analog) | 16.51 | 24h | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 5-Azacytidine (related analog) | 12.81 | 24h | [4] |
Note: Data for 5-Trifluoromethyl-2'-deoxycytidine specifically is limited in public literature; therefore, data for the closely related 5-Fluoro-2'-deoxycytidine and 5-Azacytidine are presented to provide a general context of the cytotoxic potential of such fluorinated analogs.
Table 2: Cytotoxicity (IC50) of 5-Ethynyl-2'-deoxycytidine (EdC)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HeLa | Cervical Cancer | ~25 | Not Specified | [5] |
| A549 | Lung Carcinoma | ~50 | Not Specified | [5] |
| U-2 OS | Osteosarcoma | ~100 | Not Specified | [5] |
| SK-MEL-28 | Melanoma | >200 | Not Specified | [5] |
| HCT-116 | Colon Carcinoma | >200 | Not Specified | [5] |
Note: The IC50 values for EdC are estimated from graphical data presented in the cited reference. The primary utility of EdC is for labeling, and its cytotoxicity is generally lower than other thymidine (B127349) analogs like EdU.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound Analogs
This protocol is a generalized procedure for determining the IC50 value of a compound using a colorimetric assay like the MTT assay.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used).
3. Incubation:
-
Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 50% DMF and 30% SDS) to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: DNA Labeling and Detection with 5-Ethynyl-2'-deoxycytidine (EdC) and Click Chemistry
This protocol outlines the general steps for labeling newly synthesized DNA in cultured cells using EdC.
1. EdC Incorporation:
-
Culture cells to the desired confluency in a suitable format (e.g., on coverslips in a multi-well plate).
-
Add EdC to the culture medium at a final concentration of 10-20 µM.[8]
-
Incubate the cells for a desired period to allow for the incorporation of EdC into newly synthesized DNA. The incubation time can range from a short pulse of 30 minutes to longer periods of up to 48 hours for dense labeling.[1]
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7-4% formaldehyde (B43269) or paraformaldehyde in PBS for 15 minutes at room temperature.[1][8]
-
Wash the cells again with PBS.
-
Permeabilize the cells with a solution of 0.2-0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.[1][8]
3. Click Reaction:
-
Prepare a fresh click reaction cocktail. A typical cocktail includes:
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[1][8]
4. Washing and Counterstaining:
-
Wash the cells with PBS or a wash buffer (e.g., 3% BSA in PBS).
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
5. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the labeled cells using a fluorescence microscope.
Mechanism of Action and Cellular Pathways
Incorporation of nucleoside analogs like TFdC and EdC into DNA can induce replication stress, leading to the activation of DNA damage response (DDR) pathways. The primary signaling cascades involved are the ATM-Chk2 and ATR-Chk1 pathways.
The incorporation of these analogs into newly synthesized DNA can lead to the stalling or collapse of replication forks. This replication stress is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which then activates its downstream effector Chk1.[10] This can lead to cell cycle arrest to allow time for DNA repair. If the damage is too severe, it can trigger apoptosis. In cases where double-strand breaks occur, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which in turn phosphorylates Chk2, also contributing to cell cycle arrest and apoptosis.[11]
Experimental Workflow for Comparison
For researchers aiming to directly compare these or other nucleoside analogs, a standardized experimental workflow is crucial.
Conclusion
This compound and its clickable analog, 5-Ethynyl-2'-deoxycytidine, represent two powerful classes of molecules for cellular research. While TFdC and its relatives are primarily explored for their potent cytotoxic effects in cancer therapy, EdC provides an invaluable tool for the precise labeling and visualization of DNA synthesis.
The provided data, compiled from various sources, suggests that the fluorinated cytidine (B196190) analogs generally exhibit higher cytotoxicity at lower concentrations compared to EdC. This is consistent with their intended applications; the former as a cytotoxic agent and the latter as a minimally perturbative labeling reagent.
For researchers choosing between these or similar analogs, the decision should be guided by the specific experimental goal. For studies focused on inducing a cytotoxic or anti-proliferative response, a this compound analog would be a strong candidate. Conversely, for experiments requiring the sensitive and specific detection of DNA replication with minimal impact on cell health, a clickable analog like EdC is the superior choice. Future direct comparative studies are warranted to provide a more definitive head-to-head assessment of their performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Hallmarks of DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-(Trifluoromethyl)cytidine
Researchers and drug development professionals handling 5-(Trifluoromethyl)cytidine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
Hazard Identification and Classification
Personal Protective Equipment (PPE) Requirements:
A summary of recommended PPE when handling this compound is provided in the table below.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Primary Hazard(s) (e.g., "Toxic")
-
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, must be placed in the designated hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Methodology
The recommended disposal method for this compound is through a licensed chemical waste disposal facility.
Key Steps:
-
Collection: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup.
-
Incineration: The preferred method of destruction for fluorinated organic compounds is high-temperature incineration.[1][2] This process breaks down the stable carbon-fluorine bonds. However, incomplete combustion can produce other hazardous byproducts, so it must be carried out in a specialized facility.
-
Landfill: Disposal in a sanitary landfill is not recommended for the chemical itself. Empty containers that have been triple-rinsed with a suitable solvent may be disposed of in a landfill after being rendered unusable, but always consult with your EHS department first.[3]
-
Sewer Disposal is Prohibited: Under no circumstances should this compound or its containers be disposed of down the drain.[3] This can lead to environmental contamination and may violate local and national regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including gloves, eye protection, and a lab coat.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department and emergency response team.
-
Prevent entry into the affected area.
-
Provide information to emergency responders about the spilled substance.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
References
Essential Safety and Logistical Information for Handling 5-(Trifluoromethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-(Trifluoromethyl)cytidine. Given the limited specific hazard data for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance. The following procedures are based on information from the safety data sheet (SDS) for this compound and data from analogous compounds, including 5-(Trifluoromethyl)uracil and 5-Fluorocytidine.
Hazard Assessment
While the specific hazards of this compound are not fully characterized, analysis of similar compounds suggests potential risks. The SDS for a related compound, 5-(Trifluoromethyl)uracil, presents conflicting information, with one source indicating no hazards and another classifying it as toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] Another analogue, 5-Fluorocytidine, is reported to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it is prudent to handle this compound as a substance that may be harmful if ingested and can cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[2] In situations with a splash hazard, a face shield should be worn in addition to goggles. |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile gloves. For handling potentially cytotoxic compounds, double gloving is recommended.[4] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn.[5] For procedures with a higher risk of contamination, impervious clothing is recommended.[2] |
| Respiratory Protection | All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.[1]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or aerosols.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[5]
-
Clean the spill area with a strong alkaline cleaning agent, followed by a thorough rinse with water.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately from other waste streams.
-
Solid waste (e.g., contaminated gloves, wipes, and disposable labware) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing the compound) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal company.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 5-Fluorocytidine | C9H12FN3O5 | CID 16861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 5-Fluorocytidine - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
